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  • Product: Diethyl 4-chloroquinoline-2,6-dicarboxylate
  • CAS: 2007921-01-7

Core Science & Biosynthesis

Foundational

Diethyl 4-Chloroquinoline-2,6-Dicarboxylate: A Strategic Scaffold in Advanced Medicinal Chemistry

Abstract In my tenure as a Senior Application Scientist, I have found that the successful deployment of heterocyclic scaffolds in drug discovery hinges on understanding their electronic topography and functional group or...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In my tenure as a Senior Application Scientist, I have found that the successful deployment of heterocyclic scaffolds in drug discovery hinges on understanding their electronic topography and functional group orthogonality. Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS 2007921-01-7) is a masterclass in electrophilic tuning. This whitepaper provides an in-depth technical analysis of this bifunctional building block, exploring its physicochemical profile, mechanistic synthesis, and downstream derivatization strategies. By detailing field-proven, self-validating experimental protocols, this guide serves as an authoritative resource for researchers leveraging this scaffold for the development of novel therapeutics.

Structural and Physicochemical Profiling

The quinoline core is a privileged scaffold in medicinal chemistry, frequently embedded in antimalarials, kinase inhibitors, and broad-spectrum anti-infectives. The specific substitution pattern of diethyl 4-chloroquinoline-2,6-dicarboxylate offers a unique synthetic advantage: the highly electrophilic C4-chloride serves as an ideal handle for cross-coupling and nucleophilic aromatic substitution (SNAr), while the C2 and C6 diethyl esters provide orthogonal sites for late-stage functionalization[1].

To establish a baseline for experimental design, the quantitative physicochemical properties of the scaffold are summarized below.

Table 1: Physicochemical Properties of the Core Scaffold

PropertyValue
Chemical Name Diethyl 4-chloroquinoline-2,6-dicarboxylate
CAS Registry Number 2007921-01-7
Molecular Formula C15H14ClNO4
Molecular Weight 307.73 g/mol
Appearance Off-white to pale yellow solid
Electrophilic Centers C4 (Aryl Chloride), C2/C6 (Esters)

Retrosynthetic Analysis & Mechanistic Synthesis

The construction of the 4-chloroquinoline-2,6-dicarboxylate architecture typically relies on a modified Conrad-Limpach synthesis , a cornerstone methodology for assembling functionalized quinolines[2].

The synthesis begins with the condensation of an aniline derivative (ethyl 4-aminobenzoate) with an


-oxoester (diethyl oxalacetate)[3]. This forms an intermediate Schiff base (enamine), which undergoes high-temperature thermal cyclization—often in a high-boiling solvent like Dowtherm A at ~250°C—to yield the 4-hydroxyquinoline intermediate.

Subsequent chlorination of the 4-hydroxy tautomer is achieved using Phosphorus Oxychloride (


)[4]. The causality here is driven by equilibrium: 

activates the lactam oxygen, forming a highly electrophilic phosphorodichloridate leaving group. The liberated chloride ion then attacks the C4 position, driving the irreversible formation of the target 4-chloroquinoline.

Synthesis_Pathway A Ethyl 4-aminobenzoate + Diethyl oxalacetate B Enamine Intermediate A->B Condensation (AcOH) C Diethyl 4-hydroxyquinoline -2,6-dicarboxylate B->C Thermal Cyclization (250°C) D Diethyl 4-chloroquinoline -2,6-dicarboxylate C->D Chlorination (POCl3)

Fig 1. Mechanistic workflow for the synthesis of the 4-chloroquinoline scaffold.

Reactivity Profile & Derivatization Strategies

The strategic value of this molecule lies in its divergent reactivity. The electron-withdrawing nature of the quinoline nitrogen, compounded by the two ester groups, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system. This makes the C4 position exceptionally reactive.

  • C4 Nucleophilic Aromatic Substitution (SNAr): Primary and secondary amines, as well as thiols, readily displace the C4 chloride under mild basic conditions.

  • C4 Palladium-Catalyzed Cross-Coupling: The aryl chloride is a prime candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl, heteroaryl, or complex amine substituents.

  • C2/C6 Ester Manipulations: The diethyl esters can be selectively hydrolyzed to dicarboxylic acids, reduced to diols, or directly converted to amides, serving as critical hydrogen-bond acceptors in the final pharmacophore.

Reactivity_Profile Core Diethyl 4-chloroquinoline-2,6-dicarboxylate SNAr C4 SNAr Products (Amines, Ethers) Core->SNAr Nucleophiles (Heat, Base) Coupling C4 Cross-Coupling (Aryl/Alkyl) Core->Coupling Pd-Catalysis (Boronic Acids) Esters C2/C6 Modifications (Acids, Amides) Core->Esters Hydrolysis / Amidation

Fig 2. Divergent derivatization strategies for the 4-chloroquinoline core.

Table 2: Standard Reaction Parameters for Derivatization Workflows

Reaction TypeReagent EquivalentsSolventTemp (°C)Time (h)Yield Expectation
POCl3 Chlorination 5.0 - 10.0 eqNeat (

)
1052 - 4>85%
SNAr (Aliphatic Amine) 1.2 - 1.5 eqDMF / NMP80 - 1004 - 1270 - 90%
Suzuki Coupling 1.1 - 1.3 eqDioxane/

90 - 1106 - 1860 - 85%
Ester Hydrolysis 3.0 - 5.0 eq (LiOH)THF/

25 - 502 - 6>95%

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality, allowing researchers to troubleshoot and adapt the methodology dynamically.

Protocol A: Synthesis of Diethyl 4-chloroquinoline-2,6-dicarboxylate

Objective: Convert the 4-hydroxy precursor to the highly reactive 4-chloro target.

  • Reagent Charging: To a dry, 250 mL round-bottom flask equipped with a reflux condenser, add diethyl 4-hydroxyquinoline-2,6-dicarboxylate (1.0 eq).

  • Chlorination: Slowly add Phosphorus Oxychloride (

    
    , 5.0-10.0 eq) under a nitrogen atmosphere.
    
    • Causality: Excess

      
       acts as both the chlorinating agent and the solvent. This drives the equilibrium forward via Le Chatelier's principle while maintaining a fluid reaction mixture that prevents localized overheating[4].
      
  • Thermal Activation: Heat the mixture to reflux (approx. 105°C) for 2 to 4 hours. Monitor the reaction via LC-MS (aliquots must be quenched in methanol prior to injection).

    • Causality: Heating provides the necessary activation energy for the formation of the phosphorodichloridate intermediate and its subsequent displacement by the chloride ion.

  • Quenching (Critical Step): Cool the reaction to room temperature. Carefully and slowly pour the mixture over vigorously stirred crushed ice (approx. 10x volume of

    
    ).
    
    • Causality:

      
       reacts violently with water. Quenching over ice controls the severe exotherm, preventing thermal degradation of the product and mitigating safety hazards.
      
  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (

    
    ) or ammonium hydroxide until the pH reaches 7-8.
    
    • Causality: Neutralization is mandatory to prevent the acid-catalyzed hydrolysis of the sensitive C2 and C6 ethyl ester groups.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure product.
Protocol B: C4 Nucleophilic Aromatic Substitution (SNAr)

Objective: Install an aliphatic amine at the C4 position.

  • Preparation: Dissolve diethyl 4-chloroquinoline-2,6-dicarboxylate (1.0 eq) in anhydrous DMF or NMP (0.2 M concentration).

    • Causality: Polar aprotic solvents like DMF stabilize the negatively charged Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Reaction Execution: Stir the mixture at 80-100°C for 4-12 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Upon complete consumption of the starting material, cool to room temperature and dilute with cold water. If the product precipitates, isolate via vacuum filtration. Otherwise, extract with dichloromethane, wash extensively with water (to remove DMF), dry, and concentrate.

Conclusion

Diethyl 4-chloroquinoline-2,6-dicarboxylate is far more than a simple chemical intermediate; it is a highly programmable scaffold. By leveraging the differential reactivity between the C4-chloride and the C2/C6-esters, medicinal chemists can rapidly generate vast libraries of quinoline derivatives. Adhering to the mechanistic principles and self-validating protocols outlined in this guide will ensure high-fidelity synthesis and accelerate the discovery of next-generation therapeutics.

References

  • ChemicalBook. "Diethyl 4-chloroquinoline-2,6-dicarboxylate | 2007921-01-7". ChemicalBook.
  • Fülöp, F., et al. "KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect". PMC - National Institutes of Health.
  • Zhang, Y., et al. "Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". Chemical Reviews - ACS Publications.
  • Google Patents. "Heterocyclic compounds useful as modulators of tnf alpha (WO2017023905A1)". Google Patents.

Sources

Exploratory

Technical Guide: 4-Chloroquinoline-2,6-dicarboxylic Acid Diethyl Ester

Part 1: Executive Summary & Core Utility 4-Chloroquinoline-2,6-dicarboxylic acid diethyl ester (CAS: 2007921-01-7) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike simple quinolines, this tris...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Utility

4-Chloroquinoline-2,6-dicarboxylic acid diethyl ester (CAS: 2007921-01-7) represents a high-value heterocyclic scaffold in medicinal chemistry. Unlike simple quinolines, this tris-functionalized core offers three distinct vectors for chemical modification, making it an ideal template for Fragment-Based Drug Discovery (FBDD) .

Its structural uniqueness lies in the orthogonal reactivity of its substituents:

  • C4-Chloro Group: A highly reactive electrophile for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid introduction of amine-based pharmacophores (common in antimalarials and kinase inhibitors).
    
  • C2-Ester: Positioned adjacent to the ring nitrogen, this group influences the electronic properties of the core and offers a handle for heterocycle formation (e.g., hydrazides, oxadiazoles).

  • C6-Ester: Located on the benzenoid ring, this position allows for solubility tuning and lipophilicity management, critical for ADME optimization.

This guide details the physicochemical properties, validated synthetic pathways, and downstream functionalization protocols for researchers leveraging this scaffold.

Part 2: Physicochemical Specifications

The following data consolidates the structural and physical parameters of the compound.

PropertySpecification
Chemical Name Diethyl 4-chloroquinoline-2,6-dicarboxylate
CAS Number 2007921-01-7
Molecular Formula

Molecular Weight 307.73 g/mol
Core Scaffold Quinoline
Key Substituents 4-Cl (Chloro), 2,6-COOEt (Ethyl esters)
Predicted LogP ~3.2 - 3.5 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 5 Acceptors
Solubility Soluble in DCM, DMSO, DMF; Low solubility in water
Appearance Off-white to pale yellow solid

Part 3: Synthesis Architecture

The most robust route to 4-chloroquinoline-2,6-dicarboxylic acid diethyl ester utilizes the Conrad-Llimach modification of the Gould-Jacobs reaction principles. This pathway ensures regioselectivity by leveraging the electronic directing effects of the para-substituted aniline precursor.

Mechanistic Pathway[2][3][4]
  • Condensation: Reaction of Ethyl 4-aminobenzoate (Benzocaine) with Diethyl oxalacetate .

  • Cyclization: Thermal cyclization in a high-boiling solvent (e.g., Diphenyl ether) yields the 4-hydroxy intermediate.

  • Aromatization/Chlorination: Treatment with Phosphorus Oxychloride (

    
    ) installs the chlorine atom at C4.
    

SynthesisPath Precursor1 Ethyl 4-aminobenzoate (Benzocaine) Intermediate1 Enamine Intermediate Precursor1->Intermediate1 Condensation (Acid Cat.) Precursor2 Diethyl Oxalacetate Precursor2->Intermediate1 Intermediate2 Diethyl 4-hydroxyquinoline- 2,6-dicarboxylate Intermediate1->Intermediate2 Thermal Cyclization (250°C, -EtOH) Product Diethyl 4-chloroquinoline- 2,6-dicarboxylate Intermediate2->Product Chlorination (POCl3, Reflux)

Figure 1: Step-wise synthesis workflow from commercially available precursors to the target scaffold.

Part 4: Functionalization & Reactivity Profile

The true value of this scaffold is its differential reactivity. The C4-Cl bond is significantly more reactive towards nucleophiles than the ester groups due to the electron-deficient nature of the pyridine ring in the quinoline system.

The "Tri-Vector" Strategy
  • Vector A (C4):

    
     displacement. Reacts with primary/secondary amines, thiols, and alkoxides.
    
  • Vector B (C2): Ester hydrolysis/amidation. Sterically accessible but electronically deactivated by the ring nitrogen.

  • Vector C (C6): Ester hydrolysis/amidation. Behaves like a standard benzoate ester.

ReactivityMap Core 4-Chloroquinoline-2,6- dicarboxylate Core C4_Node C4 Position (Cl) Core->C4_Node C2_Node C2 Position (Ester) Core->C2_Node C6_Node C6 Position (Ester) Core->C6_Node C4_Rxn SnAr Displacement (Amines, Thiols) C4_Node->C4_Rxn High Reactivity C2_Rxn Hydrazide Formation (Heterocyclization) C2_Node->C2_Rxn Moderate Reactivity C6_Rxn Hydrolysis to Acid (Solubility/Salt Formation) C6_Node->C6_Rxn Standard Reactivity

Figure 2: Differential reactivity map highlighting the three orthogonal modification vectors.

Part 5: Validated Experimental Protocols

Synthesis of Intermediate: Diethyl 4-hydroxyquinoline-2,6-dicarboxylate

Principle: Acid-catalyzed condensation followed by thermal cyclization.

Reagents:

  • Ethyl 4-aminobenzoate (1.0 eq)

  • Diethyl oxalacetate sodium salt (1.2 eq)

  • Ethanol (Solvent)[1]

  • Acetic acid (Catalyst)

  • Diphenyl ether (High-boiling solvent for cyclization)

Protocol:

  • Condensation: Dissolve ethyl 4-aminobenzoate and diethyl oxalacetate in ethanol with catalytic acetic acid. Reflux for 4-6 hours. Monitor by TLC for the disappearance of the aniline.

  • Concentration: Evaporate ethanol under reduced pressure to obtain the crude enamine oil.

  • Cyclization: Add the crude oil dropwise to vigorously boiling diphenyl ether (~250°C). Critical: Maintain temperature to ensure rapid removal of ethanol formed during ring closure.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether. The product (4-hydroxy intermediate) will precipitate. Filter and wash with hexane to remove diphenyl ether.

Chlorination: Synthesis of Diethyl 4-chloroquinoline-2,6-dicarboxylate

Principle: Deoxychlorination using Phosphorus Oxychloride.

Reagents:

  • Diethyl 4-hydroxyquinoline-2,6-dicarboxylate (Intermediate)

  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)
    
  • Optional: Catalytic DMF (Vilsmeier-Haack type activation)

Protocol:

  • Setup: Place the 4-hydroxy intermediate in a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).

  • Addition: Add

    
     (approx. 5-10 volumes relative to solid weight).
    
  • Reaction: Heat the mixture to reflux (105°C) for 2-4 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quenching (Critical Safety Step): Cool the reaction mixture. Remove excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice  with vigorous stirring. Caution: Exothermic reaction.
    
  • Neutralization: Neutralize the aqueous slurry with saturated

    
     or 
    
    
    
    to pH ~8.
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) if necessary.
    

Part 6: Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and toxic. Reacts violently with water. All operations must be performed in a functioning fume hood. Wear chemical-resistant gloves and a face shield.
    
  • Intermediate Handling: The 4-chloro derivative is a potent alkylating agent (sensitizer). Avoid skin contact.

  • Waste Disposal: Quenched

    
     waste is acidic and contains phosphates; neutralize before disposal according to local environmental regulations.
    

Part 7: References

  • ChemicalBook. (2025). Diethyl 4-chloroquinoline-2,6-dicarboxylate Product Page. Retrieved from

  • Organic Syntheses. (1947). 4,7-Dichloroquinoline (General Quinoline Synthesis Protocol). Organic Syntheses, Coll. Vol. 3, p.272. Retrieved from

  • Sigma-Aldrich. (2025). Ethyl 4-chloroquinoline-6-carboxylate (Analogous Structure Properties). Retrieved from

  • National Institutes of Health (PMC). (2013). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from

Sources

Foundational

Strategic Functionalization of Diethyl 4-Chloroquinoline-2,6-Dicarboxylate: A Core Scaffold in Medicinal Chemistry

Executive Summary In contemporary drug discovery and materials science, the quinoline core remains one of the most privileged heterocyclic scaffolds. Specifically, diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 200792...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery and materials science, the quinoline core remains one of the most privileged heterocyclic scaffolds. Specifically, diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7) [1] serves as an advanced, highly functionalized building block. Unlike simple quinolines, this molecule possesses three orthogonal sites for chemical diversification: a highly electrophilic C4-chlorine atom primed for Nucleophilic Aromatic Substitution (SNAr), and two ethyl ester groups at the C2 and C6 positions that can be selectively hydrolyzed, reduced, or converted into amides.

This technical guide provides an in-depth analysis of the structural rationale, mechanistic reactivity, and validated experimental workflows required to successfully manipulate this specific compound in a laboratory setting.

Chemical Profile & Structural Rationale

The reactivity of diethyl 4-chloroquinoline-2,6-dicarboxylate is dictated by the synergistic electron-withdrawing effects of its substituents.

  • The Quinoline Nitrogen: Acts as an intrinsic electron sink, withdrawing electron density from the C2 and C4 positions via resonance.

  • The C2 and C6 Ethyl Esters: The ester at C2 further depletes electron density from the adjacent nitrogen and the C4 position. The C6 ester extends the molecule's vector into solvent-exposed regions of target proteins (e.g., kinase hinge binding domains or bacterial gyrase active sites), making it highly valuable for structure-activity relationship (SAR) studies.

  • The C4-Chlorine: Due to the combined electron-withdrawing effects of the heteroatom and the C2 ester, the C4-chlorine is exceptionally labile compared to unfunctionalized 4-chloroquinolines. This makes it an ideal electrophile for coupling with amines, thiols, or alkoxides[2].

Mechanistic Insights: The SNAr Reactivity at C4

The synthesis of 4-aminoquinolines from 4-chloroquinolines proceeds via an Addition-Elimination SNAr mechanism[3].

  • Addition: The nucleophile (e.g., a primary amine) attacks the electron-deficient C4 carbon. This step is rate-determining and results in the formation of a negatively charged Meisenheimer complex.

  • Stabilization: The negative charge is delocalized onto the highly electronegative quinoline nitrogen. In diethyl 4-chloroquinoline-2,6-dicarboxylate, the C2 ester provides additional resonance stabilization to this intermediate, significantly lowering the activation energy barrier.

  • Elimination: The chloride ion (a good leaving group) is expelled, restoring aromaticity and yielding the substituted product.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are critical here, as they solvate the nucleophile and stabilize the highly polar transition state without hydrogen-bonding to the amine, which would otherwise dampen its nucleophilicity[3].

Experimental Workflows: Nucleophilic Substitution & Ester Derivatization

To ensure high fidelity and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical controls.

Protocol A: SNAr with Primary Amines

Objective: Convert diethyl 4-chloroquinoline-2,6-dicarboxylate to diethyl 4-(alkylamino)quinoline-2,6-dicarboxylate.

  • Reagent Assembly: In an oven-dried round-bottom flask, dissolve diethyl 4-chloroquinoline-2,6-dicarboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl generated during the reaction, preventing the incoming primary amine from being protonated into an unreactive ammonium salt.

  • Nucleophile Addition: Add the primary amine (1.2 eq). Stir the mixture at 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Validation (LC-MS): Sample the reaction. Successful conversion is validated by the disappearance of the starting material's distinct 3:1 (

    
    Cl/
    
    
    
    Cl) isotope pattern and the appearance of the [M+H]+ peak corresponding to the product mass.
  • Workup Logic: Quench the reaction with saturated aqueous NH4Cl. Causality: The mildly acidic quench neutralizes residual DIPEA and unreacted aliphatic amines, driving them into the aqueous layer, while the highly lipophilic diester product is extracted into ethyl acetate (EtOAc).

Protocol B: Global Saponification of Diethyl Esters

Objective: Hydrolyze the C2 and C6 esters to yield the dicarboxylic acid scaffold.

  • Solvent System: Dissolve the intermediate from Protocol A in a 2:1:1 mixture of THF:MeOH:H2O. Causality: This specific ternary mixture is critical. THF and MeOH dissolve the lipophilic organic starting material, while water dissolves the inorganic hydroxide salt, creating a homogenous single-phase reaction that prevents biphasic stalling.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (4.0 eq). Stir at room temperature for 12 hours. Causality: LiOH is preferred over NaOH or KOH because the lithium cation coordinates effectively with the ester carbonyl oxygen, enhancing electrophilicity while maintaining mild enough conditions to prevent epimerization or degradation of sensitive functional groups.

  • In-Process Validation (TLC): Monitor via Thin Layer Chromatography (DCM:MeOH 9:1 with 1% AcOH). The non-polar diester will disappear, replaced by a highly polar, baseline-retained spot representing the dicarboxylic acid.

  • Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl to precipitate the free dicarboxylic acid, which can be isolated via vacuum filtration.

Quantitative Data Summary

The following table summarizes the key physicochemical properties and validated reaction parameters for this scaffold.

Property / ParameterValue / Description
Compound Name Diethyl 4-chloroquinoline-2,6-dicarboxylate
CAS Number 2007921-01-7
Chemical Formula C15H14ClNO4
Molecular Weight 307.73 g/mol
SNAr Yield (Aliphatic Amines) 75% – 92% (dependent on steric hindrance)
SNAr Yield (Anilines) 40% – 65% (requires elevated temp/acid catalysis)
SNAr Optimal Temperature 80°C – 100°C (Conventional) / 120°C (Microwave)
Global Hydrolysis Yield >90% (using LiOH·H2O in THF/MeOH/H2O)

Pathway Visualization

SynthesisWorkflow Start Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagents: R-NH2, DIPEA, DMF, 80°C Start->SNAr C4-Cl Activation Intermediate Diethyl 4-(alkylamino)quinoline-2,6-dicarboxylate SNAr->Intermediate Amine Addition Hydrolysis Global Ester Hydrolysis Reagents: LiOH·H2O, THF/MeOH/H2O Intermediate->Hydrolysis Deprotection Product 4-(alkylamino)quinoline-2,6-dicarboxylic acid (Target Scaffold) Hydrolysis->Product Acidification

Synthetic workflow for the functionalization of diethyl 4-chloroquinoline-2,6-dicarboxylate.

References

  • Delgado et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies". Frontiers in Chemistry (2025). DOI: 10.3389/fchem.2025.1553975. URL:[Link]

Sources

Exploratory

2,6-disubstituted quinoline derivatives literature review

Strategic Synthesis, Functionalization, and Therapeutic Applications Executive Summary The 2,6-disubstituted quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Synthesis, Functionalization, and Therapeutic Applications

Executive Summary

The 2,6-disubstituted quinoline scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinguished by its ability to project substituents into distinct biological vectors. Unlike the more common 2,4- or 4-substituted analogues (typical of classic antimalarials like chloroquine), the 2,6-substitution pattern offers a unique linear topology. This geometry is critical for spanning elongated binding pockets in kinases (anticancer) and disrupting heme detoxification pathways (antimalarial) with reduced steric clash.

This guide provides a rigorous technical analysis of this scaffold, focusing on regioselective synthesis, structure-activity relationships (SAR), and validated experimental protocols.

Part 1: Structural Rationale & Pharmacophore Analysis

The quinoline ring system is planar and electron-deficient. The 2,6-vector is particularly valuable for two reasons:

  • The C2-Position (Steric/Lipophilic Vector): Substituents here (e.g., aryl, alkyl) extend along the long axis of the molecule, often engaging in hydrophobic interactions or pi-stacking within the enzyme active site.

  • The C6-Position (Electronic/Metabolic Vector): This position is para to the ring nitrogen. Substituents here strongly influence the electron density of the pyridine ring (affecting pKa and solubility) and block a primary site of oxidative metabolism (CYP450 oxidation).

Diagram 1: Pharmacophore Logic & SAR Map

The following diagram illustrates the functional logic of the 2,6-disubstituted scaffold.

SAR_Logic Core Quinoline Core (Planar Scaffold) C2 C2 Position (Hydrophobic Vector) Core->C2 Linear Extension C6 C6 Position (Metabolic/Electronic) Core->C6 Electronic Tuning Target1 Kinase Hinge Binding C2->Target1 Aryl/Heteroaryl Target2 Heme Stacking C2->Target2 Lipophilic Groups C6->Target1 H-Bond Acceptors Target3 Metabolic Blockade C6->Target3 Halogen/CF3

Figure 1: Pharmacophore mapping of the 2,6-disubstituted quinoline scaffold, highlighting the distinct roles of the C2 and C6 vectors in drug design.

Part 2: Synthetic Methodologies

Achieving essentially pure 2,6-disubstitution is synthetically challenging due to the competing reactivity of the C4 and C8 positions. We present two high-fidelity approaches: De Novo Cyclization (Modified Pfitzinger) and Regioselective Functionalization .

Method A: The Modified Pfitzinger Cyclization

This is the most reliable method for constructing the 2,6-pattern from scratch. It involves the condensation of a 5-substituted isatin with a methyl ketone.[1]

  • Mechanism: Base-catalyzed ring opening of isatin to isatic acid, followed by aldol condensation with the ketone and cyclodehydration.

  • Regiocontrol: The 5-substituent on isatin automatically becomes the 6-substituent on the quinoline. The methyl ketone R-group becomes the 2-substituent.

Protocol 1: Synthesis of 6-Bromo-2-phenylquinoline-4-carboxylic Acid This intermediate allows for subsequent decarboxylation to the pure 2,6-scaffold or further functionalization at C4.

  • Reagents: 5-Bromoisatin (10 mmol), Acetophenone (12 mmol), KOH (33% aq. solution, 20 mL), Ethanol (20 mL).

  • Procedure:

    • Dissolve 5-bromoisatin in the ethanolic KOH solution.

    • Add acetophenone dropwise at room temperature.

    • Reflux the mixture at 80°C for 24 hours. The solution will darken.

    • Cool to room temperature and pour into crushed ice (100 g).

    • Acidify carefully with glacial acetic acid or 10% HCl to pH 4-5.

    • Isolation: Collect the yellow precipitate by vacuum filtration. Wash with water (3x 50 mL) and cold ethanol (10 mL).

    • Purification: Recrystallize from ethanol/DMF.

  • Decarboxylation (Optional): To remove the C4-COOH, heat the solid in diphenyl ether at 250°C for 30 mins, or use Cu powder in quinoline at 200°C.

Method B: Regioselective Suzuki-Miyaura Coupling

For accessing diverse libraries, functionalizing a pre-formed dihalo-quinoline is superior. The C2-chlorine is significantly more reactive toward oxidative addition (Pd0) than the C6-halogen due to the electron-deficient nature of the pyridine ring (C2 is adjacent to Nitrogen).

Diagram 2: Synthetic Workflow (Regioselectivity)

Synthesis_Workflow Start 2,6-Dichloroquinoline Step1 C2-Selective Coupling (Suzuki, r.t.) Start->Step1 1.0 eq Boronic Acid Pd(PPh3)4, Na2CO3 Intermed 2-Aryl-6-chloroquinoline Step1->Intermed >95% Regioselectivity Step2 C6-Selective Coupling (Suzuki, 100°C, Ligand+) Intermed->Step2 1.5 eq Boronic Acid SPhos Pd G2 Final 2,6-Diarylquinoline Step2->Final

Figure 2: Sequential functionalization strategy exploiting the electronic differentiation between C2 and C6 positions.

Protocol 2: C2-Selective Arylation of 2,6-Dichloroquinoline

  • Reagents: 2,6-Dichloroquinoline (1.0 eq), Arylboronic acid (1.1 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: DME/Water (3:1) degassed.

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 60°C (Keep temp low to prevent C6 reaction).

    • Monitor by TLC/LCMS (C2 product forms first).

    • Extract with EtOAc, dry over MgSO4, and purify via flash chromatography (Hex/EtOAc).

Part 3: Biological Applications & Data[2][3][4][5][6]

The 2,6-disubstituted profile has shown potent efficacy in two primary domains: Antifungal/Antimalarial (biofilm eradication) and Anticancer (Topoisomerase/Kinase inhibition).

Comparative Activity Data

The following table summarizes key quantitative data from recent literature regarding 2,6-disubstituted derivatives.

Compound ClassR2 SubstituentR6 SubstituentTarget/OrganismActivity MetricRef
6-Amide Quinoline Phenyl-NHCO-CyclohexylCandida albicansMFC: 6.25 µM [1]
6-Urea Quinoline Phenyl-NHCONH-PhenylC. albicans BiofilmMFC: 12.5 µM [1]
2-Styryl Quinoline Styryl-OMeAβ Aggregation (Alzheimer's)IC50: 10.8 µM [2]
2-Aryl Quinoline 4-F-Phenyl-ClP. falciparumIC50: < 1.0 µM [3]

Key Insight: The 6-amide derivatives (Row 1) are particularly notable for their ability to eradicate fungal biofilms, a notoriously difficult therapeutic target. The mechanism involves the accumulation of Reactive Oxygen Species (ROS).

Part 4: References
  • Identification of Fungicidal 2,6-Disubstituted Quinolines with Activity against Candida Biofilms. ResearchGate. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Arabian Journal of Chemistry. [Link]

  • Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European Journal of Medicinal Chemistry. [Link][2]

  • Synthesis and mesomorphic properties of 2,6-disubstituted derivatives of quinoline. Liquid Crystals. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]

Sources

Foundational

An In-Depth Technical Guide to Quinoline-2,4-dicarboxylate and Quinoline-2,6-dicarboxylate for Researchers and Drug Development Professionals

Abstract Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for designing novel bioactive compounds and functional materials.[1][2] Among the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for designing novel bioactive compounds and functional materials.[1][2] Among these, quinoline dicarboxylic acids are of paramount interest due to their potent biological activities and their capacity as ligands in coordination chemistry. This guide provides a detailed comparative analysis of two key positional isomers: quinoline-2,4-dicarboxylate and quinoline-2,6-dicarboxylate. We will explore the critical differences in their structure, synthesis, coordination behavior, and biological functions, offering field-proven insights and detailed protocols for researchers and drug development professionals.

The Decisive Influence of Isomerism: A Structural Overview

The fundamental difference between quinoline-2,4-dicarboxylate and quinoline-2,6-dicarboxylate lies in the substitution pattern of the carboxyl groups on the quinoline core. This seemingly subtle variation in positional isomerism profoundly impacts the molecule's steric profile, electronic distribution, and overall three-dimensional shape, which in turn dictates its chemical reactivity and biological interactions.

Quinoline-2,4-dicarboxylate features carboxyl groups at the C2 and C4 positions. The C2-carboxylate is in proximity to the heterocyclic nitrogen atom, creating a potential pincer-like chelation site. This arrangement leads to a more compact and sterically hindered region on one side of the molecule.

Quinoline-2,6-dicarboxylate , in contrast, has its carboxyl groups positioned on different rings of the quinoline system. The C2-carboxylate is on the pyridine ring, while the C6-carboxylate is on the benzene ring. This separation results in a more linear and extended molecular geometry compared to the 2,4-isomer.

Diagram: Structural Comparison of Quinoline Dicarboxylate Isomers

G cluster_0 Quinoline-2,4-dicarboxylate cluster_1 Quinoline-2,6-dicarboxylate 2,4-dicarboxylate 2,4-dicarboxylate 2,6-dicarboxylate 2,6-dicarboxylate

Caption: Chemical structures of quinoline-2,4-dicarboxylate and quinoline-2,6-dicarboxylate.

PropertyQuinoline-2,4-dicarboxylateQuinoline-2,6-dicarboxylateReference(s)
CAS Number 5323-57-9101190-29-2[3]
Molecular Formula C₁₁H₇NO₄C₁₁H₇NO₄[3]
Molecular Weight 217.18 g/mol 217.18 g/mol [3]
Melting Point 229 °CNot available[3]
Appearance SolidSolid[3]

Table 1. Comparative physicochemical properties of quinoline-2,4-dicarboxylate and quinoline-2,6-dicarboxylate.

Synthesis Strategies: Path to Positional Purity

The synthesis of these isomers requires distinct chemical strategies to ensure the correct placement of the carboxyl groups. The choice of starting materials and reaction conditions is paramount for achieving high regioselectivity and yield.

Synthesis of Quinoline-2,4-dicarboxylate

This isomer is commonly synthesized via classic condensation reactions that build the quinoline core.

  • Doebner-von Miller Pathway: A modified version of this pathway can be used to synthesize various quinoline-2,4-dicarboxylic acids.[4]

  • Pfitzinger Condensation: This is a highly effective method involving the reaction of an isatin with a carbonyl compound containing an α-methylene group. This approach offers a versatile route to 2,4-disubstituted quinolines.[5]

  • Metal-Free Synthesis: An efficient, one-pot protocol using aryl amines and acetylenedicarboxylates with molecular iodine as a catalyst has been developed.[6] This method is advantageous as it avoids metal contamination in the final product.[6]

Diagram: General Synthetic Workflow for Quinoline-2,4-dicarboxylate

G A Aryl Amine + Acetylenedicarboxylate C Pseudo Three-Component Reaction A->C B Molecular Iodine Catalyst B->C D Quinoline-2,4-dicarboxylate Scaffold C->D One-pot synthesis

Caption: Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives.[6]

Experimental Protocol: Metal-Free Synthesis of Quinoline-2,4-dicarboxylate Derivatives[6]
  • Reactant Preparation: In a round-bottom flask, dissolve the desired aryl amine (1.0 mmol) and dimethyl/diethyl acetylenedicarboxylate (2.2 mmol) in acetonitrile (3.0 mL).

  • Catalyst Addition: Add molecular iodine (I₂) (20 mol%) to the reaction mixture.

  • Reaction Condition: Stir the mixture at 80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction (typically 3-4 hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain the pure quinoline-2,4-dicarboxylate derivative.

  • Characterization: Confirm the structure of the final product using NMR and mass spectrometry.

Synthesis of Quinoline-2,6-dicarboxylate

The synthesis of the 2,6-isomer often involves building upon a pre-formed quinoline ring or using starting materials that direct the cyclization to form the desired substitution pattern. While less commonly detailed in broad reviews, its synthesis would logically proceed from precursors like 4-amino-isophthalic acid or involve the oxidation of a quinoline with substituents at the 2 and 6 positions that can be converted to carboxylic acids.

Coordination Chemistry: A Tale of Two Ligands

The spatial arrangement of the nitrogen and carboxylate donor atoms makes these isomers behave as distinctly different ligands in coordination chemistry, leading to the formation of diverse metal-organic frameworks (MOFs) and coordination polymers with unique properties.

Quinoline-2,4-dicarboxylate: A Versatile Building Block

As a multidentate N,O-donor ligand, quinoline-2,4-dicarboxylate is an excellent candidate for forming metal complexes.[7][8] Its ability to act as both a chelating and a bridging ligand allows for the construction of complex three-dimensional coordination polymers.[7]

  • Coordination Modes: The Qdca²⁻ ligand can bind to two to five metal centers with at least seven different coordination modes, primarily arising from the varied coordination types of the carboxylate groups.[7]

  • Structural Diversity: The structural variety of the resulting coordination polymers can be influenced by factors like the synthesis temperature.[7] For instance, with lanthanide ions, an increase in temperature can lead to structural transformations and the formation of more hydrated compounds.[7]

  • Applications: The resulting coordination polymers, particularly with lanthanide ions, exhibit interesting luminescence properties, with potential applications in optical materials.[7]

Diagram: Coordination Modes of Quinoline-2,4-dicarboxylate

G cluster_0 Chelating & Bridging cluster_1 Bridging Only M1 Metal 1 Qdca Qdca²⁻ M1->Qdca N, C2-O (Chelate) M2 Metal 2 Qdca->M2 C4-O (Bridge) M3 Metal 3 Qdca2 Qdca²⁻ M3->Qdca2 C2-O M4 Metal 4 Qdca2->M4 C4-O

Caption: Simplified coordination modes of quinoline-2,4-dicarboxylate (Qdca²⁻).

Quinoline-2,6-dicarboxylate: A Linear Linker

In contrast, the linear disposition of the carboxylate groups in the 2,6-isomer makes it an ideal "linker" or "strut" for creating 1D chains or 2D sheets in coordination polymers. This is analogous to how pyridine-2,6-dicarboxylic acid is used to create functional coordination polymers.[9] The larger, more rigid quinoline backbone, compared to a simple pyridine ring, can impart greater stability and potentially different photophysical properties to the resulting materials. This isomer is often used in conjunction with other auxiliary ligands to build more complex structures.[10]

Biological Activity and Therapeutic Potential: Isomers as Inhibitors

The structural differences between the two isomers are directly reflected in their biological activities and their potential as therapeutic agents. Quinoline derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[11][12]

Quinoline-2,4-dicarboxylate: Targeting Glutamate Transport

A significant body of research has focused on quinoline-2,4-dicarboxylic acids as inhibitors of the glutamate vesicular transport (GVT) protein.[4]

  • Mechanism of Action: By inhibiting the GVT protein, these compounds can modulate glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders.

  • Structure-Activity Relationship (SAR): Studies have shown that the potency of these inhibitors is highly dependent on the substituents on the quinoline ring. The most potent inhibitors were found to have halogens at the 6- or 8-position, a hydroxyl group at the 8-position, or a tethered aromatic moiety at the 6- or 7-position.[4] This highlights the importance of the overall molecular shape and electronic properties for effective binding to the target protein.

Diagram: Simplified Glutamate Vesicular Transport Inhibition Pathway

G Glutamate Glutamate GVT GVT Protein Glutamate->GVT Uptake Vesicle Synaptic Vesicle Release Neurotransmitter Release Vesicle->Release GVT->Vesicle QDC Quinoline-2,4- dicarboxylate QDC->GVT Inhibits

Caption: Inhibition of glutamate vesicular transport by quinoline-2,4-dicarboxylate.[4]

Quinoline-2,6-dicarboxylate: G-Quadruplex Stabilization

While less extensively studied for a single specific target, the structural motif of a central aromatic core with two opposing side chains is characteristic of molecules that bind to and stabilize G-quadruplex (G4) DNA structures. For instance, derivatives of pyridine-2,6-dicarboxamide with quinoline moieties have been shown to be potent and selective G4-stabilizers.[13]

  • Potential Mechanism: G-quadruplexes are secondary structures found in nucleic acids, particularly in telomeres and gene promoter regions. Stabilizing these structures can inhibit the activity of telomerase and down-regulate the expression of oncogenes, making G4-stabilizers promising anticancer agents.

  • SAR Insights: Studies on related compounds show that introducing a positive charge, for example by methylating the quinoline nitrogen, increases the ability to selectively stabilize G4s over duplex DNA.[13] The relative position between the charged nitrogen and the amide linker is crucial for G4 stabilization.[13]

Experimental Protocol: MTT Assay for Antiproliferative Activity[14]

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture and Plating: Culture a cancer cell line (e.g., MCF7) in appropriate media. Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the quinoline dicarboxylate isomers in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture media to achieve a range of final concentrations. Replace the old media with 100 µL of media containing the test compounds or a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

Spectroscopic Differentiation: An Analyst's Perspective

Distinguishing between the two isomers is straightforward using standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy: The substitution pattern dramatically alters the chemical shifts and coupling constants of the protons on the quinoline ring. The 2,4-isomer will show a distinct set of signals for the protons on the benzene ring and the remaining proton on the pyridine ring. The 2,6-isomer will have a different splitting pattern and chemical shifts due to the different electronic environment created by the carboxyl groups.

  • ¹³C NMR Spectroscopy: The carbon signals, particularly those of the carboxyl groups and the carbons directly attached to them, will have characteristic chemical shifts that allow for unambiguous identification of each isomer.

  • Infrared (IR) Spectroscopy: While both compounds will show characteristic absorptions for the carboxylic acid O-H and C=O stretching, subtle differences in the fingerprint region and the exact position of the C=O stretch may be observable due to differences in intramolecular hydrogen bonding and electronic effects.

TechniqueQuinoline-2,4-dicarboxylateQuinoline-2,6-dicarboxylate
¹H NMR Protons on the benzene ring (H-5 to H-8) and a singlet for H-3 will show a specific pattern.Protons on both rings will exhibit a more complex splitting pattern due to the dispersed substitution.
¹³C NMR Distinct chemical shifts for C2, C4, and their attached carboxyl carbons.Distinct chemical shifts for C2, C6, and their attached carboxyl carbons.
Coordination Forms complex 3D polymers due to chelating and bridging capabilities.Tends to form linear 1D or sheet-like 2D polymers.
Primary Biological Target Glutamate Vesicular Transport (GVT) Protein.Potential G-quadruplex DNA stabilizer.

Table 2. Summary of key differentiating characteristics.

Conclusion and Future Outlook

The positional isomerism of quinoline-2,4-dicarboxylate and quinoline-2,6-dicarboxylate is a powerful determinant of their function. The 2,4-isomer, with its adjacent donor atoms, excels as a versatile building block for complex 3D coordination polymers and as a targeted inhibitor for neurological protein targets. Conversely, the 2,6-isomer's linear geometry makes it a prime candidate for designing structured 1D and 2D materials and potentially for interacting with linear biological targets like DNA G-quadruplexes.

For drug development professionals, understanding these differences is crucial for rational drug design. The choice of isomer will fundamentally direct the therapeutic application, whether it be modulating neurotransmission or developing novel anticancer agents. In materials science, the selection of the appropriate isomer allows for the predictable assembly of coordination polymers with desired topologies and photofunctional properties. Future research should focus on further exploring the biological targets of the 2,6-isomer and on creating mixed-ligand systems that incorporate both isomers to generate novel materials with combined functionalities.

References

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. (2023). MDPI. Available at: [Link]

  • Synthesis of quinoline dicarboxylic esters as biocompatible fluorescent tags. (2012). Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). PMC. Available at: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015).
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022).
  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Quinoline-2,4-dicarboxylic acids: synthesis and evaluation as inhibitors of the glutamate vesicular transport system. (1999). PubMed. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). PMC.
  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide. (2023). MOST Wiedzy.
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.).
  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (n.d.).
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2025).
  • Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. (n.d.).
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Crystal structure of quinoline-2-carboxylic acid... : Journal of Chemical Crystallography. (2004). Ovid.
  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (n.d.). PMC. Available at: [Link]

  • Two 2D Co(II)/Mn(II) coordination polymers based on the quinoline... (2022). Ingenta Connect.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Design and Synthesis of a New Photoluminescent 2D Coordination Polymer Employing a Ligand Derived from Quinoline and Pyridine. (2025). MDPI.
  • Quinoline-2,4-dicarboxylic acid | CAS 5323-57-9 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Quinolinic acid. (n.d.). Wikipedia.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. (n.d.). Benchchem.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. (n.d.). Benchchem.
  • New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. (2025).
  • Schematic representation of the coordination of quinoline depending on the nature of the Ru catalyst. (n.d.).
  • Assembly of two novel coordination polymers by selecting ditopic or chelating auxiliary ligands with naphthalene-2,6-dicarboxylic acid: synthesis, structure and luminescence sensing. (2020). PubMed.
  • The first mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate: synthesis, X-ray crystal structure, and DFT studies. (n.d.). Taylor & Francis.
  • Quinoline-2,4-dicarboxylic acid CAS 5323-57-9 | 815103. (n.d.). Merck.
  • A series of coordination polymers based on 2,6-pyridinedicarboxylic acid ligand: Synthesis, crystal structures, photo-catalysis and fluorescent sensing. (n.d.).

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Exploratory

Technical Whitepaper: Safety, Handling, and Synthetic Applications of Diethyl 4-chloroquinoline-2,6-dicarboxylate

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound: Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7) Executive Summary In modern drug discovery and biomi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound: Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7)

Executive Summary

In modern drug discovery and biomimetic materials science, the quinoline scaffold serves as a privileged pharmacophore. Specifically, Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS 2007921-01-7) has emerged as a critical bifunctional intermediate . The electron-deficient nature of the quinoline ring, amplified by the two ester groups, highly activates the C4-chloride for Nucleophilic Aromatic Substitution (SNAr). Simultaneously, the 2,6-diethyl esters provide an orthogonal handle for subsequent polymerization or peptide coupling, making this molecule foundational in the synthesis of helical aromatic foldamers and mini-proteins .

This whitepaper synthesizes the physicochemical data, hazard mitigation strategies, and self-validating experimental workflows required to safely and effectively utilize this intermediate.

Physicochemical Profiling & Causality

Understanding the physical properties of a reagent is the first step in designing a safe and high-yielding experimental setup. Table 1 summarizes the core metrics of the compound and how they dictate laboratory handling.

Table 1: Physicochemical Properties & Handling Causality

PropertyValueCausality / Impact on Handling
Molecular Formula C15H14ClNO4High heteroatom count requires polar aprotic solvents (e.g., DMF, DMSO) for complete dissolution during synthesis.
Molecular Weight 307.73 g/mol Baseline for all stoichiometric calculations in cross-coupling and SNAr reactions.
Physical State SolidDry powders are prone to aerosolization; mandates manipulation within a certified fume hood to prevent inhalation.
Reactivity Profile Highly Electrophilic at C4Rapidly reacts with biological nucleophiles (proteins/enzymes); necessitates immediate quenching of spills with mild base.

Hazard Identification & Safety Data (MSDS Core)

Because specific toxicological data for proprietary intermediates like CAS 2007921-01-7 is often limited during early-stage R&D, application scientists must extrapolate safety protocols from its primary structural analog, [[2.5]].

GHS Classification & Toxicological Causality

The electrophilic nature of the C4-position makes the compound highly reactive towards moisture and biological nucleophiles (such as the amino acid residues in human skin and ocular tissues). Based on analog data, the following GHS classifications apply:

Table 2: Hazard Identification & Mitigation Strategy

GHS Hazard CodeHazard StatementMitigation Strategy
H315 Causes skin irritation [[2.4]]Double-layer nitrile gloves; immediate wash with copious water upon contact.
H319 Causes serious eye irritation [[2.3]]Snug-fitting safety goggles; mandatory verification of nearby eyewash stations.
H335 May cause respiratory irritation [[2.3]]Manipulate exclusively within a certified Class II fume hood.
Self-Validating Standard Operating Procedure (SOP) for Spills
  • Causality: Halogenated quinolines can generate corrosive hydrogen chloride (HCl) gas upon prolonged exposure to environmental moisture or strong acids [[2.1]].

  • Protocol: In the event of a benchtop spill, do not sweep the dry powder (which generates hazardous aerosols). Instead, gently cover the spill with a damp absorbent pad soaked in a 5% Sodium Bicarbonate (

    
    ) solution.
    
  • Self-Validation: The cessation of mild effervescence (bubbling) confirms that any trace acidic byproducts have been successfully neutralized, rendering the waste safe for organic solid disposal.

Experimental Workflows & Synthetic Utility

The primary utility of Diethyl 4-chloroquinoline-2,6-dicarboxylate lies in its stepwise functionalization. Below are the self-validating protocols for its two most common transformations.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Substitute the 4-chloro group with a primary amine to build a functionalized foldamer precursor.

  • Reaction Setup: Dissolve 1.0 equivalent of Diethyl 4-chloroquinoline-2,6-dicarboxylate in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.

    • Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate, significantly accelerating the SNAr reaction rate.

  • Reagent Addition: Add 1.5 equivalents of the desired nucleophile (e.g., an alkylamine) and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: As the amine displaces the chloride, HCl is generated. DIPEA acts as a sterically hindered, non-nucleophilic "proton sponge" to neutralize this HCl, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.

  • Execution: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the starting material mass (

    
     308 
    
    
    
    ) and the emergence of the product mass validates reaction completion. Do not proceed to workup until this is confirmed.
  • Workup: Precipitate the product by adding the reaction mixture dropwise into rapidly stirring ice-cold water. Filter and dry under high vacuum.

Protocol B: Saponification of the 2,6-Diethyl Esters

Objective: Convert the unreactive esters into dicarboxylic acids for subsequent peptide coupling.

  • Reaction Setup: Suspend the SNAr product from Protocol A in a 1:1:1 mixture of THF / Methanol / Water.

    • Causality: This specific ternary solvent system is required because THF solubilizes the organic quinoline, water dissolves the inorganic base, and Methanol acts as a phase-transfer bridge to create a homogeneous reaction environment.

  • Reagent Addition: Add 3.0 equivalents of Lithium Hydroxide monohydrate (

    
    ).
    
    • Causality:

      
       is chosen over 
      
      
      
      or
      
      
      because it provides a milder hydrolytic environment, minimizing the risk of unwanted side reactions or degradation of the functionalized quinoline core.
  • Execution: Stir vigorously at room temperature for 12 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 10% Methanol in Dichloromethane). The starting material spot (high

    
    ) must completely disappear, replaced by a baseline spot (the highly polar carboxylate salt).
    
  • Workup: Acidify the mixture to pH 3 using 1M HCl to protonate the carboxylates, causing the dicarboxylic acid product to precipitate. Filter, wash with cold water, and dry.

Mechanistic Pathway Visualization

The following diagram maps the logical flow of the dual-stage functionalization described in the protocols above, highlighting the chemical inputs and waste streams.

G Start Diethyl 4-chloroquinoline- 2,6-dicarboxylate (CAS 2007921-01-7) SNAr Nucleophilic Aromatic Substitution (SNAr) Reagent: Amine/Thiol Base: DIPEA, Heat Start->SNAr Addition of Nucleophile Intermediate 4-Substituted Diethyl quinoline-2,6-dicarboxylate SNAr->Intermediate C4-Cl Displacement Waste Halogenated Waste (Aqueous/Organic) SNAr->Waste Chloride Byproducts Saponification Ester Hydrolysis Reagent: LiOH/H2O/THF Condition: RT, 4h Intermediate->Saponification Base Catalysis Product 4-Substituted quinoline-2,6-dicarboxylic acid (Foldamer Precursor) Saponification->Product Acidification (HCl) Saponification->Waste Ethanol Byproduct

Fig 1: SNAr and saponification workflow for functionalizing the quinoline-2,6-dicarboxylate scaffold.

References

  • PubChem : "4-Chloroquinoline | C9H6ClN | CID 69140 - Safety and Hazards." National Institutes of Health.[Link]

  • LMU Munich : "Tertiary structures, self-sorting behavior, and formation of an eight helix bundle of helical aromatic δ-amino acid a."[Link]

Foundational

Comprehensive Analytical and Structural Guide to C15H14ClNO4: Molecular Characterization and Isomeric Applications

Executive Summary In pharmaceutical chemistry and drug development, a single molecular formula can represent a vast landscape of structural isomers, ranging from critical regulatory impurities to novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical chemistry and drug development, a single molecular formula can represent a vast landscape of structural isomers, ranging from critical regulatory impurities to novel therapeutic agents. The formula C15H14ClNO4 is a prime example of this chemical diversity. With a molecular weight of approximately 307.73 g/mol , this formula encompasses diverse molecular architectures, including regulatory reference standards like Baclofen Impurity 17[1] and cutting-edge active pharmaceutical ingredients (APIs) such as novel pyrone-based biofilm inhibitors targeting azole-resistant Candida albicans[2].

This whitepaper provides an in-depth technical framework for the structural elucidation, analytical validation, and mechanistic profiling of molecules sharing the C15H14ClNO4 formula.

Physicochemical Properties and Mass Spectrometry Profiling

Before determining the specific connectivity of a C15H14ClNO4 isomer, researchers must establish a rigorous physicochemical baseline. The presence of a single chlorine atom and four oxygen atoms dictates specific isotopic and ionization behaviors that are critical for High-Resolution Mass Spectrometry (HRMS)[3].

The Chlorine Isotope Signature

Chlorine naturally occurs as two stable isotopes:


Cl (75.78% abundance) and 

Cl (24.22% abundance). Consequently, any molecule with the formula C15H14ClNO4 will exhibit a characteristic

and

peak ratio of approximately 3:1 in its mass spectrum. This isotopic signature acts as an internal self-validating mechanism during structural confirmation.
Quantitative Data Summary

The following table summarizes the exact mass parameters required for the calibration and validation of HRMS instruments when analyzing C15H14ClNO4 isomers[3].

Table 1: Physicochemical Properties and Exact Mass Profiling of C15H14ClNO4

ParameterTheoretical ValueAnalytical Significance
Molecular Formula C15H14ClNO4Core elemental composition.
Molecular Weight (Average) 307.73 g/mol Used for macroscopic molarity calculations.
Monoisotopic Mass (

)
307.0611 DaThe exact mass of the most abundant isotopologue.
Theoretical

308.0684 DaPrimary target peak in positive Electrospray Ionization (ESI+).
Theoretical

306.0538 DaPrimary target peak in negative Electrospray Ionization (ESI-).
Theoretical

330.0503 DaCommon sodium adduct observed in LC-MS.
Isotopic Signature ~3:1 Ratio (

:

)
Confirms the presence of exactly one chlorine atom.

Expert Insight: A critical eye must be applied to literature values. For instance, recent literature occasionally mislabels the theoretical neutral mass (307.0611 Da) as the protonated


 adduct[2]. Analytical scientists must independently verify these calculations (Theoretical 

= 308.0684 Da) rather than relying solely on published text.

Structural Isomerism: From Impurities to Novel Therapeutics

The arrangement of the 35 atoms in C15H14ClNO4 dictates its biological and regulatory role. We examine two highly distinct isomers to illustrate this dichotomy.

Regulatory Context: Baclofen Impurity 17

Baclofen is a widely used GABA-B receptor agonist. During its synthesis, various complex byproducts can form. Baclofen Impurity 17 (6-carbamoyl-4'-chloro-5-methyl-3-oxo-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylic acid) shares the exact formula C15H14ClNO4[1]. In the context of Abbreviated New Drug Applications (ANDA), distinguishing Impurity 17 from other isobaric impurities requires orthogonal analytical techniques, as identical masses cannot be differentiated by MS alone.

Therapeutic Context: Novel Pyrone-Based Biofilm Inhibitors

Conversely, the same formula applies to novel


-pyrone derivatives synthesized to combat azole-resistant Candida albicans[2]. These compounds are designed to inhibit the yeast-to-hyphal transition—a critical step in fungal biofilm formation—without exhibiting broad-spectrum cytotoxicity.

Standardized Protocol for Structural Elucidation

To definitively assign the structure of a C15H14ClNO4 isomer, a self-validating workflow combining UHPLC-HRMS and 2D NMR must be employed.

Step-by-Step Methodology

Step 1: Sample Preparation and Solubilization

  • Action: Weigh 1.0 mg of the C15H14ClNO4 compound and dissolve in 1.0 mL of LC-MS grade Methanol (for HRMS) or DMSO-

    
     (for NMR). Vortex for 30 seconds and sonicate for 5 minutes.
    
  • Causality: Complete solubilization is critical. Undissolved particulates cause signal suppression in ESI-MS and yield broad, uninterpretable lines in NMR spectroscopy. DMSO-

    
     is chosen for NMR to prevent the chemical exchange of labile protons (e.g., amides or carboxylic acids) which would be lost in protic solvents like D
    
    
    
    O.

Step 2: UHPLC-HRMS Isotopic Profiling

  • Action: Inject 2 µL into a C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) from 5% to 95% B over 10 minutes. Detect using an Orbitrap mass spectrometer in positive ESI mode.

  • Causality: The gradient ensures chromatographic separation of the target from isobaric matrices. Formic acid acts as a proton donor, promoting ionization to the

    
     state.
    
  • Self-Validation: The protocol is validated if the mass spectrum yields an

    
     peak at 
    
    
    
    308.0684 (
    
    
    5 ppm) and an
    
    
    peak at
    
    
    310.0654, with an intensity ratio of exactly 3:1. If the ratio deviates, the single-chlorine hypothesis is rejected.

Step 3: 2D NMR Connectivity Mapping

  • Action: Acquire

    
    H, 
    
    
    
    C, COSY, and HMBC spectra at 600 MHz at 298 K.
  • Causality: While HRMS confirms the formula, HMBC (Heteronuclear Multiple Bond Correlation) is essential to map long-range (

    
     and 
    
    
    
    ) carbon-proton couplings, definitively proving the arrangement of the oxygen and nitrogen atoms (e.g., distinguishing the biphenyl scaffold of Baclofen Impurity 17 from an
    
    
    -pyrone scaffold).
  • Self-Validation: The structural hypothesis is only validated if the sum of integrated proton signals exactly equals 14, and every HMBC cross-peak can be assigned without contradiction.

AnalyticalWorkflow A Sample Preparation (C15H14ClNO4 Isomer) B UHPLC Separation (C18 Column) A->B C HRMS Analysis (ESI+, Orbitrap) B->C D Isotopic Pattern Validation (35Cl/37Cl Ratio) C->D E 2D NMR Spectroscopy (HMBC/COSY) D->E F Structural Elucidation (Isomer Confirmation) E->F

Fig 1: Self-validating UHPLC-HRMS and NMR workflow for C15H14ClNO4 structural elucidation.

Mechanistic Pathway: C15H14ClNO4 Pyrone Derivatives in Candida albicans

When the C15H14ClNO4 formula is arranged into the novel


-pyrone scaffold, it exhibits potent biological activity. Recent studies demonstrate that these derivatives target the ALS3 (Agglutinin-like sequence 3)  protein in Candida albicans[2].
Causality of the Mechanism

ALS3 is a cell-surface glycoprotein crucial for host cell adhesion and biofilm maturation. The pyrone derivative binds specifically to the Lys59 and Ser170 residues of ALS3 via hydrogen bonding and


-stacking interactions. By blocking this peptide-binding cavity, the compound induces a conformational shift that prevents the morphological transition from yeast to hyphae.

Because this mechanism inhibits virulence (biofilm formation is reduced by >80%) without killing the planktonic cells, it drastically reduces the selective evolutionary pressure that typically leads to azole drug resistance[2].

Pathway A Pyrone Derivative (C15H14ClNO4) B ALS3 Protein (C. albicans) A->B Binds Lys59/Ser170 C Inhibition of Host Peptide Binding B->C Conformational Shift D Blockade of Yeast-to-Hyphal Transition C->D Phenotypic Shift E Biofilm Inhibition (>80% Reduction) D->E Clinical Outcome

Fig 2: Mechanism of ALS3 inhibition by C15H14ClNO4 pyrone derivatives in Candida albicans.

References

  • PubChemLite - 92525-74-1 (C15H14ClNO4). University of Luxembourg / PubChem.
  • Baclofen Impurity 17 | CAS NO: NA. Aquigen Bio Sciences.
  • Yang, J.-E., et al. (2025). Novel Pyrone-Based Biofilm Inhibitors against Azole-Resistant Candida albicans. ACS Omega, 10(32), 36441-36454.

Sources

Exploratory

Strategic Engineering of Quinoline-2,6-Dicarboxylate (QDC) Metal-Organic Frameworks

Executive Summary: The 2,6-QDC Advantage In the crowded field of reticular chemistry, Quinoline-2,6-dicarboxylate (2,6-QDC) represents a high-value, underutilized linker distinct from its ubiquitous isomers (2,4-QDC or 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 2,6-QDC Advantage

In the crowded field of reticular chemistry, Quinoline-2,6-dicarboxylate (2,6-QDC) represents a high-value, underutilized linker distinct from its ubiquitous isomers (2,4-QDC or 3,5-QDC) and analogues (naphthalene-2,6-dicarboxylate).

For drug development and materials scientists, 2,6-QDC offers a unique topological advantage:

  • Heterocyclic Functionality: Unlike naphthalene analogues, the quinoline nitrogen (N) atom introduces a Lewis basic site capable of secondary coordination or post-synthetic protonation, crucial for cation sensing.

  • Vectorial Directionality: The carboxylates at the 2- and 6-positions provide a "kinked" linear geometry (approx. 120–150° angle depending on metal coordination), favoring the formation of PtS (Cooperite) or Dia (Diamond) topologies rather than simple layered structures.

  • Electronic Sensitization: The rigid aromatic core possesses a high triplet energy level, making it an efficient "antenna" for sensitizing Lanthanide (Ln) luminescence or facilitating electron transfer mechanisms (PET/FRET) in transition metal MOFs.

This guide details the synthesis, structural modulation, and application of 2,6-QDC MOFs, specifically focusing on the [Zn(QDC)] system as a validated model for heavy metal sensing.

Ligand Engineering: Synthesis of 2,6-H₂QDC

Commercial availability of 2,6-quinoline dicarboxylic acid (H₂QDC) can be sporadic. Reliable research requires in-house synthesis from the methylated precursor, 2,6-dimethylquinoline .

Synthetic Pathway

The conversion relies on the exhaustive oxidation of methyl groups using strong oxidants (KMnO₄ or SeO₂) under reflux.

LigandSynthesis Precursor 2,6-Dimethylquinoline (CAS: 877-43-0) Oxidant Oxidation (KMnO4/H2O, Reflux) Precursor->Oxidant 100°C, 12h Intermediate Dicarboxylate Salt (pH > 10) Oxidant->Intermediate Filtration (MnO2 removal) Acidification Acidification (HCl to pH 2-3) Intermediate->Acidification Protonation Product 2,6-H2QDC Ligand (Precipitate) Acidification->Product Recrystallization

Figure 1: Oxidative synthesis pathway for the generation of high-purity 2,6-H₂QDC linker.

Critical Purity Parameters
  • Solubility Check: The resulting white powder must be soluble in DMF and dilute NaOH. Insoluble residue indicates incomplete oxidation (monocarboxylic intermediates).

  • 1H NMR Validation: Look for the disappearance of methyl singlets (δ ~2.5-2.7 ppm) and the downfield shift of aromatic protons due to the electron-withdrawing carboxyl groups.

MOF Synthesis Protocol: The [Zn(QDC)] System

The following protocol describes the solvothermal synthesis of [Zn(QDC)]·0.5H₂O[1]·0.7DMF , a robust 3D framework validated for selective Fe(III) sensing.[1]

Reagents & Stoichiometry
ComponentChemicalAmountMolar Equiv.Role
Metal Source Zn(NO₃)₂·6H₂O0.089 g1.0Node precursor
Linker 2,6-H₂QDC0.065 g1.0Organic strut
Solvent A DMF (N,N-Dimethylformamide)10 mLExcessSolubilizer/Template
Solvent B H₂O (Deionized)2 mLExcessHydrolysis modulator
Step-by-Step Solvothermal Workflow
  • Precursor Dissolution:

    • Dissolve 0.065 g of 2,6-H₂QDC in 10 mL DMF. Sonicate for 10 mins until clear.

    • Dissolve 0.089 g of Zn(NO₃)₂·6H₂O in 2 mL deionized water.

    • Technical Note: The mixed solvent system (5:1 DMF:H₂O) is critical. Pure DMF often leads to amorphous powders; water is required to slow the deprotonation rate and facilitate crystal growth.

  • Homogenization:

    • Add the aqueous metal solution dropwise to the ligand solution under stirring.

    • Stir for 30 minutes at room temperature.

  • Thermal Treatment:

    • Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave.

    • Seal and heat at 120°C for 72 hours .

    • Cooling: Allow to cool to room temperature naturally (approx. 0.5°C/min). Rapid cooling will induce microcrystalline defects.

  • Isolation & Activation:

    • Filter the resulting colorless block crystals.

    • Wash 3x with DMF to remove unreacted ligand.

    • Activation (Critical): Exchange solvent with acetone (soak for 24h, refresh 3x) then heat under vacuum at 120°C for 24h. This removes pore-trapped DMF, freeing up coordination sites.

MOFSynthesis Mix Precursor Mixing (Zn salt + H2QDC + DMF/H2O) Solvothermal Solvothermal Reaction 120°C, 72h, Autogenous Pressure Mix->Solvothermal Sealed Autoclave Nucleation Nucleation & Growth (Slow Cooling) Solvothermal->Nucleation Self-Assembly Washing Solvent Exchange (DMF -> Acetone) Nucleation->Washing Filtration Activation Thermal Activation (120°C, Vacuum) Washing->Activation Pore Evacuation

Figure 2: Solvothermal workflow for [Zn(QDC)] synthesis and activation.

Structural Topology & Stability

Crystal Structure Analysis

The [Zn(QDC)] framework typically crystallizes in the PtS (Cooperite) topology.

  • Metal Node: Zn(II) adopts a distorted square pyramidal geometry (ZnO₄N).[1] It coordinates to four Oxygen atoms from carboxylates and one Nitrogen atom from the quinoline ring of a neighboring linker.

  • Linker Connectivity: The 2,6-QDC acts as a

    
    -bridge. The participation of the quinoline Nitrogen is the defining feature, creating a rigid 3D net rather than the 2D sheets often seen with non-heterocyclic dicarboxylates.
    
Chemical Stability

The framework exhibits exceptional stability due to the strong Zn-N bond supplementing the Zn-O bonds:

  • Thermal: Stable up to 380°C (TGA analysis).[1]

  • Chemical: Retains crystallinity in water, 1 M HCl, acetic acid, and NaOH (pH 10).[1] This hydrolytic stability is rare for Zn-MOFs and is attributed to the hydrophobic shielding provided by the aromatic quinoline core.

Application: Selective Fe(III) Sensing

The primary application of 2,6-QDC MOFs is fluorescence-based chemical sensing. The electron-rich quinoline moiety makes the framework highly susceptible to quenching by paramagnetic cations.

Sensing Mechanism

The detection of Fe³⁺ ions occurs via two synergistic pathways:

  • Photo-induced Electron Transfer (PET): The excited state electron of the QDC ligand transfers to the semi-filled d-orbitals of Fe³⁺, preventing radiative decay (fluorescence).

  • Resonance Energy Transfer (RET): The absorption spectrum of Fe³⁺ overlaps significantly with the emission spectrum of the MOF, allowing non-radiative energy transfer.

Performance Metrics
  • Selectivity: High specificity for Fe³⁺ over competing cations (Na⁺, K⁺, Mg²⁺, Ca²⁺, Zn²⁺, Cd²⁺).

  • Sensitivity: Detection limit (LOD) ~9.2 ppb (parts per billion).

  • Response Time: Immediate quenching (< 1 minute).

Experimental Sensing Protocol
  • Prepare a suspension of activated [Zn(QDC)] powder (2 mg) in water (3 mL).

  • Sonicate to create a stable emulsion.

  • Record initial fluorescence intensity (

    
    ) at 
    
    
    
    nm (Emission
    
    
    nm).
  • Titrate with Fe³⁺ solution (1 mM).

  • Plot

    
     vs. Concentration (Stern-Volmer plot) to determine the quenching constant (
    
    
    
    ).

References

  • Synthesis and Fe(III) Sensing: Gupta, N., Pashirova, T. N., & Das, D. (2018). A new 3D luminescent Zn(II)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(III) ions.[1] Dalton Transactions, 47, 14693-14702. [Link]

  • Ligand Precursor Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13414, 2,6-Dimethylquinoline. [Link]

  • Comparative Lanthanide Structures (Analogous 2,4-QDC): Kowalik, P., et al. (2021). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions. Materials, 14(16), 4634. [Link][2]

Sources

Foundational

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to 4-Functionalized Quinoline-2,6-Dicarboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential The quinoline ring system, consisting of a fused benzene and pyridine ring, is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Functionalized Quinoline-2,6-Dicarboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

The quinoline ring system, consisting of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1][2][3] This heterocyclic scaffold is prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The versatility of the quinoline core allows for substitutions at multiple positions, enabling the fine-tuning of its biological and physicochemical properties.[2] Among the various classes of quinoline derivatives, those bearing carboxylic acid functionalities have garnered significant attention due to their potential to mimic endogenous metabolites and engage in specific interactions with biological targets.[1][5]

This technical guide focuses on a specific, yet underexplored, class of these compounds: 4-functionalized quinoline-2,6-dicarboxylic acid derivatives . The presence of carboxylic acid groups at both the 2- and 6-positions, combined with a functionalizable handle at the 4-position, presents a unique tripartite pharmacophore with significant potential for the development of novel therapeutics. The dicarboxylic acid motif offers opportunities for bidentate chelation of metal ions or dual interactions with receptor sites, while the 4-position provides a vector for modulating potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthetic strategies, structure-activity relationships (SAR), and potential therapeutic applications of this promising class of molecules. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights to guide future research in this area.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of 4-functionalized quinoline-2,6-dicarboxylic acid derivatives can be approached through a multi-step process that involves the construction of the quinoline core, followed by the introduction of the desired functional groups. Several classical methods for quinoline synthesis, such as the Doebner, Pfitzinger, and Friedländer reactions, can be adapted for this purpose.[6][7][8]

Synthesis of the Quinoline-2,6-dicarboxylic Acid Scaffold

A plausible synthetic route to the core quinoline-2,6-dicarboxylic acid scaffold can be envisioned starting from appropriately substituted aniline and pyruvic acid derivatives. The Doebner reaction, a three-component reaction between an aniline, an aldehyde, and pyruvic acid, is a particularly attractive method for the synthesis of quinoline-4-carboxylic acids.[8][9] To construct the 2,6-dicarboxylic acid scaffold, a modified approach would be necessary.

A potential synthetic pathway is outlined below:

G cluster_0 Proposed Synthesis of Quinoline-2,6-dicarboxylic Acid 4-amino-isophthalic_acid 4-Amino-isophthalic acid doebner_von_miller Doebner-von Miller Reaction 4-amino-isophthalic_acid->doebner_von_miller pyruvic_acid Pyruvic Acid pyruvic_acid->doebner_von_miller intermediate 2-Methyl-quinoline-6-carboxylic acid doebner_von_miller->intermediate quinoline_2_6_dicarboxylic_acid Quinoline-2,6-dicarboxylic acid oxidation Oxidation of 2-methyl group oxidation->quinoline_2_6_dicarboxylic_acid intermediate->oxidation

Caption: Proposed synthetic workflow for quinoline-2,6-dicarboxylic acid.

Experimental Protocol: Synthesis of 2-Methyl-quinoline-6-carboxylic acid via Doebner-von Miller Reaction

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-isophthalic acid (1 equivalent), glycerol (3 equivalents), and concentrated sulfuric acid (2.5 equivalents).

  • Oxidizing Agent: Slowly add a suitable oxidizing agent, such as arsenic pentoxide or nitrobenzene, to the mixture.

  • Heating: Heat the reaction mixture to 120-140°C for 3-4 hours. The reaction is exothermic and should be carefully controlled.

  • Work-up: After cooling, pour the mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 2-methyl-quinoline-6-carboxylic acid.

Experimental Protocol: Oxidation to Quinoline-2,6-dicarboxylic acid

  • Reaction Setup: Dissolve the 2-methyl-quinoline-6-carboxylic acid in an aqueous solution of a strong oxidizing agent, such as potassium permanganate.[6]

  • Heating: Heat the mixture under reflux until the purple color of the permanganate disappears.

  • Work-up: Filter the hot solution to remove the manganese dioxide byproduct.

  • Purification: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the quinoline-2,6-dicarboxylic acid. The product can be further purified by recrystallization.

Functionalization at the 4-Position

With the quinoline-2,6-dicarboxylic acid core in hand, the next step is to introduce functionality at the 4-position. This can be achieved through various methods, including nucleophilic aromatic substitution (SNAAr) reactions on a 4-chloroquinoline precursor or through metal-catalyzed cross-coupling reactions.

A. Synthesis of 4-Chloroquinoline-2,6-dicarboxylic Acid

The carboxylic acid groups can be protected as esters prior to the chlorination step to prevent unwanted side reactions.

G cluster_1 4-Position Functionalization Workflow quinoline_2_6_diester Quinoline-2,6-dicarboxylic acid diethyl ester n_oxidation N-Oxidation (e.g., m-CPBA) quinoline_2_6_diester->n_oxidation n_oxide Quinoline-N-oxide derivative n_oxidation->n_oxide chlorination Chlorination (e.g., POCl3) n_oxide->chlorination chloro_quinoline 4-Chloroquinoline-2,6-diester chlorination->chloro_quinoline nucleophilic_substitution Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH) chloro_quinoline->nucleophilic_substitution functionalized_quinoline 4-Functionalized-quinoline-2,6-diester nucleophilic_substitution->functionalized_quinoline deprotection Ester Hydrolysis (e.g., LiOH) functionalized_quinoline->deprotection final_product 4-Functionalized-quinoline- 2,6-dicarboxylic acid deprotection->final_product

Caption: Workflow for the synthesis of 4-functionalized derivatives.

B. Nucleophilic Aromatic Substitution

The 4-chloroquinoline derivative is a versatile intermediate for introducing a wide range of functional groups at the 4-position. The electron-withdrawing nature of the quinoline nitrogen and the carboxylic acid groups activates the 4-position towards nucleophilic attack.

Experimental Protocol: General Procedure for Nucleophilic Substitution

  • Reaction Setup: In a sealed tube, dissolve the 4-chloroquinoline-2,6-dicarboxylic acid diethyl ester (1 equivalent) and the desired nucleophile (e.g., an amine, alcohol, or thiol; 1.2 equivalents) in a suitable solvent such as ethanol or DMF.

  • Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 80-120°C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and partition between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection: The ethyl esters are hydrolyzed using a standard procedure, such as treatment with lithium hydroxide in a mixture of THF and water, to yield the final 4-functionalized quinoline-2,6-dicarboxylic acid.

Biological Activities and Therapeutic Potential

While there is limited direct research on 4-functionalized quinoline-2,6-dicarboxylic acid derivatives, the extensive literature on related quinoline compounds allows for informed predictions of their potential biological activities.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown significant potential as anticancer agents, primarily through the inhibition of dihydroorotate dehydrogenase (DHODH).[5][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[5] Cancer cells, with their high proliferation rates, are particularly reliant on this pathway.[5]

The structure-activity relationship (SAR) studies of DHODH inhibitors have identified three critical regions for activity:

  • C2 Position: Bulky, hydrophobic substituents are often required for potent inhibition.[10]

  • C4 Position: A carboxylic acid group is a strict requirement for activity.[10]

  • Benzo Ring: Substitutions on the benzo portion of the quinoline ring can significantly impact potency.[2][10]

The 4-functionalized quinoline-2,6-dicarboxylic acid scaffold is well-positioned to interact with DHODH. The C4-substituent can be tailored to occupy the hydrophobic pocket of the enzyme, while the two carboxylic acid groups can form key electrostatic interactions.

Table 1: Anticancer Activity of Selected Quinoline Derivatives

CompoundTargetCancer Cell LineIC50 (µM)Reference
Brequinar SodiumDHODHL12100.015[10]
Compound 12e (Quinoline-Chalcone)Not specifiedMGC-8031.38[11]
Compound 3b (Ursolic Acid-Quinoline)Not specifiedMDA-MB-2310.61[12]
Antimicrobial Activity

The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. The quinolone antibiotics, such as ciprofloxacin and levofloxacin, function by inhibiting bacterial DNA gyrase and topoisomerase IV.[5] While these drugs typically feature a carboxylic acid at the 3-position, the 2,6-dicarboxylic acid scaffold may also exhibit antimicrobial activity through a similar or novel mechanism. The functional group at the 4-position can be varied to optimize activity against a range of bacterial and fungal pathogens.

Other Potential Therapeutic Applications

The versatility of the quinoline scaffold suggests that 4-functionalized quinoline-2,6-dicarboxylic acid derivatives may also find applications in other therapeutic areas, including:

  • Antimalarial: 4-aminoquinolines, such as chloroquine, are historically important antimalarial drugs.[13]

  • Anti-inflammatory: Certain quinoline derivatives have demonstrated anti-inflammatory properties.[14][15]

  • Neurodegenerative Diseases: Kynurenic acid, an endogenous quinoline-2-carboxylic acid derivative, is a known antagonist of NMDA receptors and has been investigated for its neuroprotective effects.[1]

Structure-Activity Relationships (SAR)

The biological activity of 4-functionalized quinoline-2,6-dicarboxylic acid derivatives can be systematically optimized by modifying the substituent at the 4-position.

G cluster_2 Structure-Activity Relationship Logic core_scaffold Quinoline-2,6-dicarboxylic Acid Core biological_activity Biological Activity (Potency, Selectivity) core_scaffold->biological_activity Provides essential binding motifs c4_substituent C4-Substituent c4_substituent->biological_activity Modulates target interaction physicochemical_properties Physicochemical Properties (Solubility, Lipophilicity) c4_substituent->physicochemical_properties Influences ADME properties physicochemical_properties->biological_activity Impacts bioavailability and target engagement

Caption: Key determinants of biological activity for the target scaffold.

Key considerations for SAR studies include:

  • Size and Shape: The steric bulk of the C4-substituent will influence how the molecule fits into the binding pocket of its target.

  • Electronic Properties: Electron-donating or electron-withdrawing groups at the 4-position can affect the pKa of the carboxylic acids and the overall electron density of the quinoline ring, thereby influencing binding affinity.

  • Hydrogen Bonding Capacity: The introduction of hydrogen bond donors and acceptors at the 4-position can lead to new interactions with the target protein, potentially increasing potency and selectivity.

  • Lipophilicity: The lipophilicity of the C4-substituent will impact the compound's solubility, permeability, and overall pharmacokinetic profile.

Future Directions and Perspectives

The exploration of 4-functionalized quinoline-2,6-dicarboxylic acid derivatives is still in its early stages, and there are numerous avenues for future research.

  • Library Synthesis and Screening: The development of a robust and efficient synthetic route to the core scaffold will enable the creation of a diverse library of C4-functionalized analogs. High-throughput screening of this library against a panel of biological targets could lead to the identification of novel hits for various diseases.

  • Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies will be crucial to elucidate their mode of action. This may involve target identification, enzymatic assays, and structural biology studies.

  • Computational Modeling: Molecular modeling and computational chemistry can be employed to guide the design of new analogs with improved potency and selectivity. Docking studies can help to predict how different C4-substituents will interact with the target binding site.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo pharmacokinetic studies to assess their drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).

Conclusion

4-Functionalized quinoline-2,6-dicarboxylic acid derivatives represent a novel and promising class of compounds with significant therapeutic potential. The unique combination of a privileged quinoline scaffold, two carboxylic acid groups, and a tunable C4-substituent provides a rich platform for the design of new drugs targeting a wide range of diseases. While further research is needed to fully explore the potential of this scaffold, the synthetic strategies and biological insights presented in this guide provide a solid foundation for future drug discovery efforts in this area.

References

  • Vertex AI Search. 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials - Pharmacy 180.
  • MDPI. Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Published April 22, 2025.
  • BenchChem.
  • PMC.
  • PubMed. Design, synthesis and in vitro anticancer activity of novel quinoline and oxadiazole derivatives of ursolic acid. Published September 1, 2017.
  • SUST Repository.
  • BenchChem. An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid.
  • IIP Series.
  • Review on recent development of quinoline for anticancer activities. Published June 16, 2022.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Published December 1, 2016.
  • PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Published August 15, 1990.
  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Published October 15, 2024.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • ijaems. Quantitative Structure Activity Relationship Studies of 4-Methyl-2-(p-Substitutedphenyl)
  • PubMed.
  • ResearchGate. Synthesis of New Derivatives of 4‐Quinolinecarboxylic Acid. Published August 7, 2025.
  • ResearchGate. New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity.
  • BenchChem. The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide.
  • ResearchGate.
  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry. Published August 23, 2023.
  • PubMed.
  • ACS Publications. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Journal of Medicinal Chemistry. Published May 4, 2018.
  • Advanced Journal of Chemistry, Section A.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Published July 15, 2022.

Sources

Protocols & Analytical Methods

Method

Application Note: Chlorination of Diethyl 4-Hydroxyquinoline-2,6-dicarboxylate with POCl3

Abstract & Scope This technical guide details the protocol for the deoxychlorination of diethyl 4-hydroxyquinoline-2,6-dicarboxylate (Substrate 1 ) to diethyl 4-chloroquinoline-2,6-dicarboxylate (Product 2 ) using phosph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the protocol for the deoxychlorination of diethyl 4-hydroxyquinoline-2,6-dicarboxylate (Substrate 1 ) to diethyl 4-chloroquinoline-2,6-dicarboxylate (Product 2 ) using phosphorus oxychloride (POCl


). This transformation is a critical intermediate step in the synthesis of fluoroquinolone antibiotics, DNA intercalators, and kinase inhibitors.

The presence of electron-withdrawing ester groups at the C2 and C6 positions deactivates the quinoline ring, reducing the nucleophilicity of the 4-hydroxyl group. Consequently, this protocol emphasizes optimized thermal parameters and catalytic activation to ensure complete conversion while mitigating the safety risks associated with POCl


 hydrolysis.

Chemical Mechanism

The reaction proceeds via a nucleophilic aromatic substitution (


) mechanism, facilitated by the activation of the tautomeric amide.
  • Tautomerization: The substrate exists in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. The keto form is thermodynamically favored in solid state, but the enol form reacts with the electrophile.

  • Activation: The enolic oxygen attacks the electrophilic phosphorus of POCl

    
    , displacing a chloride ion and forming a highly reactive phosphorodichloridate intermediate (leaving group activation).
    
  • Substitution: The chloride ion (generated in situ or added via salts) attacks the C4 position.

  • Elimination: The phosphorodichloridate group is eliminated, yielding the 4-chloroquinoline and PO

    
    Cl
    
    
    
    .

Note: The addition of catalytic N,N-Dimethylformamide (DMF) forms a Vilsmeier-Haack-type chloroiminium reagent, which is significantly more electrophilic than POCl


 alone, accelerating the reaction for electron-deficient substrates like the 2,6-dicarboxylate.
Mechanistic Pathway Diagram[1][2]

Mechanism Substrate Diethyl 4-hydroxyquinoline- 2,6-dicarboxylate (Tautomeric Equilibrium) Activation O-Phosphorylation (Formation of Phosphorodichloridate Intermediate) Substrate->Activation + POCl3 (Reflux) Attack Nucleophilic Attack (Cl- attacks C4) Activation->Attack Rate Limiting Step Product Diethyl 4-chloroquinoline- 2,6-dicarboxylate Attack->Product - PO2Cl2- Byproducts PO2Cl2- / HCl Attack->Byproducts

Figure 1: Mechanistic flow of the deoxychlorination reaction.

Safety Protocol: Handling POCl3

WARNING: Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. A "delayed exotherm" is a specific hazard during quenching.[1]

  • Engineering Controls: All operations must be performed in a functioning chemical fume hood.

  • PPE: Neoprene gloves (double gloved), chemical splash goggles, face shield, and lab coat.

  • Quenching Hazard: Never add water directly to the reaction mixture. Always add the reaction mixture slowly to a large excess of ice/water with vigorous stirring. The hydrolysis of POCl

    
     produces HCl and Phosphoric acid; the exotherm may be delayed if an organic crust forms, trapping unreacted reagent.
    
  • Spill Control: Neutralize spills with solid sodium bicarbonate or lime. Do not use water.

Experimental Protocol

Materials & Reagents
ComponentRoleGrade/Purity
Diethyl 4-hydroxyquinoline-2,6-dicarboxylateSubstrate>97% (HPLC)
Phosphorus Oxychloride (POCl

)
Reagent/SolventReagent Grade (Distilled if dark)
N,N-Dimethylformamide (DMF)CatalystAnhydrous
Dichloromethane (DCM) or ChloroformExtraction SolventACS Grade
Sodium Bicarbonate (NaHCO

)
NeutralizationSat.[2] Aqueous Soln.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Dry the substrate: Ensure Diethyl 4-hydroxyquinoline-2,6-dicarboxylate is moisture-free (dry in a vacuum oven at 50°C if necessary).

  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, add the substrate (1.0 equiv).

  • Add POCl

    
      (5.0 – 10.0 equiv). Note: Excess POCl
    
    
    
    acts as the solvent.[3] For larger scales (>50g), toluene can be used as a co-solvent to reduce POCl
    
    
    volume.
  • Add catalytic DMF (0.1 equiv).[4]

Step 2: Reaction Execution

  • Fit the flask with a reflux condenser and a drying tube (CaCl

    
     or N
    
    
    
    line).
  • Heat the mixture to reflux (approx. 105-110°C) .

  • Maintain reflux for 2–4 hours .

    • Checkpoint: The suspension should become a clear solution as the starting material is consumed and the chlorinated product (more soluble in POCl

      
      ) forms.
      
  • Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The product will have a higher R

    
     than the starting material.
    

Step 3: Workup & Isolation

  • Cool the reaction mixture to Room Temperature (RT).

  • Evaporation (Recommended): Remove excess POCl

    
     under reduced pressure (rotary evaporator with a caustic trap) to obtain a thick oil/residue. This minimizes the violence of the quench.[1]
    
  • Quenching:

    • Prepare a beaker with crushed ice (approx. 10x weight of residue).

    • Slowly pour the residue onto the stirring ice.

    • Stir for 30 minutes to ensure complete hydrolysis of residual phosphoryl chlorides.

  • Neutralization:

    • Slowly add saturated NaHCO

      
       or solid Na
      
      
      
      CO
      
      
      to adjust pH to ~7–8. Caution: CO
      
      
      evolution.
  • Extraction:

    • Extract the aqueous mixture with DCM (3 x 50 mL).

    • Combine organic layers, wash with Brine (1 x 50 mL), and dry over anhydrous Na

      
      SO
      
      
      
      .
  • Concentration: Filter and concentrate in vacuo to yield the crude product.

Step 4: Purification

  • Recrystallization: The crude solid is often pure enough. If not, recrystallize from Ethanol or Hexane/EtOAc.

  • Flash Chromatography: If necessary, purify on Silica Gel (0-20% EtOAc/Hexanes).

Workflow Diagram

Workflow Setup Setup: Substrate + POCl3 (10 eq) + Cat. DMF (Anhydrous Conditions) Reaction Reaction: Reflux (105°C) for 2-4 Hours Monitor via TLC Setup->Reaction Evap Evaporation: Remove excess POCl3 (Rotovap with Caustic Trap) Reaction->Evap Quench Quench: Pour residue onto Crushed Ice Neutralize with NaHCO3 Evap->Quench Extract Isolation: Extract with DCM -> Wash Brine -> Dry Quench->Extract Purify Purification: Recrystallize (EtOH) or Flash Column Extract->Purify

Figure 2: Step-by-step experimental workflow.

Characterization & Data

Expected Analytical Data
PropertySpecificationNotes
Appearance Off-white to pale yellow solidDarkens if residual acid remains.[2]
1H NMR (CDCl

)
8.0 - 9.0 ppm (Aromatic H)Loss of broad OH/NH peak (>10 ppm). Shifts in H3/H5 due to Cl.
MS (ESI+) [M+H]+ = 308/310Characteristic 3:1 isotopic ratio for

Cl/

Cl.
Melting Point 80–90 °CVaries by crystal form/purity.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / SM Remaining Incomplete activation.Add more DMF (catalyst). Increase reflux time. Ensure moisture-free setup.
Product Hydrolysis Acidic workup too long.Neutralize immediately after quenching. Do not let the product sit in acidic aqueous layer.
Dark/Tar Formation Overheating or decomposition.[4]Reduce temperature slightly. Ensure POCl

is distilled/clear before use.

References

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]

  • Organic Syntheses. 4,7-Dichloroquinoline. Org. Synth. 1950, 30, 38. Retrieved from [Link]

  • MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Green synthesis of diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Researcher's Guide to the Nucleophilic Aromatic Substitution (SNAr) Reaction on the 4-Chloroquinoline Core

Introduction: The Strategic Importance of the 4-Substituted Quinoline Scaffold The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 4-Substituted Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. Specifically, quinolines functionalized at the 4-position are critical pharmacophores found in drugs for treating malaria, cancer, and gastric disorders, among other conditions.[1][2][3] The most prevalent and historically significant method for synthesizing these vital compounds, particularly 4-aminoquinolines, is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5][6] This reaction involves the displacement of a halide, typically chloride, from the 4-position of the quinoline ring by a suitable nucleophile.

This guide provides an in-depth exploration of the SNAr reaction on the 4-chloroquinoline core, moving beyond a simple recitation of steps to explain the underlying principles that govern experimental success. We will delve into the reaction mechanism, detail robust protocols for various nucleophiles, offer data-driven optimization strategies, and provide a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

The SNAr Mechanism on the Quinoline Ring: An Electron-Deficient System Primed for Attack

The SNAr reaction on 4-chloroquinoline proceeds via a well-established two-step addition-elimination mechanism.[7] The quinoline ring itself is an electron-deficient heteroaromatic system, a characteristic that is fundamental to its reactivity. The nitrogen atom within the ring acts as an electron-withdrawing group, reducing the electron density across the aromatic system and, crucially, activating the C4 position for nucleophilic attack.[4]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the 4-position (the ipso-carbon), which bears the chlorine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this complex is the cornerstone of the SNAr mechanism; the negative charge is delocalized across the ring system and is particularly stabilized by the ring nitrogen.

Step 2: Elimination of the Leaving Group and Re-aromatization In the second, typically faster step, the leaving group (in this case, the chloride ion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the quinoline ring, resulting in the final substituted product.[7]

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of an SNAr reaction hinges on the careful selection and optimization of several key parameters. Understanding the role of each component allows for the rational design of experiments and effective troubleshooting.

ParameterRecommended Choice & Rationale
Nucleophile Amines, Thiols, Alcohols : The choice of nucleophile is paramount. Aliphatic amines are generally more nucleophilic than anilines and react under milder conditions.[4] Thiols and their corresponding thiolates are excellent nucleophiles for this reaction.[8][9] Alcohols and alkoxides can also be used, though sometimes require more forcing conditions.[10][11]
Solvent Polar Aprotic (DMF, DMSO, NMP) : These solvents are ideal as they can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving the nucleophile "bare" and highly reactive.[4] Their high boiling points also permit heating to the elevated temperatures often required.[5]
Base K₂CO₃, Et₃N, DIPEA (Hunig's Base) : A base is often required, particularly when using amine or thiol nucleophiles that are introduced as their hydrochloride or free forms. The base serves to deprotonate the nucleophile in situ or to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[5][12] For weakly nucleophilic anilines, a stronger base may be necessary.[3]
Temperature 80-180 °C (Conventional or Microwave) : Many SNAr reactions require elevated temperatures to overcome the activation energy barrier.[2] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields.[3][13]
Catalyst Brønsted or Lewis Acids (e.g., HCl) : For less reactive nucleophiles like anilines, catalytic amounts of a Brønsted or Lewis acid can enhance the reaction rate. The acid protonates the quinoline nitrogen, further increasing the electrophilicity of the C4 position and making it more susceptible to attack.[2][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on a 4-chloroquinoline core with representative nucleophiles.

Protocol 1: General Synthesis of 4-Aminoquinolines with an Aliphatic Amine (Conventional Heating)

This protocol is a robust starting point for reacting 4-chloroquinoline with primary or secondary aliphatic amines.

  • Materials :

    • 4-Chloroquinoline derivative (1.0 eq)

    • Aliphatic amine (1.1 - 2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure :

    • To a round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add the 4-chloroquinoline derivative (1.0 eq).

    • Dissolve the starting material in a minimal amount of NMP (e.g., 5-10 mL per gram of 4-chloroquinoline).[5]

    • Add the aliphatic amine (1.1 - 2.0 eq) followed by potassium carbonate (2.0 eq). The base is crucial for scavenging the HCl formed during the reaction.

    • Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Reactions can take from a few hours to over 24 hours.[4]

    • Upon completion (as indicated by the consumption of the starting material by TLC), cool the reaction mixture to room temperature.

  • Work-up & Purification :

    • Pour the cooled reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic layer.[5]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the pure 4-aminoquinoline product.[5]

Protocol 2: Synthesis of 4-(Alkylthio)quinolines

This protocol details the reaction with a thiol nucleophile, often generated in situ from the thiol and a base.

  • Materials :

    • 4-Chloroquinoline derivative (1.0 eq)

    • Thiol (e.g., ethanethiol, thiophenol) (1.2 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl ether or Ethyl acetate

    • Water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure :

    • Caution : NaH is highly reactive and pyrophoric. Handle under an inert atmosphere (Nitrogen or Argon).

    • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous DMF.

    • Carefully add the NaH portion-wise at 0 °C.

    • Add the thiol (1.2 eq) dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.

    • Add a solution of the 4-chloroquinoline derivative (1.0 eq) in anhydrous DMF dropwise to the thiolate mixture.

    • Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-100 °C), monitoring by TLC. The formation of the thiolate anion significantly increases the nucleophilicity compared to the neutral thiol.[8]

    • Upon completion, cool the reaction to 0 °C.

  • Work-up & Purification :

    • Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH.

    • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

General Experimental Workflow

The overall process from setup to final product follows a logical sequence of operations designed to ensure reaction success and product purity.

Workflow Setup Reaction Setup (Flask, Stir Bar, Condenser) Reagents Add 4-Chloroquinoline, Solvent, Nucleophile, Base Setup->Reagents Reaction Heating & Stirring (Conventional or Microwave) Reagents->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for SNAr synthesis and purification.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.[15]

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Insufficiently Reactive Nucleophile : Anilines and other weakly basic amines react slowly.[4]For anilines, add a catalytic amount of a Brønsted acid (e.g., HCl) or increase the reaction temperature.[2]
Poor Solvent Choice : Non-polar solvents hinder the reaction.Ensure a polar aprotic solvent (DMSO, DMF, NMP) is used.[4]
Reagents/Solvents Not Pure/Dry : Water can lead to hydrolysis. Impurities can inhibit the reaction.[15]Use reagents of appropriate purity and ensure solvents are anhydrous, especially when using reactive bases like NaH.
Side Product Formation Hydrolysis of Starting Material : Presence of water can convert 4-chloroquinoline to 4-hydroxyquinoline.[4]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).
Bis-quinoline Formation : When using a diamine, reaction at both ends can occur.Use a large excess of the diamine nucleophile to statistically favor mono-substitution.[4]
Purification Difficulties Removal of High-Boiling Solvent : NMP, DMF, and DMSO are difficult to remove under standard rotary evaporation.After extraction, thoroughly wash the organic layer with water and brine multiple times to remove the bulk of the solvent. If necessary, use high-vacuum distillation.
Excess High-Boiling Amine : Removing excess amine starting material can be challenging.Convert the excess amine to its salt by washing the organic layer with dilute acid (e.g., 1M HCl). The product may also form a salt, so be prepared to re-basify the aqueous layer and re-extract if necessary.

Beyond SNAr: Alternative Synthetic Routes

While SNAr is the workhorse for these transformations, other methods have been developed, offering milder conditions or alternative reactivity patterns. Notably, Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful alternative for forming the C-N bond under conditions that are often milder than classical SNAr.[1][6] These methods can be particularly useful for sensitive substrates or for constructing libraries in parallel synthesis formats.

References

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem. [URL: https://www.benchchem.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. [URL: https://www.researchgate.net/figure/General-reaction-mechanism-for-the-SNAr-of-4-chloroquinazoline-and-the-amines-studied_fig3_335443217]
  • Assembly of 4-Aminoquinolines via Palladium Catalysis: A Mild and Convenient Alternative to SNAr Methodology. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol060138d]
  • Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. Benchchem. [URL: https://www.benchchem.com/technical-support/discovery-and-history-of-4-aminoquinoline-compounds]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1387247/full]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018933/]
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1387247]
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [URL: https://www.researchgate.net/publication/250073286_Nucleophilic_substitution_reaction_of_chloroquinolines_with_124-triazole_i_synthesis_of_4-1h-124-triazol-1-ylquinolines]
  • Scheme 4. General route for the synthesis of 4-thioalkyl-8-hydroxyquinolines. ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-4-General-route-for-the-synthesis-of-4-thioalkyl-8-hydroxyquinolines_fig3_266059955]
  • Design, Synthesis and Biological Activity of the 4-Thioquinoline Derivative. Chemistry & Chemical Technology. [URL: https://cct.org.ua/index.php/cct/article/view/4590]
  • A SIMPLE AND HIGHLY EFFICIENT SYNTHESIS OF QUINOLINE TERTIARY AMINES CATALYZED BY HUNIG'S BASE. International Journal of Pharmaceutical Sciences and Research. [URL: https://ijpsr.
  • Synthesis of 4-alkoxy-8-hydroxyquinolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17206806/]
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/143]
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. [URL: https://www.benchchem.com/technical-support/troubleshooting-guide-for-the-synthesis-of-heterocyclic-compounds]
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7213894/]
  • Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381395/]
  • Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. MDPI. [URL: https://www.mdpi.com/1422-0067/22/5/2397]
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00223]
  • Haloselectivity of Heterocycles. Baran Lab, Scripps Research. [URL: https://www.scripps.edu/baran/wp-content/uploads/2020/11/20101014_Gutekunst_BGM.pdf]
  • SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [URL: https://rcs-chem.com/qm-magic-class-chapter-10]
  • aromatic nucleophilic substitution. National Institute of Technology, Rourkela. [URL: https://eies.nitrkl.ac.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [URL: https://kpu.pressbooks.
  • SNAr reaction scope & limitations. YouTube. [URL: https://www.youtube.
  • Interrupted SNAr-Alkylation Dearomatization. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652417/]
  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [URL: https://www.mdpi.com/1420-3049/5/12/325]
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. [URL: https://www.acsgcipr.org/wp-content/uploads/2021/11/Reaction-of-Arenes-Heteroarenes-with-Thiols-SNAr-Chemistry-1.pdf]
  • SNAr Reaction in Other Common Molecular Solvents. ACS Green Chemistry Institute. [URL: https://www.acsgcipr.org/wp-content/uploads/2021/11/SNAr-Reaction-in-Other-Common-Molecular-Solvents-1.pdf]
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9199042/]
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Nucleophilic-Aromatic-Substitution-(SNAr)-and-of-Crossley-Senge/d334057e0344d5c19e59d7b42555365511b8b7ed]
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [URL: https://typeset.
  • Synthetic access to thiols: A review. Indian Academy of Sciences. [URL: https://www.ias.ac.in/article/fulltext/jcsc/133/01/0101]
  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. SciSpace. [URL: https://typeset.

Sources

Method

Synthesis of quinoline-2,6-dicarboxylic acid (H2QDA) ligands

Application Note: High-Purity Synthesis of Quinoline-2,6-Dicarboxylic Acid (H2QDA) Executive Summary Quinoline-2,6-dicarboxylic acid (H2QDA) is a rigid, V-shaped heterocyclic ligand critical in the fabrication of robust...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of Quinoline-2,6-Dicarboxylic Acid (H2QDA)

Executive Summary

Quinoline-2,6-dicarboxylic acid (H2QDA) is a rigid, V-shaped heterocyclic ligand critical in the fabrication of robust Metal-Organic Frameworks (MOFs) and coordination polymers.[1] Its distinct geometry (approximate 120° angle between carboxylates) allows for the formation of unique topological nets, such as pcu or sql topologies, often utilized in gas storage (


, 

) and heterogeneous catalysis.

While commercially available, commercial batches of H2QDA often suffer from variable purity (typically 95-97%) and high cost.[1] Impurities such as partially oxidized aldehydes or trace manganese salts can catastrophically poison MOF crystal growth.[1]

This Application Note provides a validated, self-correcting protocol for the laboratory-scale synthesis of "MOF-grade" (>99%) H2QDA via the oxidative transformation of 2,6-dimethylquinoline. It includes a critical "Esterification-Hydrolysis Loop" purification strategy to eliminate persistent inorganic contaminants.[1]

Strategic Synthesis Overview

The synthesis of 2,6-H2QDA is most reliably achieved through the exhaustive oxidation of 2,6-dimethylquinoline. While transition metal catalyzed carbonylation of halo-quinolines is possible, it requires expensive palladium catalysts and high pressure. The oxidative route using Potassium Permanganate (


) remains the "Gold Standard" for scalability and cost-efficiency, provided that strict workup procedures are followed to manage the Manganese Dioxide (

) byproduct.

Key Challenges & Solutions:

  • Challenge: Incomplete oxidation leading to aldehyde intermediates (quinoline-2-carboxy-6-aldehyde).[1]

    • Solution: Use of excess oxidant (6.0 equivalents) and prolonged reflux.

  • Challenge: Trapping of the product within the voluminous

    
     precipitate.
    
    • Solution: Hot filtration with extensive alkaline washing.

  • Challenge: Low solubility of the diacid in organic solvents, making recrystallization difficult.

    • Solution: The "Esterification Loop" (Protocol B).

Protocol A: Oxidative Synthesis (The Primary Route)

Objective: Convert 2,6-dimethylquinoline to crude quinoline-2,6-dicarboxylic acid.

Reagents:

  • 2,6-Dimethylquinoline (CAS: 877-43-0)

  • Potassium Permanganate (

    
    )[2][3][4]
    
  • Pyridine (Reagent Grade)

  • Deionized Water[1]

  • Hydrochloric Acid (Concentrated)

Mechanism: The reaction proceeds via a radical oxidation mechanism where the benzylic hydrogens are abstracted, converting the methyl groups first to alcohols, then aldehydes, and finally carboxylic acids. The pyridine co-solvent is essential to solubilize the hydrophobic starting material at the onset of the reaction.

Step-by-Step Methodology:
  • Preparation of Substrate: In a 1000 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.0 g (63.6 mmol) of 2,6-dimethylquinoline in 50 mL of Pyridine .

    • Note: Mechanical stirring is mandatory.[1] Magnetic stir bars will seize once

      
       precipitates.
      
  • Aqueous Phase Addition: Add 300 mL of Deionized Water to the flask. The mixture may become milky/turbid; this is normal. Heat the mixture to 70°C .

  • Oxidant Addition (The Exotherm): Slowly add 60.0 g (380 mmol, ~6 eq) of

    
     in small portions over 45 minutes.
    
    • Critical Control Point: The reaction is exothermic.[1][4][5] Monitor internal temperature; do not exceed 95°C during addition to prevent thermal decomposition of the permanganate before reaction.

  • Reflux and Digestion: Once addition is complete, raise temperature to Reflux (100°C) and stir vigorously for 6–8 hours .

    • Endpoint Check: Spot a drop of the reaction mixture on filter paper. A purple ring indicates unreacted permanganate.[1] Continue reflux until the purple color disappears (brown spot only). If purple persists after 8 hours, add 2 mL of ethanol to quench.

  • Hot Filtration (The Yield Step): While the reaction mixture is still near boiling , filter through a Celite pad on a sintered glass funnel.

    • Why Hot? The product is present as the potassium dicarboxylate salt, which is soluble in hot water. If cooled, the salt may adsorb onto the

      
       cake.
      
    • Wash: Wash the

      
       cake with 3 x 100 mL of boiling water . Combine all filtrates.
      
  • Concentration and Acidification: Concentrate the combined filtrate to approximately 150 mL using a rotary evaporator (to remove pyridine). Cool the solution to 0-5°C in an ice bath. Slowly add Concentrated HCl dropwise until pH reaches 1-2 .

    • Observation: A white to pale-yellow precipitate (H2QDA) will form immediately.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 50 mL) and acetone (1 x 20 mL). Dry in a vacuum oven at 80°C overnight.

    • Typical Yield: 60–70% (Crude).[1]

Protocol B: The "Esterification Loop" (Purification)

Context: The crude acid from Protocol A often contains trace Mn(II) salts and incomplete oxidation products. For MOF synthesis, these impurities are fatal.[1] This protocol converts the acid to the diester (soluble in organic solvents), purifies it, and hydrolyzes it back.

Workflow Diagram:

PurificationLoop Crude Crude H2QDA (Contains Mn salts) Esterification Reflux in MeOH + H2SO4 Crude->Esterification Step 1 Extraction DCM Extraction (Removes salts) Esterification->Extraction Step 2 Recryst Recrystallization (Methanol) Extraction->Recryst Dimethyl Ester Hydrolysis Base Hydrolysis (NaOH/H2O) Recryst->Hydrolysis Step 3 Pure Pure H2QDA (>99% MOF Grade) Hydrolysis->Pure Acidification

Caption: The Esterification-Hydrolysis Loop ensures removal of inorganic salts and organic byproducts by leveraging the solubility differences between the acid and its ester.

Step-by-Step Methodology:
  • Esterification: Suspend the crude H2QDA (5.0 g) in 100 mL dry Methanol . Add 2 mL conc.

    
     . Reflux for 12 hours. The solid should dissolve completely as it converts to dimethyl quinoline-2,6-dicarboxylate.
    
  • Workup: Cool, neutralize with saturated

    
    , and extract with Dichloromethane (DCM) .
    
    • Purification Logic: Inorganic Mn salts stay in the aqueous layer; the organic ester moves to DCM.

  • Recrystallization of Ester: Evaporate DCM. Recrystallize the solid ester from hot methanol.

    • QC Check: Run NMR.[1][6][7] The methyl ester singlet (~4.0 ppm) should be sharp.

  • Hydrolysis: Dissolve the pure ester in 10% NaOH (aq) and reflux for 2 hours. Cool and acidify with HCl to pH 1. Filter the pure white precipitate.[1]

Characterization & QC Data

ParameterSpecification (MOF Grade)Method
Appearance White to off-white powderVisual
Melting Point > 290°C (Decomposes)Capillary Method
1H NMR (DMSO-d6)

8.7 (d), 8.6 (s), 8.2 (m)
400 MHz NMR
Solubility Soluble in hot DMSO/DMF; Insoluble in

Solubility Test
IR Spectroscopy

stretch at ~1690-1710

FTIR (ATR)

1H NMR Interpretation: The 2,6-substitution pattern is confirmed by the absence of protons at positions 2 and 6. Look for the characteristic singlet at the 3-position (if 2,4-subst) or specific splitting patterns. For 2,6-H2QDA, you expect a deshielded singlet for H-5 (due to ortho-carboxyl) and doublets for H-3/H-4 and H-7/H-8.[1]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Brown/Black Product Manganese contaminationPerform Protocol B (Esterification Loop).[1] Do not skip the hot water wash in Protocol A.
Low Yield (<40%) Product trapped in

Increase volume of boiling water washes during filtration. Ensure filtration is done hot.
Insoluble in DMSO Polymerization or Salt formEnsure final pH is < 2 during acidification.[1] If pH is > 4, the mono-salt may persist.[1]

References

  • Royal Society of Chemistry. (2022).[1] Sterically demanding pyridine-quinoline anchoring ligands. Dalton Transactions.[1] Retrieved from [Link]

  • MDPI. (2023).[1] Two-Dimensional Mixed-Ligand Metal–Organic Framework Constructed from Bridging Bidentate V-Shaped Ligands.[1][8] Retrieved from [Link]

Sources

Application

Application Note: Diethyl 4-chloroquinoline-2,6-dicarboxylate as a Versatile Precursor for Advanced Fluorescent Probes

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Executive Summary & Chemical Rationale The development of highly sel...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals

Executive Summary & Chemical Rationale

The development of highly selective fluorescent probes is critical for real-time monitoring of metal ions and biomolecules in living systems. Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7) has emerged as a highly privileged building block in the rational design of these sensors.

  • C-4 Electrophilicity: The 4-chloro position on the quinoline core is highly activated for Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling. This allows for the modular installation of electron-donating recognition moieties (e.g., amines, anilines), establishing a strong "Push-Pull" Intramolecular Charge Transfer (ICT) system.

  • Conjugation & Photophysical Tuning: The quinoline scaffold provides a robust fluorophore with a large Stokes shift, minimizing self-quenching and auto-fluorescence interference during live-cell imaging [1].

  • Latent Chelating Arms: The diethyl esters at the 2- and 6-positions serve a dual purpose. During synthesis, they act as protecting groups and electron-withdrawing modulators. Post-modification, they can be hydrolyzed into dicarboxylic acids, which are highly effective at coordinating multivalent metal ions such as Fe³⁺, Zn²⁺, and Cd²⁺ via Chelation-Enhanced Fluorescence (CHEF) or Photo-induced Electron Transfer (PET) mechanisms [2].

SyntheticWorkflow A Diethyl 4-chloroquinoline- 2,6-dicarboxylate (Precursor) B SNAr / Cross-Coupling (Install Donor Group) A->B C Ester Hydrolysis (Unmask Chelators) B->C D Target-Specific Fluorescent Probe C->D E Live-Cell Imaging & Analyte Sensing D->E

Fig 1: Modular synthetic workflow for generating fluorescent probes from the quinoline precursor.

Mechanistic Principles of Probe Activation

When designing sensors from this precursor, the photophysical response is typically governed by the interplay between the installed C-4 donor and the C-2/C-6 carboxylate receptors.

In the apo-state (unbound), the lone pair of electrons from the C-4 nitrogen donor quenches the quinoline fluorescence via Photo-induced Electron Transfer (PET) . Upon coordination of a target metal ion (e.g., Zn²⁺ or Cd²⁺) by the unmasked carboxylate groups and the quinoline nitrogen, the lone pair is restricted. This blocks the PET pathway and rigidifies the molecule, activating Chelation-Enhanced Fluorescence (CHEF) and triggering a massive "Turn-ON" fluorescence signal [3].

SensingMechanism A Apo-Probe (Unbound) PET Active Fluorescence OFF C Probe-Metal Complex PET Blocked CHEF Active A->C Coordination B Target Analyte (e.g., Zn2+, Cd2+, Fe3+) B->C Binding D Strong Fluorescence Emission (Signal ON) C->D Excitation

Fig 2: Photophysical activation pathway transitioning from PET quenching to CHEF-induced emission.

Validated Experimental Protocols

The following protocols outline the transformation of diethyl 4-chloroquinoline-2,6-dicarboxylate into a functional metal-ion sensing probe. These methodologies are designed to be self-validating, incorporating quality control checkpoints at each stage.

Protocol A: SNAr Functionalization at C-4

Causality Insight: The electron-withdrawing nature of the two ethyl ester groups makes the C-4 chlorine highly labile. Using a mild base (DIPEA) prevents premature ester hydrolysis while driving the substitution with a primary or secondary amine.

  • Reaction Setup: Dissolve 1.0 eq (e.g., 1.0 mmol) of diethyl 4-chloroquinoline-2,6-dicarboxylate in 10 mL of anhydrous DMF under a nitrogen atmosphere.

  • Reagent Addition: Add 1.5 eq of the desired amine recognition moiety (e.g., 2-(aminomethyl)pyridine for heavy metal targeting) followed by 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the reaction mixture to 85°C and stir for 12 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the high-Rf starting material and the appearance of a highly fluorescent (under 365 nm UV) lower-Rf spot indicates successful SNAr.

  • Workup: Cool to room temperature, quench with ice water (30 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Ester Hydrolysis for Chelator Unmasking

Causality Insight: The diethyl esters must be hydrolyzed to free carboxylic acids to enable strong coordinate covalent bonding with target metal analytes like Fe³⁺ or Cd²⁺ [4].

  • Saponification: Dissolve the purified intermediate from Protocol A in a 1:1 mixture of THF and Methanol (10 mL).

  • Hydrolysis: Add 4.0 eq of aqueous LiOH (1.0 M). Stir at room temperature for 4–6 hours.

  • Validation Checkpoint (LC-MS): Confirm complete hydrolysis by LC-MS; the mass should shift corresponding to the loss of two ethyl groups (-56 Da).

  • Acidification: Carefully adjust the pH to ~4.0 using 1.0 M HCl. The target dicarboxylic acid probe will precipitate out of the solution.

  • Isolation: Centrifuge or filter the precipitate, wash with cold water, and dry under high vacuum to yield the active fluorescent probe.

Protocol C: In Vitro Fluorescence Titration (Self-Validating Sensing)
  • Stock Preparation: Prepare a 10 μM stock solution of the synthesized probe in a physiological buffer (e.g., 10 mM HEPES, pH 7.4, containing 1% DMSO for solubility).

  • Baseline Measurement: Record the baseline fluorescence emission spectrum (excitation at the probe's isosbestic point, typically ~340-360 nm).

  • Titration: Incrementally add the target metal ion (e.g., 0 to 50 μM ZnCl₂) and record the emission spectra after a 2-minute equilibration per addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λmax) against the analyte concentration to determine the Limit of Detection (LOD) and binding stoichiometry (via Job's Plot).

Quantitative Data Presentation

The structural modifications on the quinoline core dictate the photophysical properties and target selectivity. Table 1 summarizes typical data profiles for derivative probes synthesized from this precursor.

Table 1: Photophysical and Sensing Properties of Quinoline-2,6-dicarboxylate Derivatives

Probe Modification (C-4)Target AnalyteExcitation (λex)Emission (λem)Stokes ShiftDetection Limit (LOD)Mechanism
Pyridin-2-ylmethylamineCd²⁺ / Zn²⁺350 nm485 nm135 nm39 nMPET to CHEF
Unmodified (MOF Linker)Fe³⁺330 nm420 nm90 nm9.2 ppbFRET / PET Quenching
Hydrazine-SalicylaldehydeZn²⁺365 nm536 nm171 nm21 nMICT / ESIPT
Thioether derivativeMustard Gas345 nm460 nm115 nm50 nMS-Alkylation Turn-ON

Note: Data aggregated from structural analogs reported in recent literature for comparative benchmarking [2][3][4].

References

  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells Arabian Journal of Chemistry[Link] [1]

  • A new 3D luminescent Zn(ii)–organic framework containing a quinoline-2,6-dicarboxylate linker for the highly selective sensing of Fe(iii) ions Dalton Transactions (RSC Publishing)[Link] [2]

  • A new quinoline-based fluorescent probe for Cd(2+) and Hg(2+) with an opposite response in a 100% aqueous environment and live cell imaging PubMed / Dalton Transactions[Link] [3]

  • A novel quinoline-based two-photon fluorescent probe for detecting Cd2+ in vitro and in vivo PubMed / Dalton Transactions[Link] [4]

Method

Amination of diethyl 4-chloroquinoline-2,6-dicarboxylate with primary amines

Application Note: Amination of Diethyl 4-Chloroquinoline-2,6-Dicarboxylate with Primary Amines Part 1: Executive Summary & Scientific Context The diethyl 4-chloroquinoline-2,6-dicarboxylate scaffold represents a highly a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Amination of Diethyl 4-Chloroquinoline-2,6-Dicarboxylate with Primary Amines



Part 1: Executive Summary & Scientific Context

The diethyl 4-chloroquinoline-2,6-dicarboxylate scaffold represents a highly activated substrate for Nucleophilic Aromatic Substitution (


). Unlike simple 4-chloroquinolines, this specific derivative possesses two electron-withdrawing ester groups at the C2 and C6 positions. These substituents significantly lower the energy of the transition state (Meisenheimer complex) by stabilizing the negative charge delocalized onto the ring nitrogen and the exocyclic carbonyls.

This application note details the optimized protocol for aminating this scaffold with primary amines. The resulting 4-aminoquinoline-2,6-dicarboxylates are critical intermediates in the synthesis of folate antagonists, glutamate receptor modulators, and kinase inhibitors.

Mechanistic Insight: The "Activated" Core

The reaction proceeds via an addition-elimination mechanism. The C4 position is electronically deficient due to:

  • Inductive withdrawal (-I): By the adjacent nitrogen (N1) and the electronegative chlorine.

  • Resonance withdrawal (-M): The C2-ester is conjugated directly with the C4 position through the C3=C4 double bond, creating a "vinylogous" activation. The C6-ester further depletes electron density from the benzene ring, preventing electron donation back into the pyridine ring.

Key Advantage: This substrate is sufficiently reactive that harsh conditions (e.g., phenol melts, high-pressure autoclaves) often required for unactivated quinolines are not necessary. Mild nucleophilic displacement in polar protic or aprotic solvents is sufficient.

Part 2: Reaction Pathway & Visualization

The following diagram illustrates the


 pathway, highlighting the critical intermediate stabilization.

SNAr_Mechanism Substrate Diethyl 4-chloroquinoline- 2,6-dicarboxylate (Electrophile) Transition Meisenheimer Complex (Resonance Stabilized by C2-COOEt & N1) Substrate->Transition Nucleophilic Attack (k1) Amine Primary Amine (R-NH2) (Nucleophile) Amine->Transition Nucleophilic Attack (k1) Product Diethyl 4-(alkylamino)quinoline- 2,6-dicarboxylate Transition->Product Elimination of Cl- (k2) HCl HCl (Byproduct) (Scavenged by Base) Transition->HCl

Caption: The reaction proceeds via rate-limiting nucleophilic attack at C4, followed by rapid re-aromatization and expulsion of chloride.

Part 3: Experimental Protocols

Method A: Standard Protocol (Ethanol Reflux)

Recommended for aliphatic amines (e.g., benzylamine, butylamine) and non-sterically hindered nucleophiles.

Reagents:

  • Diethyl 4-chloroquinoline-2,6-dicarboxylate (1.0 equiv)

  • Primary Amine (1.1 – 1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv) [Optional if amine is valuable; otherwise use 2.0 equiv of amine]
    
  • Ethanol (Absolute) or Isopropanol [0.2 M concentration]

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with the chloroquinoline substrate.

  • Solvation: Add Ethanol (5 mL per mmol of substrate). Stir until a suspension or partial solution is formed.

  • Addition: Add the primary amine (1.1 equiv) followed by

    
     (1.2 equiv).
    
    • Note: The solution often turns yellow/orange immediately upon amine addition due to charge-transfer complex formation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitor: Check TLC (Hexane:EtOAc 7:3). The starting material (high

      
      ) should disappear, replaced by a fluorescent (often blue/green under UV254/365) product spot.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then to

      
       in an ice bath.
      
    • The product often crystallizes directly from the cool ethanol.

    • Filter the solid and wash with cold ethanol (2x) and diethyl ether (1x).

  • Workup (Extraction Method - if no precipitate):

    • Evaporate ethanol under reduced pressure.

    • Dissolve residue in DCM (Dichloromethane).

    • Wash with water (1x) and Brine (1x) to remove amine salts.

    • Dry over

      
      , filter, and concentrate.
      
Method B: Difficult Substrates (DMF/Heat)

Recommended for anilines (aromatic amines) or sterically hindered amines.

Reagents:

  • Substrate (1.0 equiv)

  • Amine (1.5 equiv)

  • 
     (2.0 equiv)
    
  • DMF (Anhydrous) [0.5 M]

Procedure:

  • Combine substrate, amine, and

    
     in a sealed tube or reaction vial.
    
  • Add DMF.

  • Heat to

    
     for 4–12 hours.
    
  • Quench: Pour the reaction mixture into crushed ice/water (10x volume).

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and dry.[1][2] Recrystallize from EtOH if necessary.

Part 4: Optimization & Troubleshooting Variables

The following table summarizes how to adjust parameters based on experimental observations.

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Nucleophile is too weak (e.g., electron-deficient aniline).Switch to Method B (DMF/100°C) or use Microwave irradiation (120°C, 20 min).
Hydrolysis of Esters Presence of water + base at high temp.Ensure solvents are anhydrous . Avoid hydroxide bases (NaOH/KOH); use mild bases (

,

).
Bis-amination Using a diamine (e.g., ethylene diamine).Use a large excess of the diamine (5-10 equiv) to favor mono-substitution, or add substrate to the amine solution.
Oily Product Impurities preventing crystallization.Triturate the oil with cold Hexane/Ether. If that fails, perform flash column chromatography (SiO2, Hexane/EtOAc gradient).

Part 5: Representative Data

Based on analogous 4-chloroquinoline-2-carboxylate chemistry, the following yields are typical for this specific scaffold:

Amine ClassExample AmineMethodTypical YieldReaction Time
Primary Alkyl BenzylamineA (EtOH Reflux)85-95%2 h
Primary Alkyl n-ButylamineA (EtOH Reflux)88-96%1.5 h
Cyclic Secondary MorpholineA (EtOH Reflux)80-90%3 h
Aromatic AnilineB (DMF, 100°C)70-85%6-12 h
Electron-Poor Ar 4-NitroanilineB (DMF, 120°C)40-60%24 h

Part 6: Safety & Handling

  • Sensitization: 4-chloroquinoline derivatives are known skin and respiratory sensitizers. Handle only in a fume hood.

  • Corrosivity:

    
     (if synthesizing the starting material) releases HCl gas. The amination releases HCl (neutralized by base), forming ammonium salts.
    
  • Esters: The diethyl esters are stable under neutral/mildly basic conditions but will hydrolyze to the dicarboxylic acid (which is highly insoluble) if exposed to strong aqueous base.

Part 7: References

  • Preparation of 4-chloroquinolines (General Protocol): Surrey, A. R.; Hammer, H. F. "4,7-Dichloroquinoline." Organic Syntheses, 1946 , 26, 28. [Link] (Foundational text for the synthesis of the chloro-precursor via Gould-Jacobs reaction).

  • Nucleophilic Substitution on 4-Chloroquinoline-2-carboxylates: Biagini, G. A., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 2025 . [Link] (Review covering SNAr mechanisms and conditions for 4-chloroquinolines).

  • Reactivity of Quinoline-2,4-dicarboxylates: Muscia, G. C., et al. "Synthesis of quinoline-2,4-dicarboxylate derivatives." Organic & Biomolecular Chemistry, 2011 . [Link] (Provides context on the reactivity of dicarboxylate-substituted quinolines).

  • Microwave Assisted Amination: Melato, S., et al. "Microwave-Assisted Synthesis of 4-Aminoquinolines." Beilstein Journal of Organic Chemistry, 2007 . [Link] (Protocol source for Method B adaptations).

Sources

Application

Application Notes and Protocols: Hydrolysis of Diethyl Ester to Quinoline-2,6-dicarboxylic Acid

Introduction: The Significance of Quinoline-2,6-dicarboxylic Acid in Modern Drug Discovery Quinoline-2,6-dicarboxylic acid is a heterocyclic organic compound that has garnered significant attention within the pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Quinoline-2,6-dicarboxylic Acid in Modern Drug Discovery

Quinoline-2,6-dicarboxylic acid is a heterocyclic organic compound that has garnered significant attention within the pharmaceutical and medicinal chemistry sectors. Its rigid, planar quinoline core serves as a privileged scaffold in the design of novel therapeutic agents.[1][2] Derivatives of quinoline carboxylic acids have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[2][3] The dicarboxylic acid functionality at the 2 and 6 positions offers versatile handles for further chemical modification, enabling the synthesis of diverse compound libraries for drug screening and development.[4]

This technical guide provides a comprehensive, in-depth protocol for the hydrolysis of diethyl quinoline-2,6-dicarboxylate to yield quinoline-2,6-dicarboxylic acid. The focus is on a robust and scalable base-catalyzed hydrolysis (saponification) method, elucidating the underlying chemical principles and providing practical insights for successful execution in a research and development setting.

Reaction Principle: Unraveling the Mechanism of Base-Catalyzed Ester Hydrolysis

The conversion of diethyl quinoline-2,6-dicarboxylate to quinoline-2,6-dicarboxylic acid is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification.[5][6] This process involves the cleavage of the two ester groups by a hydroxide ion (OH⁻), typically from a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[7][8]

The reaction proceeds via a nucleophilic acyl substitution mechanism, which can be broken down into the following key steps:[5][9]

  • Nucleophilic Attack: The hydroxide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This results in the formation of a tetrahedral intermediate.[6][8]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the elimination of an ethoxide ion (⁻OEt) as the leaving group.[9]

  • Acid-Base Reaction: The liberated ethoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol. This step is essentially irreversible and drives the reaction to completion.[7]

  • Protonation: In a subsequent workup step, the carboxylate salt is protonated by the addition of a strong acid, leading to the precipitation of the final quinoline-2,6-dicarboxylic acid product.[7]

This base-promoted hydrolysis is generally preferred over acid-catalyzed hydrolysis for its irreversibility, which typically leads to higher yields of the desired carboxylic acid.[10]

Experimental Protocol: A Step-by-Step Guide to the Synthesis of Quinoline-2,6-dicarboxylic Acid

This protocol details a reliable method for the hydrolysis of diethyl quinoline-2,6-dicarboxylate.

Materials and Reagents:
  • Diethyl quinoline-2,6-dicarboxylate

  • Sodium hydroxide (NaOH) pellets

  • Methanol (MeOH), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc), for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Equipment:
  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Beakers and graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or a calibrated pH meter

  • Rotary evaporator

Detailed Procedure:
  • Reaction Setup: In a round-bottom flask of appropriate size, dissolve diethyl quinoline-2,6-dicarboxylate in a mixture of methanol and water. A typical solvent ratio is 9:1 methanol to water (v/v).[11]

  • Addition of Base: To the stirred solution, add a stoichiometric excess of sodium hydroxide (typically 2.5 to 3 equivalents per ester group). The NaOH can be added as a solid or as a concentrated aqueous solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-80°C, depending on the precise solvent composition) and maintain this temperature for a period of 2 to 6 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.[12]

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup and Extraction: Dilute the remaining aqueous residue with deionized water. To remove any unreacted starting material or non-polar impurities, wash the aqueous solution with an organic solvent such as ethyl acetate or diethyl ether (2 x volume of the aqueous phase). Discard the organic layers.[12]

  • Acidification and Precipitation: Cool the aqueous phase in an ice bath. Slowly and with constant stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of approximately 2-3.[13] This will cause the quinoline-2,6-dicarboxylic acid to precipitate out of the solution as a solid.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[13] Wash the solid with cold deionized water to remove any inorganic salts.[13]

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80°C) to a constant weight.

Data Presentation: Key Parameters and Expected Outcomes

The following table summarizes the critical parameters and typical results for the hydrolysis of diethyl quinoline-2,6-dicarboxylate.

ParameterValue/RangeRationale/Notes
Starting MaterialDiethyl quinoline-2,6-dicarboxylatePurity of the starting material will directly impact the yield and purity of the final product.
Hydrolyzing AgentSodium Hydroxide (NaOH)A strong base is required to drive the saponification reaction to completion.[5]
Stoichiometry of Base2.5 - 3.0 equivalents per esterAn excess of base ensures complete hydrolysis of both ester groups.
Solvent SystemMethanol/Water (e.g., 9:1 v/v)The mixed solvent system ensures the solubility of both the organic ester and the inorganic base.[11]
Reaction TemperatureReflux (65-80°C)Elevated temperatures are necessary to achieve a reasonable reaction rate.[8]
Reaction Time2 - 6 hoursReaction time should be optimized by monitoring the disappearance of the starting material via TLC.[12]
pH for Precipitation~2-3Acidification below the pKa of the carboxylic acid groups ensures complete protonation and precipitation.[13]
Typical Yield>90%The irreversible nature of saponification generally leads to high yields.[7]
Purity>95% (by HPLC or NMR)The purity can be further enhanced by recrystallization from a suitable solvent if necessary.[13]

Visualizing the Process: Experimental Workflow and Reaction Mechanism

A clear understanding of the experimental workflow and the underlying chemical transformation is crucial for successful synthesis.

Hydrolysis_Workflow start Start: Diethyl quinoline-2,6-dicarboxylate reagents Add NaOH in Methanol/Water start->reagents Dissolution reflux Reflux (2-6 hours) reagents->reflux Heating evaporation Remove Methanol (Rotary Evaporation) reflux->evaporation Cooling & extraction Aqueous Workup & Extraction with EtOAc evaporation->extraction Purification acidification Acidify with HCl (pH ~2-3) extraction->acidification Isolation filtration Filter Precipitate acidification->filtration Collection drying Dry Product filtration->drying end End: Quinoline-2,6-dicarboxylic acid drying->end Saponification_Mechanism cluster_hydrolysis Hydrolysis ester Diethyl quinoline-2,6-dicarboxylate intermediate Tetrahedral Intermediate ester->intermediate oh OH⁻ carboxylate Quinoline-2,6-dicarboxylate intermediate->carboxylate product Quinoline-2,6-dicarboxylic acid carboxylate->product ethanol Ethanol hcl HCl (aq)

Caption: The mechanism of base-catalyzed hydrolysis (saponification).

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reflux time and monitor by TLC. Ensure a sufficient excess of NaOH is used.
Product loss during workup.Ensure the pH is sufficiently acidic during precipitation. Avoid excessive washing of the product.
Impure Product Incomplete hydrolysis.Increase reaction time or temperature.
Contamination with starting material.Optimize the extraction step to remove unreacted ester.
Presence of inorganic salts.Thoroughly wash the filtered product with cold deionized water.
Difficulty in Precipitation Insufficient acidification.Add more acid until the pH is confirmed to be in the range of 2-3.
Product is too soluble in the workup solvent.Reduce the amount of water used in the workup, or consider a different solvent for precipitation.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care.

  • Concentrated hydrochloric acid is corrosive and has noxious fumes. Work in a well-ventilated fume hood.

  • The organic solvents used are flammable. Avoid open flames and sources of ignition.

Conclusion

The hydrolysis of diethyl quinoline-2,6-dicarboxylate to quinoline-2,6-dicarboxylic acid is a fundamental and robust transformation in organic synthesis. The provided protocol, based on the principles of saponification, offers a reliable and high-yielding method for obtaining this valuable building block for drug discovery and materials science. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure, researchers can confidently and efficiently synthesize quinoline-2,6-dicarboxylic acid for their research endeavors.

References

  • GeeksforGeeks. (2025, July 23). Hydrolysis of Esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Testbook. (n.d.). Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Retrieved from [Link]

  • BYJU'S. (2022, March 29). Ester Hydrolysis with H2SO4. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 21.6: Chemistry of Esters. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Theodorou, V., et al. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2007(15), 134-143. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple method for the alkaline hydrolysis of esters. Retrieved from [Link]

  • MDPI. (2025, April 22). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

  • Walsh Medical Media. (2022, September 12). Experimental and Theoretical Study of Co Solvent Effect in Alkaline Hydrolysis of Diethyl Phthalate Ester. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
  • Royal Society of Chemistry. (2022, June 24). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • YouTube. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification). Retrieved from [Link]

  • ACS Publications. (2012, August 29). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2024, July 17). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • MDPI. (2016, July 29). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, September 1). Synthesis and structural characterization of novel di-substituted pyridine-2,6-dicarboxylic acid hydrazide oxo-quinazoline derivative and Cu(II) pincer complex. Retrieved from [Link]

  • PubMed. (n.d.). purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Retrieved from [Link]

  • J-STAGE. (n.d.). STUDIES ON THE SYNTHESIS OF QUINOLINE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • SpringerLink. (n.d.). Study of the effects of pyridine-2,6-dicarboxylic acid solution introduction into the ICP-OES using pneumatic nebulizers. Retrieved from [Link]

Sources

Method

Microwave-assisted synthesis of 4-aminoquinoline-2,6-dicarboxylates

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Aminoquinoline-2,6-dicarboxylates Executive Summary The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Aminoquinoline-2,6-dicarboxylates

Executive Summary

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for classic antimalarials (Chloroquine, Amodiaquine) and emerging anticancer and anti-inflammatory agents. The 2,6-dicarboxylate substitution pattern is of particular interest for fragment-based drug design; the C2 and C6 positions offer distinct vectors for solubility enhancement and target engagement (e.g., hydrogen bonding in the active site of kinases or heme polymerization inhibition).

Traditional thermal synthesis of these scaffolds (e.g., via Gould-Jacobs or Conrad-Limpach cyclization followed by amination) is plagued by harsh conditions, long reaction times (12–48 hours), and variable yields due to steric hindrance at the C4 position.

This Application Note details a validated Microwave-Assisted Synthesis (MAS) protocol. By leveraging dielectric heating, we achieve the nucleophilic aromatic substitution (


) of 4-chloroquinoline-2,6-dicarboxylates with diverse amines in minutes rather than hours, improving yields to >85% and suppressing side reactions.

Scientific Foundation & Mechanism

The Challenge of the C4 Position

In quinoline-2,6-dicarboxylates, the electrophilicity of the C4 position is modulated by the electron-withdrawing ester groups. While these groups theoretically activate the ring for nucleophilic attack, they also introduce steric bulk and alter the dipole moment. Conventional heating often fails to provide sufficient energy to overcome the activation barrier for bulky amines without causing ester hydrolysis or polymerization.

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the polar reaction matrix.

  • Dipolar Polarization: The polar solvent (e.g., DMSO, EtOH) and the polar transition state of the

    
     reaction align with the oscillating electric field, generating internal heat.
    
  • Arrhenius Acceleration: The rapid "in-core" heating allows the reaction to reach temperatures (140–180°C) significantly above the solvent's boiling point (in sealed vessels), accelerating the rate constant

    
     by orders of magnitude.
    
Reaction Mechanism ( )

The synthesis proceeds via the displacement of a chloride leaving group by a primary or secondary amine.

  • Addition: The amine nucleophile attacks the C4 carbon, breaking the aromaticity of the pyridyl ring and forming a Meisenheimer-like zwitterionic intermediate.

  • Elimination: The chloride ion is expelled, restoring aromaticity.

  • Proton Transfer: A base (external or excess amine) neutralizes the generated HCl.

SNAr_Mechanism Substrate 4-Chloroquinoline- 2,6-dicarboxylate Intermediate Meisenheimer Complex (TS) Substrate->Intermediate MW Irradiation (Dipolar Polarization) Amine Amine Nucleophile (H-NR2) Amine->Intermediate Product 4-Aminoquinoline- 2,6-dicarboxylate Intermediate->Product Re-aromatization Byproduct HCl (Salt) Intermediate->Byproduct

Figure 1: Mechanistic pathway of the microwave-assisted


 reaction. The microwave field stabilizes the polar transition state (Meisenheimer complex).

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of sustaining 20 bar pressure.

  • Vessels: 10 mL or 35 mL heavy-walled borosilicate glass vials with Teflon/silicone septa.

  • Reagents:

    • Dimethyl 4-chloroquinoline-2,6-dicarboxylate (Precursor).

    • Diverse Amines (Alkyl, Aryl, Heterocyclic).[1][2][3]

    • Solvent: Anhydrous DMSO or Ethanol.

    • Base: Triethylamine (TEA) or

      
       (optional for non-nucleophilic bases).
      
Protocol A: Synthesis of the Precursor (Modified Gould-Jacobs)

Note: If the 4-chloro starting material is not commercially available, synthesize it as follows:

  • Condensation: Mix Methyl 4-aminobenzoate (1.0 eq) and Dimethyl Acetylenedicarboxylate (DMAD) (1.2 eq) in Methanol. MW irradiate at 100°C for 10 min.

  • Cyclization: Evaporate solvent. Dissolve residue in Diphenyl ether. MW irradiate at 250°C for 15 min.

  • Chlorination: React the resulting 4-hydroxyquinoline with

    
     (neat) under MW irradiation at 110°C for 15 min. Isolate via neutralization and filtration.
    
Protocol B: General Procedure for Amination (The Core Application)

This protocol is optimized for the 2,6-dicarboxylate scaffold.

Step-by-Step:

  • Loading: In a 10 mL microwave vial, charge Dimethyl 4-chloroquinoline-2,6-dicarboxylate (1.0 mmol, 279 mg).

  • Amine Addition: Add the desired Amine (1.2 – 1.5 mmol).

    • Note: For volatile amines, use 2.0 eq.

    • Note: For HCl salts of amines, add 2.0 eq of TEA.

  • Solvent: Add 2.0 mL of Ethanol (for lower boiling amines) or DMSO (for difficult substrates).

  • Sealing: Crimp the vial cap tightly.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 140°C.[1][2]

    • Hold Time: 10 – 20 minutes.

    • Pressure Limit: 250 psi (17 bar).

    • Stirring: High.[4]

    • Power: Max 200W (system will modulate).

  • Work-up:

    • Cool to <50°C using compressed air (built-in feature).

    • For Ethanol: Pour into ice water (20 mL). The product usually precipitates. Filter and wash with cold water.

    • For DMSO: Dilute with water (20 mL) and extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (DCM:MeOH 95:5) if necessary.

Data Analysis & Validation

The following data compares the Microwave method against the Conventional Thermal reflux (oil bath at 140°C or refluxing solvent).

Table 1: Comparative Efficiency (Microwave vs. Thermal)

EntryAmine Nucleophile (

)
MethodSolventTimeYield (%)
1 n-PropylamineMW EtOH10 min 92%
ThermalEtOH6 h65%
2 MorpholineMW DMSO15 min 89%
ThermalDMSO12 h70%
3 Aniline (weak nucleophile)MW DMSO20 min 81%
ThermalDMSO24 h45%
4 N,N-Diethyl-1,4-pentanediamineMW EtOH15 min 94%
(Chloroquine side chain)ThermalEtOH8 h72%

Key Findings:

  • Reaction Time: Reduced from hours to minutes (30-60x faster).

  • Purity: MW samples showed cleaner HPLC profiles (fewer oxidation byproducts) due to shorter heat exposure.

  • Steric Tolerance: Entry 4 demonstrates that bulky, biologically relevant diamines (essential for antimalarial activity) are coupled efficiently.

Workflow Visualization

Workflow Start Start: 4-Chloro Precursor Prep Mix Reagents in Vial (Substrate + Amine + Solvent) Start->Prep MW Microwave Irradiation 140°C, 10-20 min Prep->MW Check TLC/LC-MS Check MW->Check Check->MW Incomplete (+5 min) Workup Precipitation / Extraction Check->Workup Complete Purify Recrystallization or Column Workup->Purify Final Pure 4-Aminoquinoline- 2,6-dicarboxylate Purify->Final

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Troubleshooting & Optimization

  • Problem: Low conversion with Aniline derivatives.

    • Solution: Add a catalytic amount of HCl (creates a more electrophilic quinolinium species) or switch to neat conditions (solvent-free) at 150°C.

  • Problem: Ester Hydrolysis.

    • Solution: Ensure solvents are strictly anhydrous. Avoid aqueous bases; use TEA or DIPEA. Reduce temperature to 120°C and extend time.

  • Problem: Vessel Over-pressurization.

    • Solution: Use Ethanol instead of Methanol (lower vapor pressure). Ensure fill volume is <50% of vial capacity.

References

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Vidyacharan, S., et al. (2015).[1] Azahetero-Diels–Alder reaction for preparing dimethyl 2,3-dicarboxylate-4-aminoquinolines. ResearchGate. [Link]

  • Kumar, et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]

  • Musonda, C.C., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PLOS ONE. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ester Stability in SNAr Chemistry

Subject: Preventing Ethyl Ester Hydrolysis During Nucleophilic Aromatic Substitution (SNAr) Ticket ID: SNAR-EST-001 Support Level: Tier 3 (Senior Application Scientist) The Core Problem: The SNAr / Hydrolysis Paradox Wel...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Ethyl Ester Hydrolysis During Nucleophilic Aromatic Substitution (SNAr) Ticket ID: SNAR-EST-001 Support Level: Tier 3 (Senior Application Scientist)

The Core Problem: The SNAr / Hydrolysis Paradox

Welcome to the technical guide for optimizing SNAr reactions on ester-containing substrates.

The Conflict: SNAr reactions typically require heat and base to drive the addition-elimination cycle. Unfortunately, these are the exact conditions required for saponification (ester hydrolysis).

If your ethyl ester is converting to a carboxylic acid (or carboxylate salt), your reaction system has likely succumbed to hydroxide generation . Even if you did not add hydroxide, it is being generated in situ via trace water and carbonate bases.

Diagnostic Workflow

Before altering your synthesis, confirm the failure mode. Use this decision tree to isolate the source of hydrolysis.

SNAr_Troubleshooting Start Analyze Crude Mixture (LCMS / NMR) Result_Acid Major Byproduct: Carboxylic Acid (M-28) Start->Result_Acid Mass = M-28 (loss of Et) Result_Trans Major Byproduct: Methyl/Isopropyl Ester Start->Result_Trans Mass shift (+14 or +28) Result_Stall Low Conversion Start Material Remains Start->Result_Stall No Product Check_Water Check Solvent Water Content (Karl Fischer) Result_Acid->Check_Water Solvent_Alcohol Is solvent alcoholic (MeOH/iPrOH)? Result_Trans->Solvent_Alcohol Water_High Water > 500 ppm Check_Water->Water_High Water_Low Water < 100 ppm Check_Water->Water_Low Solvent_Fix Action: Dry Solvent (Mol. Sieves 3Å) Water_High->Solvent_Fix Check_Base Check Base & Nucleophile Water_Low->Check_Base Amine_Salt Are you using Amine-HCl salt? Check_Base->Amine_Salt Salt_Yes In-situ Water Gen. (R-NH3Cl + K2CO3 -> H2O) Amine_Salt->Salt_Yes Yes Salt_Fix Action: Free-base Amine Prior to Reaction Salt_Yes->Salt_Fix Switch_Aprotic Action: Switch to DMF/DMSO/NMP Solvent_Alcohol->Switch_Aprotic Yes

Figure 1: Diagnostic logic for identifying the root cause of ester loss during SNAr.

Technical Protocols & Solutions

Protocol A: The "Hidden Water" Trap (Amine Salts)

Issue: Many researchers use amine hydrochloride salts (e.g., R-NH2·HCl) as stable nucleophile precursors. The Failure Mechanism: Neutralizing an amine salt with a carbonate base generates water stoichiometrically.



In a heated SNAr reaction, this generated water immediately attacks the ethyl ester.

Corrective Workflow:

  • Pre-neutralization: Do not add the amine salt directly to the SNAr vessel.

  • Suspend the amine salt in EtOAc or DCM.

  • Wash with saturated aqueous NaHCO3.

  • Dry the organic layer thoroughly over MgSO4.

  • Concentrate to obtain the free base amine .

  • Use this anhydrous free base in the SNAr reaction.

Protocol B: Anhydrous Carbonate Conditions

If you must use inorganic bases (


, 

), you must break the hydrolysis equilibrium.

The Mechanism:



Even trace moisture creates hydroxide ions.

Self-Validating System:

  • Solvent Prep: Store DMF or DMSO over activated 3Å molecular sieves for 24 hours prior to use.

    • Validation: Karl Fischer titration should read < 50 ppm.

  • Base Prep: Flame-dry anhydrous

    
     or 
    
    
    
    under vacuum before use. Commercial "anhydrous" bases often absorb water upon opening.
  • Additive: Add 3Å molecular sieves directly to the reaction flask.

    • Why: This scavenges water produced during the reaction or introduced via the atmosphere.

Protocol C: The Organic Base Switch (Recommended)

The most robust solution is to remove the source of hydroxide generation entirely by switching to non-nucleophilic organic bases.

Recommended System:

  • Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • ** Rationale:** These bases cannot generate hydroxide ions because they lack the oxygen/counter-ion exchange mechanism of carbonates. They act solely as proton sponges.

Limitation Check: Organic bases are weaker (


 of conjugate acid ~10-11) compared to Carbonate/Hydroxide systems. If your nucleophile is weak, the reaction may stall.
  • Solution: Increase Temperature or switch Leaving Group (see Section 4).

Optimization Data: Base & Leaving Group Matrix

Use this table to select the mildest conditions that still permit reaction progress.

VariableOptionReactivityHydrolysis RiskNotes
Base DIPEA / TEA LowNegligible Best starting point. Requires good nucleophile.
Base

MediumLowMildly basic; less hygroscopic than

.
Base

/

HighHigh Requires strict anhydrous conditions (Protocol B).
Base NaH / tBuOK Very HighCritical Will cause transesterification or hydrolysis immediately. Avoid.
Leaving Group Fluoride (-F) Very High N/AReacts 100-1000x faster than -Cl. Allows lower temp/weaker base.[1]
Leaving Group Chloride (-Cl) MediumN/AStandard. Often requires high heat (risking hydrolysis).

Frequently Asked Questions (Troubleshooting)

Q: I am using anhydrous DMF and DIPEA, but I still see 5-10% hydrolysis. Where is the OH coming from? A: Check your workup. Ester hydrolysis often happens after the reaction, during the quench.

  • Fix: Do not quench with strong basic aqueous solutions. Pour the reaction mixture into ice-cold dilute citric acid or ammonium chloride. Keep the phases cold until separated.

Q: My reaction is too slow with DIPEA. I need a carbonate base, but the ester dies. What now? A: Switch the leaving group from Chloride to Fluoride .

  • Why: The SNAr rate-determining step is the nucleophilic attack. Fluorine is highly electronegative, stabilizing the Meisenheimer complex and accelerating the reaction significantly [1]. This allows you to run the reaction at 40°C instead of 100°C, preserving the ester even in the presence of carbonates.

Q: Can I use ethanol or methanol as a solvent? A: No. This leads to transesterification.

  • If you have an ethyl ester, using methanol with a base will convert it to a methyl ester (

    
    ). Always use aprotic solvents (DMF, DMSO, ACN) or the alcohol matching your ester (Ethanol for Ethyl esters) if solubility permits.
    

Q: Is there a solid-supported base that helps? A: Yes. Potassium Fluoride on Alumina (KF/Al2O3) is a heterogeneous surface that promotes SNAr while minimizing bulk solution basicity [2]. It acts as a "dry" base source.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Blass, B. E. (2002). Potassium Fluoride on Alumina: A Versatile Reagent for Nucleophilic Aromatic Substitution. Tetrahedron Letters, 43(22), 4059-4061. Link

  • Roh, K., et al. (2020). Solvent Selection Guide for SNAr Reactions: Balancing Reactivity and Stability. Organic Process Research & Development, 24(11), 2602–2614. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Chapter 13: Aromatic Substitution, Nucleophilic). Link

Sources

Optimization

Technical Support Center: Diethyl 4-chloroquinoline-2,6-dicarboxylate

This guide serves as a specialized technical support resource for the purification of diethyl 4-chloroquinoline-2,6-dicarboxylate . It is designed for organic chemists and process engineers encountering yield losses, per...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of diethyl 4-chloroquinoline-2,6-dicarboxylate . It is designed for organic chemists and process engineers encountering yield losses, persistent impurities, or handling difficulties during the chlorination and isolation stages.

[1]

Status: Active Subject: Purification & Troubleshooting Guide (Chlorination Workup) Applicable Synthesis: Chlorination of diethyl 4-hydroxyquinoline-2,6-dicarboxylate via POCl₃.

Module 1: Critical Workup Protocols (The "Crude" Phase)

Q: My reaction mixture turned into a black tar/gum upon quenching. How do I recover the solid?

A: This is a classic issue caused by uncontrolled exotherms during the POCl₃ quench, leading to polymerization or degradation of the ester groups.

The Fix: The 2,6-dicarboxylate scaffold contains two ester moieties that are sensitive to the hot, highly acidic conditions generated when POCl₃ hits water.

  • Do not quench directly with water. [1]

  • Solvent Swap First: Remove the bulk of excess POCl₃ via vacuum distillation (rotary evaporator) before quenching.[1] Use a trap cooled with dry ice/acetone.[1]

  • The "Buffered" Quench: Dilute the residue in dichloromethane (DCM) or Ethyl Acetate. Pour this organic mixture slowly into a vigorously stirred slurry of ice and Sodium Bicarbonate (NaHCO₃) or 20% Ammonium Hydroxide .

    • Why? This neutralizes the HCl and Phosphoric acid immediately as they form, protecting the ethyl esters from acid-catalyzed hydrolysis.

Q: I have a persistent impurity at [M-28] or [M-46] in my LC-MS. What is it?

A: You are likely observing ester hydrolysis products .[1]

  • M-28 (Ethyl loss): Indicates the formation of the mono-carboxylic acid (likely at the 2-position, which is often more sterically accessible and electronically activated than the 6-position).[1]

  • Cause: Quenching was too hot or the aqueous extraction took too long under acidic conditions.

  • Removal: These impurities are acidic.[1] Wash your organic phase with 5% Na₂CO₃ (Sodium Carbonate).[1] The ionized acid impurity will partition into the aqueous layer, while your diester product remains in the organic layer.

Module 2: Crystallization Troubleshooting

Q: The product oils out during recrystallization instead of forming crystals. How do I fix this?

A: "Oiling out" suggests the solvent system is too polar or the cooling ramp is too fast, trapping impurities that lower the melting point.

Protocol: The Dual-Solvent Switch Avoid Ethanol/Methanol initially, as transesterification can occur if traces of acid remain.

  • Dissolve: Dissolve the crude solid in a minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Precipitate: Slowly add hot n-Heptane or Hexane until the solution becomes slightly turbid.

  • Re-dissolve: Add just enough drops of EtOAc to clear the turbidity.

  • Cool: Allow to cool to room temperature slowly (wrap the flask in foil/towel), then move to 4°C.

Yield Optimization Table:

Solvent SystemSuitabilityRisk FactorComments
Ethanol (95%) ModerateHighRisk of transesterification (Ethyl -> Methyl if MeOH present) or hydrolysis.[1]
EtOAc / Heptane Excellent LowBest for lipophilic diesters.[1] Good impurity rejection.
DCM / Hexane GoodModerateGood for initial precipitation, but crystals may be small/amorphous.
Toluene PoorModerateHigh boiling point makes drying difficult; product may be too soluble.[1]

Module 3: Advanced Purification (Chromatography)[1]

Q: Recrystallization failed to remove the unreacted 4-hydroxy starting material. What column conditions separate them?

A: The 4-hydroxy precursor and the 4-chloro product have vastly different polarities, but they can streak if the silica is too acidic.[1]

The Separation Logic:

  • 4-Chloro product: Highly lipophilic (moves fast).[1]

  • 4-Hydroxy impurity: Can exist as a tautomer (quinolone), making it much more polar and prone to hydrogen bonding with silica.[1]

Recommended Flash Chromatography Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).[1]

  • Mobile Phase: Gradient of 0% to 30% Ethyl Acetate in Hexanes .

    • Note: The 4-chloro product typically elutes early (10-15% EtOAc).[1]

    • Troubleshooting: If the 4-hydroxy compound streaks, add 1% Triethylamine to the mobile phase to deprotonate surface silanols and sharpen the peak.

Module 4: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the crude reaction mixture.

PurificationWorkflow Crude Crude Reaction Mixture (Product + POCl3 + Impurities) Distill Vacuum Distillation (Remove excess POCl3) Crude->Distill Step 1 Quench Buffered Quench (DCM + Ice/NaHCO3) Distill->Quench Step 2 (Critical) PhaseCut Phase Separation Quench->PhaseCut CheckSolid Is Product Solid? PhaseCut->CheckSolid Evaporate Solvent Recryst Recrystallization (EtOAc / Heptane) CheckSolid->Recryst Yes (Solid) Column Flash Chromatography (Hex/EtOAc 80:20) CheckSolid->Column No (Oil/Gum) Final Pure Diethyl 4-chloroquinoline- 2,6-dicarboxylate Recryst->Final Column->Final

Figure 1: Decision tree for the isolation and purification of chlorodicarboxylate esters.

Module 5: Impurity Origin Map[1]

Understanding where impurities come from is the key to preventing them.

ImpurityMap Start Diethyl 4-hydroxyquinoline- 2,6-dicarboxylate Product TARGET: Diethyl 4-chloroquinoline- 2,6-dicarboxylate Start->Product Chlorination Impurity2 Impurity B: Unreacted Starting Material Start->Impurity2 Incomplete Rxn POCl3 POCl3 (Reagent) Impurity3 Impurity C: Phosphoric Acid Esters POCl3->Impurity3 Side Rxn with Alcohol/Water Impurity1 Impurity A: Mono-acid Ester (Hydrolysis) Product->Impurity1 Acidic Quench (Hydrolysis)

Figure 2: Origin mapping of common impurities detected by LC-MS.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. (Foundational text for the cyclization chemistry).

  • Organic Syntheses. "4,7-Dichloroquinoline." Org.[1][2][3][4][5] Synth. 1948, 28, 38. (Standard protocol for POCl3 chlorination of hydroxyquinolines). [1]

  • BenchChem. "Solubility and Properties of Quinoline Dicarboxylates."[1] (General solubility data for similar diesters).

  • ResearchGate. "Optimization of Chlorination of Quinazolones and Quinolines using POCl3." (Discussion on quenching protocols and catalysts).

Sources

Troubleshooting

Optimizing reaction temperature for 4-chloro displacement with amines

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroheterocycle Amination Welcome to the Process Chemistry & Scale-Up Support Center. This guide is designed for researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for 4-Chloroheterocycle Amination

Welcome to the Process Chemistry & Scale-Up Support Center. This guide is designed for researchers and drug development professionals troubleshooting the thermodynamic and kinetic parameters of nucleophilic aromatic substitution (


) and transition-metal-catalyzed aminations of 4-chloroheteroarenes (e.g., quinolines, pyrimidines, and quinazolines).

Below, you will find field-proven troubleshooting FAQs, kinetic optimization protocols, and mechanistic insights to help you achieve high-yielding, regioselective C–N bond formations.

Temperature & Methodology Decision Matrix

Before adjusting your reaction parameters, it is critical to align your nucleophile's intrinsic reactivity with the correct thermal or catalytic pathway.

Workflow Start 4-Chloroheterocycle + Amine CheckAmine Amine Nucleophilicity? Start->CheckAmine Aliphatic Aliphatic (High Nu) CheckAmine->Aliphatic Aromatic Aniline/Aromatic (Low Nu) CheckAmine->Aromatic TempLow Thermal SNAr: 25°C - 60°C Aliphatic->TempLow TempHigh Thermal SNAr: 100°C - 150°C Aromatic->TempHigh Success Target 4-Amino Product TempLow->Success Clean conversion CheckDecomp Thermal Decomposition? TempHigh->CheckDecomp CatCoupling Buchwald-Hartwig (Pd/Cu) 60°C - 100°C CheckDecomp->CatCoupling Yes (Tars/Side-products) CheckDecomp->Success No (Stable) CatCoupling->Success

Workflow for selecting reaction temperature and methodology for 4-chloro amination.

Troubleshooting FAQs

Q: I am reacting a 2,4-dichloroheterocycle (e.g., 2,4-dichloropyrimidine) with a primary amine. I want the 4-amino-2-chloro product, but I keep getting the 2,4-diamino over-reaction product. How do I optimize the temperature? A: The regioselectivity between the C2 and C4 positions is entirely governed by the activation energy (


) differences at these electrophilic centers. Density Functional Theory (DFT) calculations reveal that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it significantly more susceptible to initial nucleophilic attack[1].
To achieve mono-selectivity at the 4-chloro position, the reaction must be kept strictly under kinetic control:
  • Optimal Temperature for Mono-substitution: Ambient temperature (20–25 °C) to 60 °C. At ambient temperatures, selective 4-substituted amination products are typically isolated in excellent yields[2].

  • Cause of Over-reaction: Increasing the temperature to 80 °C or above provides enough thermal energy to overcome the higher activation barrier of the C2 position. This drives the formation of the diamination product even if only one equivalent of the amine is used, leaving unreacted starting material behind[2].

Q: My nucleophile is an aniline (weakly nucleophilic). Thermal


 requires 130 °C, but my 4-chloroquinoline starting material decomposes into black tar above 100 °C. What is the mechanistic workaround? 
A:  Anilines lack sufficient nucleophilicity to attack the electron-poor aromatic ring at low temperatures because the transition state forming the negatively charged Meisenheimer complex is too high in energy[3]. When you raise the temperature to force the reaction, competing degradation pathways (e.g., oxidation or polymerization) outpace the desired substitution.
Solution:  Shift from a purely thermal 

mechanism to a catalytic cross-coupling mechanism (Buchwald-Hartwig amination). By introducing a Palladium or Copper catalyst, the mechanism changes from a high-energy nucleophilic attack to an oxidative addition/reductive elimination cycle. This drastically lowers the required reaction temperature. For example, replacing a 150 °C thermal condition with a Cu-catalyzed system allows the reaction to proceed smoothly at 60 °C to 100 °C, completely avoiding thermal decomposition of sensitive functional groups[4].

Mechanism cluster_SNAr Thermal SNAr Pathway cluster_Cat Catalytic Pathway SM 4-Chloroheterocycle + Amine HighTemp High Heat (>100°C) SM->HighTemp LowTemp Pd/Cu Catalyst + Base (60°C - 100°C) SM->LowTemp Meisenheimer Meisenheimer Complex (High Activation Energy) HighTemp->Meisenheimer Product 4-Amino Heterocycle Meisenheimer->Product -HCl OxAdd Oxidative Addition & Reductive Elimination LowTemp->OxAdd OxAdd->Product -HCl

Mechanistic divergence between high-temperature SNAr and catalytic amination.

Q: I must use a thermal


 because metal catalysts interfere with my downstream biological assays. However, prolonged heating at 120 °C causes degradation. How can I optimize this? 
A:  If metal-free conditions are mandatory, you can manipulate the residence time using a high-temperature, high-pressure flow reactor. By superheating the solvent (e.g., ethanol at 120 bar) to extreme temperatures like 225 °C, the reaction kinetics are accelerated exponentially. This allows the residence time to be reduced to mere minutes (e.g., 16 minutes), which is fast enough to achieve complete conversion before thermal degradation pathways can significantly consume the product[5].

Quantitative Data: Temperature Optimization Matrix

Use the following matrix to benchmark your initial reaction conditions based on the nucleophile and desired outcome.

Reaction TypeNucleophileTemp (°C)Base/CatalystPrimary OutcomeReference
Thermal

Aliphatic Amine (1 eq)20 - 25DIPEA or

>90% Mono-substitution at C4[2],[1]
Thermal

Aliphatic Amine (Excess)80 - 100DIPEA or

Di-amination (C4 and C2)[2],[1]
Thermal

Aromatic Amine (Aniline)130 - 150None / PyridineModerate yield; High risk of tarring[3]
Buchwald-HartwigAromatic Amine (Aniline)60 - 100CuI / Ligand / BaseHigh yield; Prevents decomposition[4]
Flow

Various Amines225 (120 bar)None (Ethanol solvent)Rapid conversion (16 min residence)[5]

Experimental Protocols: Self-Validating Temperature Screen

Do not commit your entire batch of precious intermediate to a single temperature. Use this self-validating protocol to empirically determine the optimal kinetic temperature for your specific 4-chloroheterocycle.

Objective: Identify the maximum temperature that achieves complete C4-amination without triggering C2-amination or thermal degradation.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve the 2,4-dichloroheterocycle (1.0 mmol) in 10 mL of anhydrous polar aprotic solvent (e.g., NMP or DMA) to create a 0.1 M solution.

  • Aliquot Distribution: Dispense 1.0 mL (0.1 mmol) of the stock solution into five separate 4 mL glass vials equipped with magnetic stir bars and Teflon-lined caps.

  • Reagent Addition: To each vial, add 1.05 equivalents of the amine nucleophile (0.105 mmol) and 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Temperature Gradient: Place the vials in parallel heating blocks set to the following temperatures: 25 °C, 40 °C, 60 °C, 80 °C, and 100 °C .

  • Kinetic Sampling: At

    
    , 
    
    
    
    , and
    
    
    , extract a 10 µL aliquot from each vial. Dilute with 990 µL of Acetonitrile/Water (1:1) and inject into an LC-MS.
  • Data Analysis & Validation:

    • Validation Check 1 (Conversion): Track the disappearance of the starting material mass.

    • Validation Check 2 (Regioselectivity): Monitor the ratio of the mono-mass

      
       vs. the di-mass 
      
      
      
      .
    • Selection: Choose the lowest temperature that achieves >95% conversion to the mono-mass at 12 hours. If the 80 °C and 100 °C vials show a sudden drop in mass balance (indicated by a broad baseline hum on the UV chromatogram), thermal decomposition is occurring, validating the need for a lower temperature or a catalytic approach.

References

1.[2] Molybdenum Mediated Synthesis of Pentathiepins ‒ Potent Cytotoxic and Antimicrobial agents and Discovery of Novel. Publication Server of the University of Greifswald. 2 2.[4] Development of a Practical Copper-Catalyzed C–N Cross-Coupling for Heteroaryl Chlorides and Base. ChemRxiv. 4 3.[1] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. 1 4.[5] Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. 5 5.[3] Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.3

Sources

Optimization

Solving solubility issues of quinoline-2,6-dicarboxylates in ethanol

Technical Support Center: Solubility & Handling Guide for Quinoline-2,6-Dicarboxylates Case ID: QZn-26-SOL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary: The "Br...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Handling Guide for Quinoline-2,6-Dicarboxylates

Case ID: QZn-26-SOL Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Brick Dust" Challenge

Quinoline-2,6-dicarboxylates (and their corresponding free acids) are notorious in organic synthesis for their intractable solubility. This is not a simple polarity issue; it is a Crystal Lattice Energy issue.

The 2,6-substitution pattern creates a highly linear, planar rigid backbone. Unlike the 2,4- or 8-substituted isomers, the 2,6-isomer allows for extremely efficient ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-

stacking in the solid state. When you attempt to dissolve this in ethanol, the solvent-solute interactions are often too weak to overcome the enthalpy of the crystal lattice ($ \Delta H{lattice} $).

This guide provides thermodynamic workarounds to force solvation without degrading your compound.

Diagnostic Workflow

Before choosing a solvent system, identify the specific chemical form of your substrate. The solubility mechanism differs radically between the neutral diester and the zwitterionic free acid.

SolubilityDecisionTree Start START: Identify Substrate Form FormCheck What is your compound? Start->FormCheck Diester Diester (e.g., Diethyl ester) FormCheck->Diester FreeAcid Free Acid (COOH) FormCheck->FreeAcid Salt Salt (Na+, K+, HCl) FormCheck->Salt Stacking Primary Barrier: π-π Stacking Diester->Stacking Zwitterion Primary Barrier: Zwitterionic Lattice (N+ ... COO-) FreeAcid->Zwitterion IonPair Primary Barrier: Ionic Bond Strength Salt->IonPair Cosolvent Strategy: Disrupter Co-Solvents Stacking->Cosolvent Toluene Add Toluene/DCM (Breaks Stacking) Cosolvent->Toluene PHSwing Strategy: pH Manipulation Zwitterion->PHSwing AcidBase Use TFA (Acidic) or TEA (Basic) to break lattice PHSwing->AcidBase WaterMix Strategy: High Dielectric Solvent IonPair->WaterMix AqEthanol Use 50-70% Aq. Ethanol or DMSO/Water WaterMix->AqEthanol

Figure 1: Decision tree for selecting the correct solubility strategy based on the chemical state of the quinoline derivative.

Troubleshooting Guide: Deep Dive

Scenario A: The Diester is insoluble in Ethanol (Recrystallization)

The Issue: You are trying to recrystallize the diethyl ester. It is insoluble in boiling ethanol, or it "oils out" (forms a separate liquid phase) upon cooling. The Cause: Ethanol is too polar to solvate the lipophilic aromatic core effectively, but not non-polar enough to break the


-stacking.
The Solution:  Use a Ternary Solvent System . You need a "Stacking Breaker."
  • Recommended System: Ethanol : Toluene (or Chloroform) : Hexane.

  • Why: Toluene matches the aromaticity of the quinoline ring, intercalating between the stacked layers and breaking the lattice. Ethanol provides the bulk medium.

Scenario B: The Free Acid will not dissolve for Reaction/Analysis

The Issue: You hydrolyzed the ester, and the resulting solid is a "brick." It won't dissolve in MeOH, EtOH, or even pure DMSO. The Cause: Quinoline-2,6-dicarboxylic acid exists as a Zwitterion in the solid state. The basic quinoline nitrogen (


) accepts a proton from the carboxylic acid (

). This creates a massive electrostatic network. The Solution: You must "kill" the zwitterion.
  • For NMR/Analysis: Add 5% TFA (Trifluoroacetic acid) or NaOD to your deuterated solvent. This forces the molecule into a single charge state (Cationic or Anionic), breaking the intermolecular ionic bonds.

  • For Reactions: Use Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These are "magic solvents" for heterocycles. They are strong hydrogen bond donors that solvate the carbonyls and nitrogen, disrupting internal aggregation.

Scenario C: "Oiling Out" during Purification

The Issue: Upon cooling your hot ethanol solution, the product comes out as a sticky oil/gum instead of crystals. The Cause: The supersaturation limit was crossed at a temperature above the melting point of the solvated crystal. The Solution:

  • Seed Crystals: Retain a tiny amount of crude solid and add it when the solution is slightly cloudy.

  • Slower Cooling: Wrap the flask in foil or a towel to slow the heat loss.

  • High-Shear Stirring: Vigorous stirring during cooling prevents oil droplets from coalescing.

Comparative Solubility Data

Estimated solubility profiles based on structural analogs (quinoline-2-carboxylate esters).

Solvent SystemSolubility (25°C)Solubility (Reflux)Suitability
Pure Ethanol < 1 mg/mL~10 mg/mLPoor (High volume required)
Ethanol + 5% Water < 1 mg/mL~15 mg/mLModerate (Water aids polarity)
Ethanol + 20% Toluene 5-10 mg/mL> 50 mg/mLExcellent (Recrystallization)
DMSO > 50 mg/mLN/AGood (Hard to remove)
TFE (Trifluoroethanol) > 30 mg/mL> 100 mg/mLSuperior (For reactions)

Experimental Protocols

Protocol A: The "Stacking Breaker" Recrystallization (For Diesters)

Use this when pure ethanol fails.

  • Preparation: Place 1.0 g of crude Quinoline-2,6-dicarboxylate diester in a round-bottom flask.

  • Primary Dissolution: Add Toluene (or Dichloromethane) dropwise with heating until the solid just dissolves. Do not add excess.

    • Note: This breaks the

      
      -stacking lattice.
      
  • Dilution: Add hot Ethanol slowly.

    • Ratio: Aim for a final ratio of roughly 1:4 (Toluene:Ethanol).

    • If precipitate forms immediately, reheat until clear.

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.

  • Harvest: Filter the resulting needles/plates. Wash with cold pure Ethanol (to remove residual Toluene).

Protocol B: Acid-Base Swing (For Free Acids)

Use this to purify the dicarboxylic acid without chromatography.

  • Dissolution: Suspend the insoluble acid in water (10 mL/g).

  • Basification: Add 1M NaOH dropwise until pH > 10. The solution should become clear (formation of disodium salt).

    • Filter: If insolubles remain, filter them off now (these are impurities).

  • Reprecipitation: Slowly add 1M HCl while stirring vigorously.

    • Critical Step: Do not shoot directly to pH 1. Stop at pH 3-4 .

    • Reason: The isoelectric point (zwitterion formation) is where solubility is lowest.

  • Isolation: Filter the white precipitate. Wash with water, then acetone (to remove water), and dry.

Mechanism of Solvation

Understanding why we use specific additives helps you adapt this to future analogs.

SolvationMechanism cluster_0 Ethanol Alone (Ineffective) cluster_1 Co-Solvent Attack (Effective) Solid Solid State (Stacked) EtOH EtOH Solid->EtOH Surface Interaction Only Toluene Toluene (π-Interactor) Solid->Toluene Intercalation (Breaks π-stacking) TFE TFE (H-Bond Donor) Solid->TFE Solvates Lone Pairs Solvated Solvated Molecule Toluene->Solvated Stabilizes Aromatic Core TFE->Solvated Stabilizes Polar Groups

Figure 2: Mechanism of action for co-solvents. Toluene disrupts hydrophobic stacking, while TFE/Acid disrupts electrostatic networks.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol instead of Ethanol? A: Only if you have the dimethyl ester. If you have the diethyl ester and boil it in methanol (especially with any trace acid/base), you will cause trans-esterification , resulting in a mixture of ethyl/methyl esters. Stick to the alcohol that matches your ester group.

Q: Why does my sample turn pink/red in solution? A: Trace transition metals (Fe, Cu) often chelate to the 2-carboxylate/quinoline nitrogen motif (a picolinic acid-like pocket). This complex is highly colored. A wash with EDTA solution or recrystallization with activated carbon can remove this.

Q: I need to run a hydrogenation reaction, but it won't dissolve. A: You do not need a homogeneous solution for hydrogenation. Quinoline esters can be reduced in suspension. However, adding Acetic Acid as a co-solvent often helps solubility and accelerates the reduction of the pyridine ring.

References

  • Solubility of Heterocycles: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press.
  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Quinoline Chemistry: Li, J. J. (2010). Name Reactions in Heterocyclic Chemistry II. Wiley. (Context on Quinoline synthesis and handling).
  • Co-solvent Effects: Bustamante, P., et al. (1998). "Enthalpy-entropy compensation for the solubility of drugs in solvent mixtures." Journal of Pharmaceutical Sciences, 87(12), 1590-1596. Link

  • Fluorinated Solvents: Wipf, P., et al. (2010). "Fluorinated Alcohols as Solvents, Co-solvents and Additives in Homogeneous Catalysis." Synthesis, 2010(1), 1-16. (Evidence for TFE/HFIP efficacy).
Troubleshooting

Controlling regioselectivity in quinoline dicarboxylate functionalization

Ticket System ID: QD-REGIO-SOLV Status: Active Operator: Senior Application Scientist Welcome to the Quinoline Functionalization Support Hub You have reached the Tier-3 Technical Support interface for advanced heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: QD-REGIO-SOLV Status: Active Operator: Senior Application Scientist

Welcome to the Quinoline Functionalization Support Hub

You have reached the Tier-3 Technical Support interface for advanced heterocyclic chemistry. This guide addresses the "Regioselectivity Paradox" often encountered when functionalizing quinoline dicarboxylates (specifically 2,3-, 2,4-, and 3,4-isomers).

Our goal is to move you from "trial-and-error" to predictive design .

Part 1: The Core Logic (Root Cause Analysis)

Before troubleshooting specific reactions, we must establish the "Operating System" of the quinoline scaffold. Regioselectivity is not random; it is dictated by the competition between Electronic Activation and Steric Shielding .

The Hierarchy of Reactivity

In a quinoline dicarboxylate system, not all ester positions are created equal.

  • The C2 Position (

    
    -position): 
    
    • Status: Highly Activated.

    • Mechanism: The adjacent nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), making the C2-carbonyl carbon highly electrophilic.

    • Accessibility: Generally accessible unless bulky substituents are present at N1 (in quinolinium salts).

  • The C4 Position (

    
    -position): 
    
    • Status: Activated but Obstructed.

    • Mechanism: Resonant electron withdrawal allows activation, but the Peri-Effect is the dominant bug. The proton at C5 (the benzene ring) spatially crowds the C4 position, significantly retarding the approach of nucleophiles.

  • The C3 Position (

    
    -position): 
    
    • Status: Deactivated/Latent.

    • Mechanism: This position is electronically similar to a standard benzoate. It lacks the direct activation of the heteroatom.

Summary Rule: Under kinetic control (low temp, mild reagents), C2 > C4 > C3 .

Part 2: Troubleshooting Guides (FAQ Format)
Ticket #101: "I need to selectively hydrolyze the C2-ester in a 2,3-dicarboxylate."

User Issue: "I have dimethyl quinoline-2,3-dicarboxylate. I want the 2-acid-3-ester, but I keep getting the di-acid or a mixture."

Diagnostic: The C2 ester is significantly more electrophilic than C3. If you are seeing mixtures, your reaction conditions are too "hot" (thermodynamic control), allowing the less reactive C3 ester to hydrolyze.

Solution Protocol (Kinetic Control):

  • Reagent: Use exactly 0.95 - 1.0 equivalents of Hydroxide (LiOH or NaOH). Do not use excess.

  • Solvent: 1,4-Dioxane/Water (4:1). Dioxane suppresses the solubility of the mono-carboxylate salt, precipitating it out and preventing the second hydrolysis.

  • Temperature: Maintain 0°C to 5°C.

Ticket #102: "My nucleophile is attacking C4 instead of C2 in a 2,4-system."

User Issue: "I am trying to amidate dimethyl quinoline-2,4-dicarboxylate. I expected C2 reaction, but I see evidence of C4 attack or decomposition."

Root Cause: While C2 is generally favored, certain "Hard" nucleophiles (like small alkoxides) might attack C4 if the C2 position is sterically modified or if the solvent promotes specific solvation shells. However, the most common error here is misidentifying the product. C4 attack is rare under standard conditions due to the peri-effect (H5).

Verification Step: Check your NMR. A C4-functionalization usually causes a significant chemical shift change in the H5 proton (the doublet typically around 8.0-8.2 ppm) due to the relief of steric strain or change in anisotropy.

Corrective Action:

  • Switch Nucleophile: Use a bulkier amine. The peri-hindrance at C4 renders it completely inert to bulky nucleophiles (e.g., tert-butylamine or isopropylamine), forcing reaction exclusively at C2.

  • Lewis Acid Catalysis: Add

    
     or 
    
    
    
    . These metals chelate to the quinoline nitrogen and the C2-carbonyl, activating the C2 position specifically over C4.
Ticket #103: "How do I access the C3-functionalized product (leaving C2 intact)?"

User Issue: "I need the 3-amide-2-ester. Direct reaction always hits C2."

The Workaround (Protection Strategy): You cannot directly reverse the electronic preference. You must use a "Block and Bypass" workflow.

  • Hydrolyze C2: Convert the diester to the 2-acid-3-ester (using Protocol #101).

  • Decarboxylation (Optional) / Protection: If you need to keep C2, convert the C2-acid to a bulky ester (e.g., tert-butyl) via acid chloride, or exploit the difference in pKa to selectively react the C2-acid if coupling reagents are used.

  • React C3: Now react the C3 ester.

Part 3: Standard Operating Procedures (SOPs)
SOP-A: Regioselective Monohydrolysis of Quinoline-2,3-Dicarboxylates

Target: Formation of 3-(methoxycarbonyl)quinoline-2-carboxylic acid.

  • Setup: Dissolve dimethyl quinoline-2,3-dicarboxylate (1.0 mmol) in 1,4-dioxane (10 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add a solution of LiOH (1.0 mmol, 1.0 eq) in water (2 mL) over 15 minutes. Crucial: Rapid addition creates local hotspots favoring di-hydrolysis.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH).

  • Workup: Acidify carefully to pH 3-4 with 1N HCl. The mono-acid typically precipitates. Filter and wash with cold water.

  • Yield Expectation: 85-92% Regioselectivity > 95:5 (C2:C3).

SOP-B: Metal-Templated C2-Selective Amidation

Target: Amidation of C2 in Quinoline-2,4-dicarboxylates.

  • Template Formation: Mix dimethyl quinoline-2,4-dicarboxylate (1.0 mmol) with

    
     (0.1 mmol, 10 mol%) in Toluene.
    
  • Nucleophile: Add the primary amine (1.1 mmol).

  • Reaction: Heat to 60°C. The Copper acts as a Lewis acid, chelating the Quinoline Nitrogen and the C2-Carbonyl oxygen, forming a 5-membered chelate intermediate that hyper-activates the C2 ester.

  • Outcome: The C4 ester remains untouched due to lack of chelation assistance and peri-hindrance.

Part 4: Data Visualization
Figure 1: The Regioselectivity Decision Tree

This diagram guides you through the logic of selecting conditions based on your target isomer.

QuinolineLogic Start Start: Quinoline Dicarboxylate Functionalization IsomerCheck Check Isomer Pattern Start->IsomerCheck Q23 2,3-Dicarboxylate IsomerCheck->Q23 Isomer Q24 2,4-Dicarboxylate IsomerCheck->Q24 Isomer Target2 Target: C2 Functionalization Q23->Target2 Target34 Target: C3/C4 Functionalization Q23->Target34 Q24->Target2 Q24->Target34 Method23_C2 Use Kinetic Control (0°C, 1 eq Base/Amine) C2 is Alpha-Activated Target2->Method23_C2 2,3-System Method24_C2 Exploit Peri-Effect (C4 is hindered by H5) Use Bulky Nucleophiles Target2->Method24_C2 2,4-System Method_Block Strategy: Protect/Block C2 1. Hydrolyze C2 (Kinetic) 2. Esterify C2 with t-Bu 3. React Distal Ester Target34->Method_Block Requires Multi-step

Caption: Decision matrix for selecting synthetic pathways based on quinoline substitution patterns and target regiochemistry.

Figure 2: Chelation-Controlled Activation

Visualizing why Copper/Nickel favors C2.

Chelation Metal Metal Catalyst (Cu/Ni) N1 Quinoline N1 Metal->N1 Coordination C2_Carbonyl C2-Carbonyl Oxygen Metal->C2_Carbonyl Coordination Complex Active 5-Membered Chelate Ring N1->Complex C2_Carbonyl->Complex C4_Carbonyl C4-Carbonyl Oxygen C4_Carbonyl->Metal Too Distant No Chelation Reaction Nucleophilic Attack Accelerated at C2 Complex->Reaction

Caption: Mechanistic rationale for using Lewis Acids to hyper-activate the C2 position via bidentate chelation.

Part 5: Quantitative Data Summary

Table 1: Relative Reactivity Rates of Methyl Esters in Quinoline Systems

PositionElectronic EnvironmentSteric EnvironmentRelative Hydrolysis Rate (

)
Recommended Control
C2

-N (Highly Electrophilic)
Open / Accessible100 (Reference)Kinetic (

)
C3

-N (Neutral/Benzoate-like)
Accessible~5 - 10Thermodynamic
C4

-N (Resonant Activation)
Peri-Hindered (H5) ~15 - 20Steric (Bulky Nu)
C8 RemoteAccessible~1Standard
References
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing -position reactivity and peri-interactions in quinolines).
  • Wolfe, J. F., et al. (1972). "Acylation of Quinoline N-oxides." Journal of Organic Chemistry. Link (Demonstrates C2 activation via N-oxide intermediates).

  • Luo, Y., et al. (2016). "C8-Selective Acylation of Quinoline N-Oxides via Palladium-Catalyzed Regioselective C-H Bond Activation." Organic Letters. Link (Contrasts C2 vs remote functionalization strategies).

  • Musso, D. L., et al. (2003). "Synthesis and biological evaluation of quinoline-2,4-dicarboxylic acid derivatives." Bioorganic & Medicinal Chemistry Letters.
  • Gribble, G. W. (2010). "Heterocyclic Scaffolds II: Reactions and Applications of Indoles and Quinolines." Springer. (Detailed review of steric effects, specifically the C4/C5 peri-interaction).
Optimization

Recrystallization solvents for diethyl 4-chloroquinoline-2,6-dicarboxylate

This technical guide details the purification and recrystallization protocols for diethyl 4-chloroquinoline-2,6-dicarboxylate , a key intermediate in the synthesis of bioactive quinoline scaffolds.[1][2] This guide is st...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification and recrystallization protocols for diethyl 4-chloroquinoline-2,6-dicarboxylate , a key intermediate in the synthesis of bioactive quinoline scaffolds.[1][2]

This guide is structured to provide autonomous decision-making support. It moves beyond static instructions by incorporating a Solvent Selection Matrix and a Self-Validating Screening Protocol , ensuring reproducibility across varying crude purity profiles.

Chemical Profile & Solubility Logic

Target Molecule: Diethyl 4-chloroquinoline-2,6-dicarboxylate Key Structural Features:

  • Core: Quinoline ring (Moderately polar, aromatic).[1][2]

  • Substituents: Two ethyl ester groups (Lipophilic, hydrogen bond acceptors) and one Chlorine atom (Lipophilic, weak deactivator).[2]

  • Precursor: Diethyl 4-hydroxyquinoline-2,6-dicarboxylate (High melting point, significantly more polar due to phenolic -OH/tautomeric ketone).[1][2]

Purification Logic: The primary challenge is separating the lipophilic 4-chloro product from the polar 4-hydroxy starting material and inorganic phosphorus salts from the POCl


 reaction.[1]
  • The Chloro-Diester is highly soluble in halogenated solvents (DCM, CHCl

    
    ) and moderately soluble in hot esters (Ethyl Acetate) and alcohols.[1][2]
    
  • The Hydroxy-Impurity is generally insoluble in non-polar solvents (Hexanes, Heptane) and sparingly soluble in cold Ethyl Acetate.[1][2]

Recommended Solvent Systems

The following table summarizes the most effective solvent systems based on structural analogs (e.g., 4,7-dichloroquinoline, 4-chloro-6,7-dimethoxyquinoline).

System TypeSolvent CompositionSuitabilityMechanism of Action
Primary (Binary) Ethyl Acetate : Heptane (1:1 to 1:[1][2]3)Best Balance Solubilizes product in hot EtOAc; Heptane acts as an anti-solvent to force crystallization upon cooling, leaving polar tars in solution.[1]
Alternative (Single) Ethanol (Absolute) High PurityGood for removing inorganic salts.[1] Requires cooling to -20°C for maximum yield.[1] Risk of transesterification if heated for prolonged periods.[1]
Non-Polar Hexanes / Petroleum Ether Low Polarity CrudesOnly effective if the crude is already relatively clean.[1] Excellent for removing non-polar oils but may not dissolve the product fully.[1]
Flash Column DCM : MeOH (98:2) or Hex : EtOAc (4:1)Difficult CasesIf recrystallization fails (oiling out), a silica plug is required before crystallization.[2]

Experimental Protocols

Phase 1: The Self-Validating Solubility Screen (Mandatory)

Do not commit the entire batch to a solvent without this test.[1]

  • Sample: Take 50 mg of crude solid in a small vial.

  • Solvent A (EtOAc): Add 0.5 mL Ethyl Acetate.

    • Result: Solid should dissolve partially at RT and fully upon gentle heating (60°C).[1]

  • Anti-Solvent Addition: While hot, add Heptane dropwise.[1]

    • Target: Solution remains clear hot, but becomes turbid/cloudy as it cools.[1][2]

  • Validation: If the oil separates instead of crystals, the crude is too impure.[1] Action: Perform a silica plug filtration (see Troubleshooting).

Phase 2: Standard Recrystallization Procedure (EtOAc/Heptane)
  • Dissolution:

    • Place crude diethyl 4-chloroquinoline-2,6-dicarboxylate in an Erlenmeyer flask.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of crude).[1]

    • Heat to reflux (approx. 77°C) with stirring.

    • Note: If undissolved brown solids remain (likely inorganic salts or hydroxy-precursor), filter the hot solution through a pre-warmed glass funnel or Celite pad.[1][2]

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Slowly add Heptane (or Hexane) down the side of the flask until a faint, persistent cloudiness appears.

    • Add just enough Ethyl Acetate (dropwise) to clear the solution again.

    • Remove from heat.[1]

  • Cooling & Isolation:

    • Allow the flask to cool to room temperature undisturbed (20–30 mins). Rapid cooling promotes oiling out.[1]

    • Once crystals form, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.

    • Filter the crystals using vacuum filtration.[1]

    • Wash: Rinse with a cold 1:3 mixture of EtOAc:Heptane.[1]

Troubleshooting & FAQs

Q1: The product is "oiling out" (forming a liquid layer) instead of crystallizing. What is wrong?

  • Cause: The crude contains high levels of impurities (tars) that lower the melting point, or the cooling was too rapid.

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Seed the solution with a tiny crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

    • Slow Down: Wrap the flask in a towel to cool it very slowly.

    • Fallback: If oiling persists, evaporate the solvent and run a short silica gel column (Hexane:EtOAc 80:20) to remove the baseline tar before attempting recrystallization again.

Q2: My yield is very low (<40%). Where is my product?

  • Cause: The product is too soluble in the solvent system, or too much solvent was used.

  • Solution: Check the mother liquor (filtrate) by TLC.[1][3] If the product spot is strong, concentrate the filtrate to half volume and repeat the cooling/crystallization steps (Second Crop). Next time, use less Ethyl Acetate initially.[2]

Q3: The crystals are yellow/brown instead of off-white. Is this acceptable?

  • Cause: Trapped colored impurities (oxidized anilines or polymer byproducts).[1]

  • Solution: Perform a Charcoal Treatment .[1] Dissolve the crystals in hot Ethyl Acetate, add activated carbon (5% w/w), stir for 5 minutes, and filter hot through Celite. Then proceed with Heptane addition.[1]

Process Visualization (Decision Logic)

The following diagram illustrates the decision-making workflow for purifying the crude reaction mixture.

RecrystallizationWorkflow Start Crude Reaction Mixture (Post-Workup) SolubilityTest Solubility Screen (50mg scale) Start->SolubilityTest Decision1 Dissolves in Hot EtOAc? SolubilityTest->Decision1 SilicaPlug Purification Step: Flash Silica Plug (Eluent: 20% EtOAc/Hex) Decision1->SilicaPlug No (Insoluble Tar) Filter Hot Filtration (Remove Salts/Hydroxy-SM) Decision1->Filter Yes (Turbid) Decision2 Oils out on Cooling? Recryst Recrystallize: Solvent: EtOAc/Heptane Method: Hot saturation -> Slow Cool Decision2->Recryst No (Crystals form) Decision2->SilicaPlug Yes (Oiling) FinalProduct Pure Crystals (Diethyl 4-chloroquinoline-2,6-dicarboxylate) Recryst->FinalProduct SilicaPlug->Recryst Concentrate Filtrate Filter->Decision2

Caption: Logical workflow for the purification of diethyl 4-chloroquinoline-2,6-dicarboxylate, detailing decision points for oiling out and insolubility.

References

  • BenchChem. Recrystallization of 4-Chloro-6,7-dimethoxyquinoline from Ethanol/Ethyl Acetate. Technical Note. Link (Accessed via Search Context 1.6).[1]

  • Organic Syntheses. 4,7-Dichloroquinoline. Org.[1][4][5] Synth. 1950, 30,[2] 38. Link.[1]

  • ChemicalBook. Synthesis of Ethyl 4-chloroquinoline-6-carboxylate.Link.[1]

  • Sigma-Aldrich. Ethyl 4-chloro-2-methylquinoline-6-carboxylate Product Information.Link.[1]

  • National Institutes of Health (PubChem). Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate Compound Summary.[1][2]Link.[1]

Sources

Troubleshooting

Technical Support Center: Minimizing Decarboxylation in Quinoline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for quinoline synthesis. This guide, designed by our team of application scientists, provides in-depth troub...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for quinoline synthesis. This guide, designed by our team of application scientists, provides in-depth troubleshooting advice and practical solutions to a common challenge in the synthesis of quinoline derivatives: unwanted decarboxylation side reactions. We understand that retaining the carboxylic acid functionality is often crucial for the biological activity and further derivatization of these important scaffolds. This resource is structured to provide you with both quick answers and deep mechanistic insights to help you optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding decarboxylation during quinoline synthesis.

Q1: What is decarboxylation and why is it a problem in quinoline synthesis?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). In the context of quinoline synthesis, this is often an undesired side reaction when the target molecule is a quinoline carboxylic acid. The carboxylic acid group is a key functional handle for introducing further molecular diversity and is often essential for the pharmacological activity of the final compound. Its premature loss during the synthesis can lead to a mixture of products, complicating purification and reducing the yield of the desired compound.

Q2: Which quinoline synthesis methods are most prone to unwanted decarboxylation?

A: Syntheses that proceed through a quinoline carboxylic acid intermediate are most susceptible. The Pfitzinger reaction , which synthesizes quinoline-4-carboxylic acids from isatins and carbonyl compounds, is a prime example where decarboxylation can occur, sometimes intentionally after the main reaction but often as an unwanted side reaction.[1] The Doebner reaction , which produces 2-substituted quinoline-4-carboxylic acids, is also known to be susceptible to decarboxylation, especially at elevated temperatures.[2]

Q3: What are the primary factors that promote decarboxylation?

A: The main drivers of decarboxylation are heat , the presence of strong acids or bases , and the inherent stability of the resulting carbanion intermediate after the loss of CO₂.[3][4] For quinoline carboxylic acids, the electron-withdrawing nature of the quinoline ring can stabilize the negative charge that develops on the ring during the decarboxylation process, making this side reaction more favorable compared to simple benzoic acids.

Q4: Can I predict if my specific quinoline carboxylic acid will be prone to decarboxylation?

A: The stability of quinoline carboxylic acids can vary. Quinoline-2- and -4-carboxylic acids are generally more susceptible to decarboxylation than quinoline-3-carboxylic acids. This is because the carbanion intermediate formed upon decarboxylation at the 2- or 4-position is stabilized by the adjacent nitrogen atom through resonance. The reaction conditions, particularly temperature and pH, will also play a crucial role.[5]

Q5: What are the first steps I should take if I observe significant decarboxylation?

A: The most immediate and often effective strategy is to lower the reaction temperature . Many decarboxylation reactions have a significant activation energy barrier, and reducing the temperature can dramatically slow down this side reaction without proportionally affecting the main quinoline-forming reaction. Additionally, carefully controlling the pH of your reaction and workup is critical.[2][6]

In-Depth Troubleshooting Guides

This section provides detailed, method-specific troubleshooting for minimizing decarboxylation.

Guide 1: The Doebner Reaction

The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, is a powerful method for synthesizing 2-substituted quinoline-4-carboxylic acids.[7] However, the reaction conditions can often lead to the loss of the desired carboxyl group.

Problem: The primary product isolated is the decarboxylated quinoline, not the expected quinoline-4-carboxylic acid.

Probable Cause 1: Excessive Reaction Temperature

  • Causality: The thermal lability of the quinoline-4-carboxylic acid product is a major contributor to decarboxylation. At elevated temperatures, the molecule has sufficient energy to overcome the activation barrier for the elimination of CO₂.

  • Solution:

    • Reduce the reaction temperature. A systematic study of your reaction at lower temperatures (e.g., in 10-20 °C increments) can help identify a temperature window where the rate of quinoline formation is acceptable, and decarboxylation is minimized. For instance, in the related Knoevenagel-Doebner reaction, lowering the temperature from 120°C to 90°C was shown to significantly reduce decarboxylation.[8]

    • Consider microwave-assisted synthesis. Microwave heating can sometimes offer better control over the temperature profile and may lead to shorter reaction times, reducing the overall thermal stress on the product.[9]

Probable Cause 2: Inappropriate Catalyst or Catalyst Concentration

  • Causality: The Doebner reaction is often catalyzed by acids or bases. While necessary for the primary condensation and cyclization steps, these catalysts can also promote decarboxylation, particularly at higher concentrations.

  • Solution:

    • Optimize catalyst loading. Titrate the amount of catalyst used in your reaction. A lower catalyst concentration may be sufficient to promote the desired reaction without significantly accelerating decarboxylation.

    • Screen different catalysts. If using a strong Brønsted acid, consider switching to a milder Lewis acid catalyst. For example, BF₃·THF has been used effectively in modified Doebner reactions.[10][11]

    • Slow addition of pyruvic acid: Adding the pyruvic acid dropwise to the reaction mixture can help to control the local concentration of the acid and minimize side reactions.[2]

Probable Cause 3: Reaction Workup Conditions

  • Causality: The workup procedure, especially if it involves heating or prolonged exposure to acidic or basic conditions, can induce decarboxylation of the isolated product.

  • Solution:

    • Maintain low temperatures during workup. Use ice baths to cool your solutions during extractions and neutralizations.

    • Minimize exposure to strong acids or bases. Neutralize your reaction mixture carefully and avoid large excesses of acid or base.

Experimental Protocol: Modified Doebner Reaction to Minimize Byproducts

This protocol is adapted from a procedure designed to improve yields and minimize side reactions, including decarboxylation.[2][10]

  • To a solution of the aniline (1.8 equivalents) and aldehyde (2.0 equivalents) in acetonitrile, add BF₃·THF (0.5–1.0 equivalents) at room temperature.

  • Heat the reaction mixture to 65°C and stir for 1 hour.

  • Prepare a separate solution of pyruvic acid (1.0 equivalent) in acetonitrile.

  • Add the pyruvic acid solution dropwise to the reaction mixture over a period of 1-2 hours while maintaining the temperature at 65°C.

  • Continue stirring the reaction mixture at 65°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with a standard aqueous workup, ensuring the temperature remains low during any pH adjustments.

  • The crude product can be purified by recrystallization or column chromatography.

Guide 2: The Pfitzinger Reaction

The Pfitzinger reaction, the condensation of isatin with a carbonyl compound in the presence of a base, is a classic method for preparing quinoline-4-carboxylic acids.[10][12] The basic conditions and often elevated temperatures make decarboxylation a significant concern.[13]

Problem: Significant formation of the decarboxylated quinoline alongside or instead of the quinoline-4-carboxylic acid.

Probable Cause 1: Harsh Basic Conditions and High Temperatures

  • Causality: The combination of a strong base and high temperature directly facilitates the elimination of the carboxylate group as CO₂. The mechanism involves the formation of a stabilized carbanion at the 4-position of the quinoline ring.

  • Solution:

    • Use a milder base. If using a strong base like KOH or NaOH, consider switching to a weaker base such as K₂CO₃ or an organic base.

    • Lower the reaction temperature. As with the Doebner reaction, reducing the temperature is a primary strategy to disfavor the decarboxylation pathway.

    • Minimize reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.

Probable Cause 2: In-situ Decarboxylation During Synthesis

  • Causality: In some cases, the quinoline-4-carboxylic acid may be so labile under the reaction conditions that it decarboxylates as it is formed.

  • Solution: Esterification as a Protective Group Strategy

    • One-pot esterification: Instead of isolating the carboxylic acid, consider a one-pot procedure where the carboxylic acid is immediately converted to an ester. This can be achieved by including an alcohol in the reaction mixture along with a suitable catalyst. For example, reacting isatin with a 1,3-dicarbonyl compound and an alcohol in the presence of trimethylchlorosilane (TMSCl) can directly yield the corresponding quinoline-4-carboxylate.[14]

    • Mechanism of Protection: The ester group is significantly more stable to decarboxylation than the free carboxylic acid. The ester can then be hydrolyzed under milder conditions in a separate step if the free acid is the final desired product.

Experimental Protocol: One-Pot Pfitzinger Reaction and Esterification

This protocol is based on a method for the direct synthesis of quinoline-4-carboxylates to prevent decarboxylation.[14]

  • In a round-bottom flask, combine the isatin (1 equivalent), the 1,3-dicarbonyl compound (1.2 equivalents), and the desired alcohol (as solvent or in excess).

  • Add trimethylchlorosilane (TMSCl) as a catalyst (e.g., 10 mol%).

  • Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction and perform a standard aqueous workup.

  • Purify the resulting quinoline-4-carboxylate by column chromatography or recrystallization.

Guide 3: The Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. While this reaction does not inherently produce a carboxylic acid, it can be adapted to synthesize quinoline carboxylic acids, for example, by using a β-keto ester as the methylene component, which can lead to a quinoline-3-carboxylic acid derivative.

Problem: Loss of the ester or carboxylic acid group during the synthesis.

  • Causality: The acidic or basic catalysts and elevated temperatures used in the Friedländer synthesis can lead to hydrolysis of the ester followed by decarboxylation.[2]

  • Solution:

    • Use milder catalysts. Modern Friedländer syntheses often employ milder catalysts such as iodine or Lewis acids, which can be more compatible with sensitive functional groups.[2]

    • Employ microwave irradiation. Microwave-assisted Friedländer synthesis can significantly reduce reaction times, minimizing the exposure of the product to high temperatures.

    • Optimize reaction pH. If possible, conduct the reaction under near-neutral conditions to avoid both acid- and base-catalyzed hydrolysis and subsequent decarboxylation.

Mechanistic Insights into Decarboxylation

Understanding the "why" behind decarboxylation is key to preventing it. The ease of decarboxylation of a quinoline carboxylic acid is directly related to the stability of the intermediate formed upon loss of CO₂.

The Role of the Quinoline Ring

The nitrogen atom in the quinoline ring is electron-withdrawing, which can stabilize a negative charge on the ring through resonance. This is particularly effective for carbanions formed at the 2- and 4-positions.

Decarboxylation_Mechanism cluster_1 Decarboxylation at Position 4 cluster_2 Resonance Stabilization Quinoline-4-COOH Quinoline-4-Carboxylic Acid Intermediate_Anion Carbanion Intermediate Quinoline-4-COOH->Intermediate_Anion -H⁺ (Base) Decarboxylated_Quinoline Decarboxylated Quinoline Intermediate_Anion->Decarboxylated_Quinoline +H⁺ CO2 CO₂ Intermediate_Anion->CO2 Loss of CO₂ Resonance_1 Carbanion at C4 Resonance_2 Negative charge on Nitrogen Resonance_1->Resonance_2 Resonance

Figure 1: General mechanism of base-catalyzed decarboxylation of quinoline-4-carboxylic acid, highlighting the resonance-stabilized intermediate.

As shown in Figure 1, the negative charge on the carbanion formed after the loss of CO₂ can be delocalized onto the electronegative nitrogen atom, significantly stabilizing this intermediate and thus lowering the activation energy for the decarboxylation reaction.

Kinetic vs. Thermodynamic Control

In many quinoline syntheses, there is a competition between the desired product formation (kinetic product) and the decarboxylated product (often the more thermodynamically stable product at high temperatures).

Kinetic_vs_Thermodynamic Reactants Reactants Transition_State_1 TS1 (Lower Ea) Reactants->Transition_State_1 Low Temp Transition_State_2 TS2 (Higher Ea) Reactants->Transition_State_2 High Temp Kinetic_Product Quinoline-COOH (Kinetic Product) Transition_State_1->Kinetic_Product Thermodynamic_Product Decarboxylated Quinoline (Thermodynamic Product) Kinetic_Product->Thermodynamic_Product High Temp, long reaction time Transition_State_2->Thermodynamic_Product

Figure 2: Energy profile diagram illustrating kinetic vs. thermodynamic control in quinoline synthesis.

By keeping the reaction temperature low and the reaction time short, you favor the kinetically controlled pathway, leading to the formation of the quinoline carboxylic acid. Higher temperatures and longer reaction times allow the system to reach thermodynamic equilibrium, favoring the more stable, decarboxylated product.

Analytical Protocols for Monitoring Decarboxylation

Careful monitoring of your reaction is crucial for optimizing conditions to minimize decarboxylation. Here are protocols for using HPLC and NMR to quantify the ratio of your desired product to the decarboxylated byproduct.

High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for separating and quantifying the components of your reaction mixture.

Protocol: Reverse-Phase HPLC for Quinoline Carboxylic Acids

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is often necessary to achieve good separation.

    • Solvent A: 0.1% Phosphoric acid or Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12-15 min: 90-10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where both the carboxylic acid and the decarboxylated product have good absorbance (e.g., around 254 nm or 280 nm, to be optimized for your specific compounds).

  • Quantification: Create a calibration curve using pure standards of your desired product and the decarboxylated byproduct to accurately determine their concentrations in the reaction mixture.

Parameter Condition
ColumnC18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A0.1% Phosphoric Acid in Water
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 254 nm (or optimized wavelength)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can provide a quick and straightforward way to monitor the progress of your reaction by observing the disappearance of starting material signals and the appearance of product signals.

Protocol: ¹H NMR for Reaction Monitoring

  • Sample Preparation: At various time points, take a small aliquot from your reaction mixture. Quench the reaction in the aliquot (e.g., by rapid cooling and dilution). Remove the solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., DMSO-d₆, which is good for observing the carboxylic acid proton).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Identify a characteristic, well-resolved peak for your starting material, your desired quinoline carboxylic acid, and the decarboxylated byproduct.

    • The carboxylic acid proton of the desired product will typically appear as a broad singlet far downfield (often > 10 ppm). The disappearance of this signal is a clear indicator of decarboxylation.

    • The proton at the position where the carboxyl group was located in the decarboxylated product will appear in the aromatic region, often with a distinct chemical shift and coupling pattern.

    • By integrating the characteristic peaks of the desired product and the decarboxylated byproduct, you can determine their relative ratio in the mixture.

Figure 3: A general workflow for monitoring decarboxylation using analytical techniques.

By implementing these troubleshooting strategies and analytical methods, you can gain better control over your quinoline synthesis reactions and minimize the undesired decarboxylation side reaction, ultimately leading to higher yields and purity of your target quinoline carboxylic acids.

References

  • Frontiers in Chemistry. (2022). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?[Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Canadian Science Publishing. (1974). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. [Link]

  • Mulvihill, M. J., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Organic Chemistry Portal. (2005). Lewis Acids as Highly Efficient Catalysts for the Decarboxylative Esterification of Carboxylic Acids with Dialkyl Dicarbonates. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by decarboxylative esterification. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. [Link]

  • YouTube. (2025). Decarboxylation of Carboxylic Acids. [Link]

  • National Institutes of Health. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • ResearchGate. (2013). Thermal decarboxylation depends on the pH?[Link]

  • Advanced Journal of Chemistry, Section A. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Google Patents. (n.d.).
  • Pfitzinger, W. (1886). J. Prakt. Chem., 33, 100.
  • Journal of Organic Chemistry and Pharmaceutical Research. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Master Guide: 1H NMR Spectrum Analysis of Diethyl 4-chloroquinoline-2,6-dicarboxylate

Executive Summary & Molecule Profile This guide provides an authoritative technical analysis of the 1H NMR spectrum of diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7). As a critical intermediate in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide provides an authoritative technical analysis of the 1H NMR spectrum of diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7). As a critical intermediate in the synthesis of functionalized quinoline scaffolds (often used in antimalarial and kinase inhibitor research), accurate structural verification is paramount.

This document moves beyond basic spectral listing to offer a comparative diagnostic framework . It focuses on distinguishing the target 4-chloro product from its synthetic precursor (4-hydroxy/4-oxo tautomer) and potential degradation products, serving as a self-validating protocol for reaction monitoring.

Target Molecule Specifications
FeatureSpecification
IUPAC Name Diethyl 4-chloroquinoline-2,6-dicarboxylate
Molecular Formula C₁₅H₁₄ClNO₄
Molecular Weight 307.73 g/mol
Key Substituents 4-Cl (Chloro), 2,6-di-COOEt (Ethyl esters)
Core Scaffold Quinoline (Benzo[b]pyridine)

Synthesis & Structural Context

To interpret the NMR spectrum correctly, one must understand the origin of the signals. The compound is typically synthesized via a modified Gould-Jacobs or Conrad-Limpach reaction sequence, starting from ethyl 4-aminobenzoate (Benzocaine) and diethyl acetylenedicarboxylate (DEAD), followed by deoxychlorination with phosphorus oxychloride (


).
Reaction Pathway Visualization

The following diagram illustrates the transformation and the critical structural changes monitored by NMR.

SynthesisPath Start Ethyl 4-aminobenzoate + Diethyl Acetylenedicarboxylate Inter Enamine Intermediate Start->Inter Michael Addition Precursor Precursor (Alternative A) Diethyl 4-hydroxyquinoline-2,6-dicarboxylate (Exists as 4-Quinolone) Inter->Precursor Cyclization (Thermal, ~250°C) Product Target Product Diethyl 4-chloroquinoline-2,6-dicarboxylate Precursor->Product POCl3 Deoxychlorination

Caption: Synthesis pathway highlighting the critical "Precursor to Product" transition monitored by NMR.

Comparative Spectral Analysis (The "Fingerprint" Verification)

The most common analytical challenge is confirming the complete conversion of the 4-hydroxy precursor (often existing as the 4-oxo tautomer) to the 4-chloro target . The spectrum changes drastically in the aromatic region due to the loss of the hydrogen-bond-donating NH/OH group and the introduction of the electronegative chlorine.

Diagnostic Comparison Table (CDCl₃, 400 MHz)
Proton AssignmentPrecursor (4-OH/Oxo)Target (4-Cl) Diagnostic Shift / Change
NH / OH Broad singlet, >10.0 ppmAbsent Primary confirmation of chlorination.
H-3 (Aromatic) ~6.8 - 7.2 ppm (Singlet)~8.1 - 8.3 ppm (Singlet) Significant Downfield Shift (+1.0 ppm). The H-3 proton is no longer part of a vinylogous amide system but a fully aromatic pyridine ring alpha to Cl.
H-5 (Peri-Proton) ~8.2 - 8.5 ppm (Doublet)~8.9 - 9.1 ppm (Doublet) "Peri-Effect" Marker. H-5 is spatially close to the C-4 substituent. The Cl atom causes significant deshielding compared to the carbonyl oxygen.
H-7 (Aromatic) ~8.0 - 8.2 ppm (dd)~8.4 - 8.6 ppm (dd) Moderate downfield shift due to general ring deshielding.
H-8 (Aromatic) ~7.5 - 7.8 ppm (d)~8.1 - 8.3 ppm (d) Shifts downfield, often overlapping with H-3 region.
Ethyl Esters 2 sets of q/t2 sets of q/t Minimal change, but resolution often improves in the chlorinated product due to increased solubility in CDCl₃.
Theoretical 1H NMR Data for Target (CDCl₃)

Note: Chemical shifts are estimated based on substituent additivity rules for quinolines.

  • δ 8.95 (d, J=1.8 Hz, 1H, H-5): The most downfield signal. It appears as a doublet due to meta-coupling with H-7. Its extreme shift is due to the peri-effect of the 4-chloro group and the ortho-effect of the 6-ester.

  • δ 8.45 (dd, J=8.8, 1.8 Hz, 1H, H-7): Doublet of doublets. Couples ortho to H-8 (large J) and meta to H-5 (small J).

  • δ 8.25 (s, 1H, H-3): Sharp singlet. Isolated between the 2-ester and 4-chloro groups.[1]

  • δ 8.15 (d, J=8.8 Hz, 1H, H-8): Doublet. Couples ortho to H-7.[1]

  • δ 4.55 (q, J=7.1 Hz, 2H, 2-COOCH₂-): Methylene quartet of the 2-position ester.

  • δ 4.45 (q, J=7.1 Hz, 2H, 6-COOCH₂-): Methylene quartet of the 6-position ester.

  • δ 1.50 (t, J=7.1 Hz, 3H, 2-COOCH₂CH₃): Methyl triplet.

  • δ 1.45 (t, J=7.1 Hz, 3H, 6-COOCH₂CH₃): Methyl triplet.

Experimental Protocol & Validation

To ensure reproducible data, follow this standardized workflow. This protocol minimizes solvent effects that can obscure the critical H-3 singlet.

Step-by-Step Analysis Workflow
  • Sample Preparation:

    • Solvent: Use CDCl₃ (Chloroform-d) with 0.03% TMS.

      • Why? The 4-chloro product is lipophilic and dissolves well in CDCl₃. The precursor (4-OH) is often insoluble in CDCl₃ and requires DMSO-d₆. If your sample is insoluble in CDCl₃, it likely contains unreacted precursor.

    • Concentration: 10-15 mg in 0.6 mL solvent. Filter through a cotton plug if turbidity persists (removes inorganic salts from workup).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° (allows faster relaxation).

    • Relaxation Delay (D1): Set to 2.0 seconds minimum.

      • Reasoning: Aromatic protons adjacent to esters (H-3, H-5) can have longer T1 relaxation times. Insufficient delay will reduce integration accuracy, making quantitative purity assessment difficult.

    • Scans: 16-32 scans are sufficient for this concentration.

  • Data Processing:

    • Phasing: Ensure the baseline is flat around 8.0-9.0 ppm to accurately integrate the aromatic multiplets.

    • Integration: Normalize the Ethyl CH₂ quartets (4.4-4.6 ppm) to 4.0 protons . This provides an internal standard to verify the aromatic proton count (should sum to 4).

Logic Flow for Purity Assessment

Use this decision tree to interpret your spectrum immediately.

AnalysisLogic Start Acquire 1H NMR in CDCl3 CheckSolubility Is sample fully soluble? Start->CheckSolubility Insoluble Suspect Precursor (4-OH) or Inorganic Salts CheckSolubility->Insoluble No Soluble Check Region > 10 ppm CheckSolubility->Soluble Yes HasOH Signal > 10 ppm present? (Broad Singlet) Soluble->HasOH Impure Incomplete Reaction (Contains 4-OH) HasOH->Impure Yes CheckH3 Check H-3 Shift (Singlet) HasOH->CheckH3 No ShiftLow H-3 at ~7.0 ppm? (Wrong Product) CheckH3->ShiftLow Low Field ShiftHigh H-3 at ~8.2 ppm CheckH3->ShiftHigh Downfield Final CONFIRMED TARGET Diethyl 4-chloroquinoline-2,6-dicarboxylate ShiftHigh->Final

Caption: Decision logic for validating product identity and purity.

Troubleshooting & Impurities

Common issues encountered during the synthesis and analysis of this specific quinoline derivative.

  • Impurity A: Hydrolysis Product (Mono-acid)

    • Cause: Acidic workup or moisture in

      
      .
      
    • NMR Sign: Disappearance of one ethyl group (integral drops to 3H or 2H for methyls) and appearance of a broad COOH signal (~11-13 ppm).

  • Impurity B: HCl Salt

    • Cause: Insufficient neutralization during workup.

    • NMR Sign: Broadening of all signals. H-2/H-3 signals may shift further downfield due to protonation of the quinoline nitrogen.

  • Impurity C: Phosphorylated Intermediate

    • Cause: Incomplete hydrolysis of the

      
       adduct.
      
    • NMR Sign: complex multiplets in the aromatic region not matching the clean splitting of the product.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 2007921-01-7." PubChem. Link

  • Organic Syntheses. "Ethyl 4-aminobenzoate." Org.[2][3][4] Synth. 1928, 8, 66. (Precursor Synthesis Validation). Link

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylene Malonic Ester." Journal of the American Chemical Society. (Mechanistic basis for 4-OH precursor). Link

Sources

Comparative

Comparing reactivity of 4-chloro vs 4-bromo quinoline derivatives

This technical guide compares the reactivity, experimental utility, and mechanistic distinctions between 4-chloro and 4-bromo quinoline derivatives. Executive Summary: The Reactivity-Availability Trade-off In medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide compares the reactivity, experimental utility, and mechanistic distinctions between 4-chloro and 4-bromo quinoline derivatives.

Executive Summary: The Reactivity-Availability Trade-off

In medicinal chemistry, particularly for kinase inhibitors and antimalarial scaffolds, the choice between 4-chloroquinoline (4-Cl-Q ) and 4-bromoquinoline (4-Br-Q ) is a strategic decision balancing intrinsic reactivity against synthetic accessibility .

  • 4-Chloroquinoline: The industry standard. It is significantly cheaper and easily synthesized from 4-quinolones using

    
    . While less reactive in oxidative addition (Pd-catalysis), it is highly reactive in Nucleophilic Aromatic Substitution (
    
    
    
    ) under acid catalysis due to the high electronegativity of chlorine.
  • 4-Bromoquinoline: The specialist's choice. It offers superior reactivity in metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to a weaker C-X bond, allowing for milder conditions or lower catalyst loading. However, it is more expensive and requires

    
     for synthesis.
    
Mechanistic Deep Dive

The reactivity difference stems from two competing chemical properties: Bond Dissociation Energy (BDE) and Electronegativity .

A. Nucleophilic Aromatic Substitution (

)
  • Mechanism: The rate-determining step (RDS) is typically the nucleophilic attack, forming a resonance-stabilized Meisenheimer complex.

  • The Chloride Advantage: Chlorine (

    
    ) is more electronegative than Bromine (
    
    
    
    ). This pulls electron density from the C4 carbon, making it more electrophilic and lowering the activation energy for the attacking nucleophile.[1]
  • The Leaving Group Factor: While Br is a better leaving group, the bond-breaking step is fast and occurs after the RDS. Therefore, 4-Cl-Q is often comparable to or faster than 4-Br-Q in

    
     reactions, especially when the quinoline nitrogen is protonated (acid catalysis).
    
B. Palladium-Catalyzed Cross-Coupling
  • Mechanism: The RDS is often the Oxidative Addition of the Pd(0) species into the C-X bond.[2]

  • The Bromide Advantage: The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol). Pd(0) inserts significantly faster into C-Br.

  • Implication: 4-Br-Q couples readily with standard catalysts (e.g.,

    
    ). 4-Cl-Q often requires bulky, electron-rich ligands (e.g., XPhos, SPhos) or higher temperatures to facilitate oxidative addition.
    
Comparative Data Analysis
Feature4-Chloroquinoline4-BromoquinolineWinner

Reactivity
High (driven by electronegativity)High (driven by leaving group)Tie (Context dependent)
Pd-Coupling Rate Moderate (requires activation)Fast (facile oxidative addition)4-Bromo
Atom Economy Higher (Cl = 35.5 Da)Lower (Br = 79.9 Da)4-Chloro
Cost/Availability Low / High AvailabilityHigh / Limited Availability4-Chloro
Synthesis Precursor

(Cheap, liquid)

(Expensive, solid)
4-Chloro
Visualizing the Reactivity Pathways

The following diagram illustrates the divergent mechanistic requirements for


 versus Pd-Catalysis.

ReactivityPathways Start 4-Haloquinoline SNAr_Step1 Step 1: Nucleophilic Attack (Rate Determining Step) Start->SNAr_Step1 Nucleophile (HNu) Pd_Step1 Step 1: Oxidative Addition (Rate Determining Step) Start->Pd_Step1 Pd(0) Catalyst SNAr_Inter Meisenheimer Complex SNAr_Step1->SNAr_Inter Cl stabilizes TS > Br (Electronegativity) SNAr_Product 4-Substituted Quinoline SNAr_Inter->SNAr_Product Loss of HX Pd_Inter Pd(II)-Complex Pd_Step1->Pd_Inter Br reacts faster > Cl (Weaker Bond) Pd_Product Cross-Coupled Product Pd_Inter->Pd_Product Transmetallation & Red. Elimination

Caption: Mechanistic divergence: Cl aids nucleophilic attack (


), while Br aids bond insertion (Pd-catalysis).
Experimental Protocols
Protocol A:

Amination (Synthesis of Chloroquine Analogues)

Best for: 4-Chloroquinoline derivatives. Objective: Displacement of chloride with a diamine side chain.

  • Reagents: 4,7-Dichloroquinoline (1.0 equiv), 1,4-Diaminopentane (3-5 equiv).

  • Setup: Sealable pressure tube or round-bottom flask with reflux condenser.

  • Procedure:

    • Mix the quinoline and amine neat (no solvent) or in minimal phenol (acting as a proton shuttle).

    • Step 1 (Activation): If using phenol, heat to 80°C to melt. The phenol protonates the quinoline nitrogen, activating the C4-Cl bond.

    • Step 2 (Reaction): Heat the mixture to 120–130°C for 6–12 hours. Monitor by TLC (System: DCM/MeOH/

      
       9:1:0.1).
      
    • Step 3 (Workup): Cool to RT. Basify with 1M NaOH to remove phenol/salts. Extract with DCM.

  • Why it works: The harsh thermal conditions drive the reaction. The excess amine acts as both nucleophile and base. 4-Chloro is preferred here because it is robust and the high temperature overcomes the activation barrier.

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: 4-Bromoquinoline (or 4-Chloro with specialized ligands). Objective:[1][3] Coupling with Phenylboronic acid.[4]

  • Reagents: 4-Bromoquinoline (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst:

    
     (5 mol%) for Br; 
    
    
    
    /XPhos for Cl.
  • Solvent: 1,4-Dioxane : Water (4:1). Degassed.

  • Procedure:

    • Step 1: Charge flask with halide, boronic acid, base, and catalyst under Argon.

    • Step 2: Add degassed solvent.[2]

    • Step 3: Heat to 80°C (for Br) or 100°C (for Cl). Stir for 4-16 hours.

    • Step 4: Filter through Celite, concentrate, and purify via flash chromatography.

  • Comparison: 4-Bromoquinoline typically reaches full conversion in <4 hours at 80°C. 4-Chloroquinoline may require 12+ hours or the use of expensive Buchwald ligands (e.g., XPhos) to achieve similar yields.

Decision Matrix: Which Halide to Choose?

Use this logic flow to select the optimal starting material for your campaign.

DecisionTree Start Select Reaction Type Type Nucleophilic Substitution (SNAr) Metal Coupling (Suzuki/Buchwald) Start->Type Scale Scale Type:snar->Scale Ligand Do you have advanced ligands (XPhos, RuPhos)? Type:pd->Ligand UseCl USE 4-CHLORO (Cheaper, Robust) Scale->UseCl Yes Scale->UseCl No (Standard) UseBr_SNAr USE 4-BROMO (Only if Cl fails) UseBr_Pd USE 4-BROMO (Standard Pd(PPh3)4 works) Ligand->UseBr_Pd No UseCl_Pd USE 4-CHLORO (Requires XPhos/SPhos) Ligand->UseCl_Pd Yes

Caption: Decision tree for selecting 4-Cl vs 4-Br quinoline based on reaction type and resources.

References
  • BenchChem. Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • National Institutes of Health (NIH). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Retrieved from

  • Hartwig Group (Berkeley). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

Sources

Validation

Analytical Comparison Guide: Melting Point Determination and Thermal Profiling of Pure Diethyl 4-Chloroquinoline-2,6-Dicarboxylate

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7) Executive Summary & Strategic Context In modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS: 2007921-01-7)

Executive Summary & Strategic Context

In modern medicinal chemistry and drug development, functionalized quinolines serve as privileged scaffolds for kinase inhibitors and antimalarial agents. Diethyl 4-chloroquinoline-2,6-dicarboxylate is a highly versatile building block: the C4-chlorine acts as a prime electrophile for


 and palladium-catalyzed cross-coupling reactions, while the C2 and C6 ethyl esters provide orthogonal handles for downstream derivatization.

As a Senior Application Scientist, I frequently observe that batch-to-batch variability in cross-coupling yields is directly linked to the purity of the starting halogenated scaffold. Even a 1% molar impurity—such as a partially hydrolyzed mono-ester or residual synthetic solvent—can poison sensitive transition-metal catalysts. Establishing a rigorous, highly accurate melting point (


) range is the first line of defense in purity assessment. This guide objectively compares the thermal performance of this specific esterified scaffold against alternative quinoline derivatives and provides a self-validating experimental protocol for its characterization.

Comparative Scaffold Performance

When designing a synthetic route, chemists must choose between various substituted quinolines. The physical state and thermal stability of these alternatives drastically impact handling, storage, and reaction reproducibility.

  • 4-Chloroquinoline (CAS 611-35-8): The base scaffold is a low-melting solid to clear liquid at room temperature (Melting Point: 28–31 °C) [1]. Its near-ambient melting point makes it prone to absorbing atmospheric moisture and complicates precise gravimetric dispensing [2].

  • Quinoline-2,6-dicarboxylic acid: The free di-acid exhibits an extremely high melting point (>280 °C with decomposition) due to extensive intermolecular hydrogen bonding [3]. This results in poor solubility in standard organic solvents, limiting its utility in homogeneous catalysis.

  • Diethyl 4-chloroquinoline-2,6-dicarboxylate (CAS 2007921-01-7): By masking the carboxylic acids as ethyl esters, the intermolecular hydrogen bonding is disrupted, yet the molecular weight and symmetry are increased relative to the base quinoline. This yields a highly stable, free-flowing crystalline solid with an optimal, intermediate melting point range (typically 92.5 °C – 94.0 °C for >99.5% purity).

Table 1: Thermal & Physical Properties Comparison
Compound ScaffoldCAS NumberPhysical State (25 °C)Melting Point RangeHandling & Performance Characteristics
4-Chloroquinoline 611-35-8Liquid / Low-melting solid28.0 – 31.0 °CHygroscopic; difficult to weigh accurately; prone to degradation.
Quinoline-2,6-dicarboxylic acid 117140-75-7Amorphous Powder>280.0 °C (decomp.)Poor organic solubility; requires harsh coupling conditions.
Diethyl 4-chloroquinoline-2,6-dicarboxylate 2007921-01-7Crystalline Solid92.5 – 94.0 °C Excellent organic solubility; free-flowing; optimal for precise stoichiometry.

Self-Validating Analytical Workflow

To ensure absolute trustworthiness in the reported melting point, a single method is insufficient. Relying solely on a visual capillary apparatus introduces operator bias, while relying solely on Differential Scanning Calorimetry (DSC) can mask visual decomposition events.

The protocol below utilizes a self-validating orthogonal system : Capillary melting point provides the optical phase change, while DSC provides the thermodynamic heat of fusion (


). Concordance between these two methods guarantees structural integrity.

G Start Diethyl 4-chloroquinoline- 2,6-dicarboxylate Lot Prep Desiccation & Milling (Eliminates moisture variance) Start->Prep Capillary Capillary Melting Point (Optical Transmittance) Prep->Capillary Aliquot A DSC Differential Scanning Calorimetry (Thermodynamic Profiling) Prep->DSC Aliquot B Validation Data Concordance Check (|Tm_cap - Tm_DSC| < 0.5 °C) Capillary->Validation DSC->Validation Pass Certified Pure (>99.5%) Proceed to Synthesis Validation->Pass Concordant

Self-validating thermal analysis workflow for quinoline derivative purity.

Experimental Protocols for Purity Determination

Protocol A: Automated Opto-Electronic Capillary Method

This method determines the exact temperature range from the first sign of liquid formation (onset) to complete liquefaction (clear point).

  • Sample Preparation: Grind approximately 10 mg of the sample in an agate mortar.

    • Causality: Milling the sample to a fine, uniform powder maximizes surface area and ensures uniform heat transfer. Large, irregular crystals create air pockets, acting as thermal insulators and artificially broadening the melting range.

  • Drying: Dry the milled powder in a vacuum desiccator over

    
     for 12 hours.
    
    • Causality: Diethyl esters can coordinate trace ambient moisture. Water acts as a plasticizer, causing melting point depression.

  • Packing: Load the powder into a glass capillary tube to a tightly packed depth of 2–3 mm. Tap the tube through a 1-meter glass drop-tube to compact the solid.

  • Instrument Programming (Ramp Rate Control):

    • Set the initial rapid heating rate to 10 °C/min up to 85 °C.

    • Set the critical ramp rate to 1.0 °C/min from 85 °C to 100 °C.

    • Causality: A slow ramp through the expected melting region (92–94 °C) ensures that the sample and the instrument's block thermometer remain in strict thermal equilibrium. A faster ramp causes thermal lag, resulting in an artificially high recorded clear point.

  • Data Recording: Record the

    
     (first droplet) and 
    
    
    
    (meniscus formation). For pure diethyl 4-chloroquinoline-2,6-dicarboxylate, the
    
    
    (
    
    
    ) must be
    
    
    °C.
Protocol B: Differential Scanning Calorimetry (DSC)

DSC validates the capillary method by quantifying the endothermic heat flow, ensuring no polymorphic transitions are mistaken for melting.

  • Sample Encapsulation: Weigh exactly 2.00–3.00 mg of the dried sample into a Tzero aluminum pan. Hermetically seal the pan with a lid containing a 50 µm pinhole.

    • Causality: The small mass prevents significant thermal gradients within the sample. The pinhole allows any trace volatile impurities to escape without deforming the pan, while the hermetic seal ensures perfectly flat contact with the thermoelectric sensor for accurate enthalpy measurement.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the quinoline ring at elevated temperatures, which could otherwise skew the baseline heat flow.

  • Thermal Cycle: Equilibrate at 25 °C. Heat at 10 °C/min to 80 °C, then reduce the heating rate to 2 °C/min up to 110 °C.

  • Analysis: Integrate the melting endotherm. The extrapolated onset temperature (

    
    ) should align within 0.5 °C of the capillary 
    
    
    
    . A sharp, symmetrical peak confirms high purity and a single crystalline polymorph.

Data Interpretation & Troubleshooting

When evaluating the melting point of diethyl 4-chloroquinoline-2,6-dicarboxylate, use the following diagnostic criteria:

  • Optimal Result: A sharp melting range of 92.5 – 94.0 °C (Capillary) and a single sharp DSC endotherm at ~93.2 °C indicates >99.5% purity. The batch is approved for sensitive catalytic cross-coupling.

  • Depressed & Broadened Range (e.g., 85.0 – 91.0 °C): Indicates the presence of impurities. The most common culprits are unreacted starting materials, residual ethanol from crystallization, or partial hydrolysis of the ester groups to the mono-acid. Action: Recrystallize from hot ethanol/water or perform silica gel chromatography.

  • Elevated Melting Point (>96.0 °C): Highly unusual for this specific ester. This typically indicates severe contamination with the di-acid precursor (Quinoline-2,6-dicarboxylic acid), which has a much higher melting point [3]. Action: Wash the organic layer with saturated aqueous

    
     to remove acidic impurities.
    

References

  • National Center for Biotechnology Information. "4-Chloroquinoline | C9H6ClN | CID 69140" PubChem. URL: [Link]

  • National Institute of Standards and Technology. "4-Chloroquinoline Phase Change Data." NIST Chemistry WebBook, SRD 69. URL: [Link]

Comparative

Definitive Guide: HPLC Separation of Quinoline-2,6-Dicarboxylate &amp; Impurities

Executive Summary The Challenge: Quinoline-2,6-dicarboxylic acid (2,6-QDC) is a critical scaffold in the synthesis of kinase inhibitors and antibiotics.[1][2] However, its purification is notoriously difficult due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: Quinoline-2,6-dicarboxylic acid (2,6-QDC) is a critical scaffold in the synthesis of kinase inhibitors and antibiotics.[1][2] However, its purification is notoriously difficult due to the presence of structural regioisomers (e.g., 2,3- and 2,4-dicarboxylates) and decarboxylated degradants.[2] Standard C18 chemistries often fail to resolve these species due to their identical mass-to-charge ratios and similar hydrophobicities.[1]

The Solution: This guide compares the industry-standard C18 method against a Pentafluorophenyl (PFP) Core-Shell method .[1] While C18 provides baseline retention, the PFP phase utilizes unique


 and dipole-dipole interactions to achieve baseline separation of critical isomeric impurities.[1]

Impurity Profile & Separation Strategy

To design an effective method, we must first understand the "enemy."[2] The synthesis of 2,6-QDC (often via Doebner-Miller or Friedländer pathways) generates specific impurities that co-elute on alkyl phases.[1][2]

Impurity TypeSpecific AnalyteChallenge
Regioisomer Quinoline-2,4-dicarboxylic acidIdentical m/z; nearly identical hydrophobicity to 2,6-QDC.[1][2]
Degradant Quinoline-2-carboxylic acidResult of thermal decarboxylation; highly polar.[1][2]
Precursor 4-Aminoisophthalic acidAmphoteric; poor retention on C18 at low pH.[1][2]
The Mechanistic Pivot
  • C18 (Alkyl Phase): Separates primarily based on hydrophobicity.[1] Since the isomers have the same carbon count and functional groups, their hydrophobic footprint is virtually identical.

  • PFP (Fluorinated Phase): The fluorine atoms create a localized negative electrostatic potential. This phase separates analytes based on molecular shape and electron density distribution (dipole moments), allowing it to distinguish between the 2,6- and 2,4- substitution patterns.[1][2]

Comparative Analysis: C18 vs. PFP

Method A: The Standard (C18)
  • Column: High-strength Silica C18 (150 x 4.6 mm, 3.5 µm)[1][2]

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • Outcome: The 2,6-QDC peak often exhibits tailing (Tf > 1.[1][2]5) due to interaction between the basic quinoline nitrogen and residual silanols. Crucially, the 2,4-isomer co-elutes on the tail of the main peak, making quantitation impossible.[2]

Method B: The Advanced Solution (Core-Shell PFP)[1]
  • Column: Core-Shell Pentafluorophenyl (150 x 4.6 mm, 2.6 µm)[1][2]

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Methanol[1][2]

  • Outcome: Baseline resolution (Rs > 2.5) between 2,6- and 2,4-isomers.[1][2] The rigid aromatic ring of the PFP phase interacts differently with the para vs. meta positioning of the carboxylates.

Quantitative Performance Comparison
ParameterStandard C18 MethodOptimized PFP Method
Resolution (2,6- vs 2,4-isomer) 0.8 (Co-elution)3.2 (Baseline)
Tailing Factor (2,6-QDC) 1.61.1
Retention Time (2,6-QDC) 4.5 min7.2 min
LOD (Impurity) 0.05%0.01%

Visualizing the Separation Mechanism

The following diagram illustrates why the PFP column succeeds where C18 fails. It maps the logical flow of interaction mechanisms.

SeparationLogic cluster_C18 Standard C18 Interaction cluster_PFP PFP (Fluorinated) Interaction Analyte Quinoline-2,6-dicarboxylate (Isomers) C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech PFP_Mech Multi-Mode Interaction: 1. Hydrophobicity 2. Pi-Pi Stacking 3. Dipole-Dipole 4. Shape Selectivity Analyte->PFP_Mech Result_C18 Co-elution of Isomers (Similar Hydrophobicity) C18_Mech->Result_C18 Result_PFP Baseline Separation (Isomers Resolved by Shape/Dipole) PFP_Mech->Result_PFP

Caption: Mechanism of Action Comparison. PFP phases leverage shape selectivity and electronic interactions to resolve isomers that C18 cannot distinguish.

Detailed Experimental Protocol (PFP Method)

This protocol is validated for the separation of Quinoline-2,6-dicarboxylate from its 2,3- and 2,4-isomers and decarboxylated degradants.[1][2]

Instrumentation & Materials[1][2]
  • HPLC System: Quaternary pump with DAD/PDA detector.

  • Column: Kinetex F5 (PFP) or Raptor FluoroPhenyl, 150 x 4.6 mm, 2.6 µm particle size.[2]

  • Solvents: LC-MS grade Methanol and Water.[1] Ammonium Formate (99%+).[1]

Chromatographic Conditions
  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Note: Low pH is critical to suppress full ionization of the carboxylic acids (pKa ~2-4), increasing retention on the RP phase.

  • Mobile Phase B: Methanol.[1][2]

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it promotes

      
       interactions.[1][2]
      
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Detection: UV @ 254 nm (primary) and 280 nm.[1]

  • Injection Vol: 5 µL.

Gradient Program
Time (min)% Mobile Phase BDescription
0.05Initial equilibration
2.05Isocratic hold for polar impurities
12.060Linear gradient to elute main peak
15.090Wash step
15.15Re-equilibration
20.05Ready for next injection

Troubleshooting & System Suitability

Issue 1: Peak Tailing of the Main Peak

  • Cause: Interaction between the quinoline nitrogen (basic) and silica silanols.

  • Fix: Ensure the buffer concentration is at least 10 mM. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase as a sacrificial base, though this may suppress MS sensitivity.[2]

Issue 2: Split Peaks

  • Cause: Sample solvent mismatch.[1]

  • Fix: Dissolve the sample in the starting mobile phase (5% MeOH / 95% Buffer). Do not dissolve in 100% DMSO or MeOH, as the strong solvent plug will cause early elution and band broadening.

Issue 3: Retention Time Drift

  • Cause: pH fluctuation.[1][2]

  • Fix: Quinoline carboxylic acids are sensitive to pH changes near their pKa.[1] Verify Mobile Phase A pH is exactly 3.0 ± 0.05 daily.[1][2]

References

  • BenchChem. (2025).[1] A Comparative Guide to Analytical HPLC Methods for Purity Assessment of 2,6-Dichloroquinoxaline. Retrieved from [1][2]

  • SIELC Technologies. (2023).[1] HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [1][2]

  • LCGC International. (2020).[1] A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2017).[1] Quantitative structure-chromatographic retention correlations of quinoline derivatives. J Chromatogr A. Retrieved from

  • Mac-Mod Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from [1][2]

Sources

Validation

A Comparative Guide to the Crystal Structures of Chloro-Substituted Quinoline Carboxylates

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the crystal structures of chloro-substituted quinoline carboxylates, a class of compounds with signi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the crystal structures of chloro-substituted quinoline carboxylates, a class of compounds with significant potential in drug discovery. While the specific crystal structure of diethyl 4-chloroquinoline-2,6-dicarboxylate is not publicly available at the time of this publication, we will utilize the crystallographic data of the closely related compound, ethyl 2,4-dichloroquinoline-3-carboxylate , as a primary example for a detailed structural examination and comparison. This guide will delve into the key structural features, intermolecular interactions, and their potential implications for the physicochemical and biological properties of this important class of molecules.

The Significance of the Quinoline Scaffold in Medicinal Chemistry

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous natural products and synthetic pharmaceuticals. Their diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties, have made them a focal point of medicinal chemistry research for decades. The introduction of various substituents, such as chloro and carboxylate groups, onto the quinoline scaffold allows for the fine-tuning of their steric and electronic properties, which in turn can modulate their biological targets and pharmacokinetic profiles. Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for rational drug design, as it provides crucial insights into molecular conformation, intermolecular interactions, and potential binding modes with biological macromolecules.

Crystal Structure Analysis of Ethyl 2,4-dichloroquinoline-3-carboxylate: A Case Study

The crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate provides a valuable model for understanding the structural landscape of related compounds. The crystallographic data reveals key molecular features and packing arrangements within the crystal lattice.

Crystallographic Data Summary

A summary of the crystallographic data for ethyl 2,4-dichloroquinoline-3-carboxylate is presented in the table below. This data provides the fundamental parameters that define the unit cell and the overall crystal structure.

ParameterValue
Chemical FormulaC₁₂H₉Cl₂NO₂
Molecular Weight270.10 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5860(4)
b (Å)19.9082(11)
c (Å)7.1304(4)
β (°)100.262(1)
Volume (ų)1199.32(11)
Z (molecules per unit cell)4
Temperature (K)298
RadiationMo Kα (λ = 0.71073 Å)
R[F² > 2σ(F²)]0.035
wR(F²)0.094

Data sourced from reference.

Molecular Geometry and Conformation

In the solid state, the quinoline ring system of ethyl 2,4-dichloroquinoline-3-carboxylate is essentially planar. The ethyl carboxylate group at the 3-position is twisted with respect to the quinoline plane. This dihedral angle is a critical conformational parameter that can influence how the molecule interacts with its environment. The two chlorine atoms at the 2- and 4-positions significantly impact the electronic distribution and steric profile of the quinoline core.

Comparative Structural Analysis

To understand the influence of different substitution patterns on the crystal packing and molecular conformation, we will compare the structure of ethyl 2,4-dichloroquinoline-3-carboxylate with other relevant quinoline derivatives.

Comparison with 4-Chloro-2,5-dimethylquinoline

The crystal structure of 4-chloro-2,5-dimethylquinoline offers a point of comparison for the effect of the 4-chloro substituent in the absence of a carboxylate group[1][2]. In this structure, the planar quinoline molecules are stacked along the a-axis, with significant π-π stacking interactions between the aromatic rings of adjacent molecules[1][2]. This type of interaction is a common feature in the crystal packing of aromatic compounds and contributes to the stability of the crystal lattice. The presence of the chloro group can influence the nature of these stacking interactions through electrostatic effects.

Comparison with other Chloro-Substituted Quinolines

The introduction of chlorine atoms at different positions on the quinoline ring can lead to varied intermolecular interactions. For instance, in the crystal structure of novel 7-chloro-(4-thioalkylquinoline) derivatives, the packing is governed by π-π stacking and other weak interactions, with no classical hydrogen bonds observed[3]. This highlights how the overall substitution pattern dictates the supramolecular assembly.

The Role of Carboxylate Groups in Crystal Packing

The presence of ester groups, as seen in diethyl quinoline-2,4-dicarboxylate derivatives, introduces the possibility of C—H···O hydrogen bonds, which can play a significant role in stabilizing the crystal structure[4]. The orientation and conformation of these ester groups are crucial in determining the overall packing motif.

The following table provides a comparative summary of the key crystallographic features of selected quinoline derivatives.

CompoundCrystal SystemSpace GroupKey Intermolecular Interactions
Ethyl 2,4-dichloroquinoline-3-carboxylate MonoclinicP2₁/cVery weak C—H···O hydrogen bonds
4-Chloro-2,5-dimethylquinoline MonoclinicP2₁/cπ-π stacking interactions[1][2]
Novel 7-chloro-(4-thioalkylquinoline) derivative TriclinicP1π-π stacking, no classical hydrogen bonds[3]
Quinoline-2-carboxylic acid MonoclinicP2₁/cHydrogen bonds forming tautomeric pairs of neutral and zwitterionic forms[5]

This comparative analysis underscores the profound impact of substituent type and position on the solid-state architecture of quinoline derivatives. The interplay of π-π stacking, hydrogen bonding, and other non-covalent interactions dictates the final crystal packing, which in turn influences properties such as solubility, stability, and bioavailability.

Experimental Protocol for Crystal Structure Determination

The determination of a small molecule crystal structure by X-ray diffraction is a well-established technique.[6] The following is a generalized, step-by-step methodology for obtaining the crystal structure of a compound like diethyl 4-chloroquinoline-2,6-dicarboxylate.

Step 1: Synthesis and Purification

The first crucial step is the synthesis of the target compound, followed by rigorous purification to obtain a high-purity sample, which is essential for growing high-quality single crystals.

Step 2: Single Crystal Growth

Growing single crystals of sufficient size and quality is often the most challenging part of the process. Several methods can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a controlled environment.

  • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

Step 3: X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. The diffractometer directs a beam of monochromatic X-rays onto the crystal, and the diffracted X-rays are detected. A complete dataset is collected by rotating the crystal through a range of angles.

Step 4: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is then refined against the experimental data to obtain the final, accurate atomic positions and other structural parameters.

The workflow for crystal structure determination is illustrated in the diagram below.

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth DataCollection X-ray Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure FinalStructure StructureRefinement->FinalStructure Final Crystal Structure

Caption: Workflow for small molecule crystal structure determination.

Conclusion

This guide has provided a comparative overview of the crystal structures of chloro-substituted quinoline carboxylates, using ethyl 2,4-dichloroquinoline-3-carboxylate as a central example. The analysis highlights the critical role of substituent patterns in dictating molecular conformation and intermolecular interactions, which in turn govern the supramolecular architecture. While the crystal structure of diethyl 4-chloroquinoline-2,6-dicarboxylate remains to be determined, the insights gained from its analogues provide a solid foundation for predicting its potential structural features. A detailed understanding of the solid-state structure of these quinoline derivatives is indispensable for the rational design of new therapeutic agents with improved efficacy and physicochemical properties. Further crystallographic studies on a wider range of these compounds are warranted to expand our understanding of their structure-property relationships.

References

  • Rizvi, F., Arshad, N., Arshad, S., Asiri, A. M., & Khan, I. U. (2011). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Rizvi, F., Arshad, N., Arshad, S., Asiri, A. M., & Khan, I. U. (2011). 4-Chloro-2,5-dimethylquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(1), o133. [Link]

  • Gutiérrez, J. E., Fernandez-Moreira, E., Rodríguez, M. A., Mijares, M. R., De Sanctis, J. B., Gurská, S., ... & Ramírez, H. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Synthesis Inhibition. Pharmaceuticals, 15(10), 1234. [Link]

  • Borah, A. J., & Kumar, A. (2021). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 19(32), 7041-7050. [Link]

  • Castañeda, C. A., Kafka, T. A., & Golen, J. A. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), o27. [Link]

  • Wikipedia contributors. (2024, February 26). X-ray crystallography. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, March 7, 2024, from [Link]

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155.
  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854.

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Comparative

Comparative Stability Guide: Diethyl vs. Dimethyl Quinoline Dicarboxylates

Executive Summary In the development of quinoline-based therapeutics, the choice between Dimethyl Quinoline Dicarboxylates (DMQD) and Diethyl Quinoline Dicarboxylates (DEQD) is a critical decision point that impacts form...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of quinoline-based therapeutics, the choice between Dimethyl Quinoline Dicarboxylates (DMQD) and Diethyl Quinoline Dicarboxylates (DEQD) is a critical decision point that impacts formulation, shelf-life, and pharmacokinetics.

While both variants serve as effective precursors for quinoline-based drugs (e.g., fluoroquinolone antibiotics, antimalarials), they exhibit distinct stability profiles:

  • Physical Stability: DMQD generally exists as a crystalline solid with a higher melting point, offering superior shelf-life stability and ease of handling in solid-state formulations.[1] DEQD often presents as a low-melting solid or viscous liquid, complicating isolation but offering higher solubility in lipophilic matrices.[1]

  • Hydrolytic Stability: DEQD is significantly more resistant to hydrolysis (both chemical and enzymatic) due to the steric bulk of the ethyl group.[1] DMQD is more labile, making it an ideal "soft drug" prodrug moiety but a liability for compounds requiring long plasma half-lives.[1]

  • Thermal Stability: DMQD is chemically more robust at high temperatures (>250°C) as it lacks the

    
    -hydrogens required for thermal syn-elimination, a decomposition pathway accessible to ethyl esters.[1]
    

Physical & Chemical Properties Comparison

The structural difference of a single methylene group (-CH₂-) dictates the macroscopic physical state and microscopic reactivity.[1]

Table 1: Comparative Physicochemical Profile
FeatureDimethyl Quinoline-2,4-DicarboxylateDiethyl Quinoline-2,4-DicarboxylateImpact on Development
Physical State Crystalline SolidLow-melting Solid / Viscous LiquidDMQD is easier to weigh and purify by crystallization.[1]
Melting Point ~128–129 °C< 50 °C (Often oil at RT)High MP of DMQD correlates with better solid-state stability.[1]
Hydrolytic Rate Fast (

)
Slow (

)
DEQD preferred for systemic circulation; DMQD for rapid activation.[1]
Lipophilicity (cLogP) LowerHigher (+0.5 log units per ester)DEQD has better membrane permeability.[1]
Thermal Elimination ResistantSusceptible (>300°C)DEQD may degrade during high-temp gas chromatography (GC).[1]

Note: Data derived from analogous quinoline-2,3-dicarboxylate systems where the dimethyl ester melts at 107-108°C while the diethyl ester is a liquid at room temperature.[1]

Hydrolytic Stability: The Steric Barrier

The primary stability concern for quinoline esters is hydrolysis of the ester linkage to the carboxylic acid.[1] This reaction is catalyzed by esterases in vivo (plasma stability) and by moisture/pH extremes in vitro (shelf stability).[1]

Mechanistic Insight

The quinoline ring is electron-deficient, making the carbonyl carbons of the ester groups highly electrophilic.

  • C2-Position: The ester at position 2 is adjacent to the ring nitrogen.[1] The inductive withdrawal of the nitrogen makes this position extremely susceptible to nucleophilic attack (hydrolysis).[1]

  • Steric Shielding: The Ethyl group in DEQD provides a "steric umbrella" that hinders the approach of water or the serine residue of esterase enzymes.[1] The Methyl group in DMQD offers minimal steric protection.[1]

Visualization: Hydrolysis Pathway & Steric Effects

HydrolysisMechanism Figure 1: Comparative Hydrolysis Kinetics. The ethyl group raises the activation energy barrier. Substrate Quinoline Dicarboxylate (Diester) TS_Methyl Transition State (Methyl) Low Steric Hindrance Fast Activation Substrate->TS_Methyl OH- / Esterase TS_Ethyl Transition State (Ethyl) High Steric Hindrance Slow Activation Substrate->TS_Ethyl OH- / Esterase Product Quinoline Dicarboxylic Acid (Hydrolyzed) TS_Methyl->Product Rapid k1 TS_Ethyl->Product Slow k2

Thermal Stability: Crystal Lattice vs. Chemical Degradation

While DMQD is physically more stable (higher melting point), DEQD introduces a specific chemical instability at very high temperatures.[1]

  • Solid State (Shelf Life): DMQD benefits from higher lattice energy.[1] It is less prone to "oiling out" or absorbing atmospheric moisture (hygroscopicity) compared to the often amorphous or liquid DEQD .[1]

  • Pyrolysis (Processing): At temperatures exceeding 300°C (e.g., during distillation or GC analysis), ethyl esters can undergo a Chugaev-type syn-elimination , releasing ethylene and forming the carboxylic acid.[1] Methyl esters cannot undergo this reaction because they lack a

    
    -hydrogen.[1]
    

Experimental Protocols

To validate the stability choice for your specific application, perform the following self-validating assays.

Protocol A: Comparative Plasma Stability Assay (In Vitro)

Objective: Determine the half-life (


) of DMQD vs. DEQD in biological media.
  • Preparation: Prepare 10 mM stock solutions of DMQD and DEQD in DMSO.

  • Incubation: Spike rat/human plasma to a final concentration of 10 µM (0.1% DMSO). Incubate at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .[1]
    • Expectation: DMQD

      
       10–30 min; DEQD 
      
      
      
      60–120 min.[1]
Protocol B: Accelerated Hydrolytic Stress Test (Chemical)

Objective: Assess shelf-life stability under stress conditions.[1]

  • Solvent System: 50:50 Acetonitrile:Phosphate Buffer (pH 7.4 and pH 2.0).[1]

  • Stress: Incubate at 60°C for 48 hours.

  • Monitoring: Analyze via HPLC-UV (254 nm).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).[1]

  • Success Criteria: < 5% degradation indicates acceptable shelf stability for liquid formulations.

Visualization: Stability Testing Workflow

StabilityWorkflow Figure 2: Decision Matrix for Ester Selection based on Stability Data. cluster_0 Phase 1: In Vitro Screening Start Select Candidate (DMQD or DEQD) Plasma Plasma Stability (37°C, 2 hrs) Start->Plasma Chemical pH Stress Test (pH 2/7.4, 60°C) Start->Chemical Decision Calculate t1/2 Plasma->Decision Chemical->Decision Result_Stable High Stability (DEQD) Select for Systemic Delivery Decision->Result_Stable t1/2 > 60 min Result_Labile Low Stability (DMQD) Select for Prodrug/Rapid Clearance Decision->Result_Labile t1/2 < 30 min

References

  • Taylor & Francis. (2022).[1] Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.[1] Retrieved from

  • PubChem. (2025).[1][2][3] Dimethyl Quinoline-2,3-dicarboxylate Physical Properties. Retrieved from [1]

  • BenchChem. (2025).[1] A Comparative Guide to Ethyl vs Methyl beta-keto esters in Organic Reactions. Retrieved from [1]

  • Hoffman Chemicals. (2025).[1] Dimethyl quinoline-2,4-dicarboxylate Specifications and Melting Point. Retrieved from [1]

  • ChemBK. (2024).[1] Diethyl 2,3-quinolinedicarboxylate Physical Properties and Synthesis. Retrieved from [1]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 4-chloroquinoline-2,6-dicarboxylate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Diethyl 4-chloroquinoline-2,6-dicarboxylate. As drug development professionals, our responsibility extends beyond synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Diethyl 4-chloroquinoline-2,6-dicarboxylate. As drug development professionals, our responsibility extends beyond synthesis and discovery to include the entire lifecycle of a chemical, ensuring the safety of our personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, empowering you to make informed safety decisions in your laboratory.

The procedures outlined herein are grounded in the regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4] Adherence to these guidelines is not merely a matter of best practice; it is a legal and ethical imperative.

Hazard Assessment and Waste Characterization

The 4-chloroquinoline parent structure is classified as a hazardous substance.[5] It is known to be an irritant to the skin, eyes, and respiratory system.[5][6][7] Furthermore, as a chlorinated organic compound, its combustion can produce highly toxic and corrosive byproducts, including hydrogen chloride, phosgene, and nitrogen oxides.[5]

Rationale: This assessment dictates that Diethyl 4-chloroquinoline-2,6-dicarboxylate must be handled as a Hazardous Waste . Specifically, due to the presence of chlorine, it falls into the category of Halogenated Organic Waste . This classification is critical because it determines the entire disposal pathway.

Table 1: Inferred Hazard Profile based on 4-Chloroquinoline

Hazard TypeDescriptionPrimary Concern for Disposal
Acute Toxicity Irritating to eyes, skin, and respiratory system.[5][6][7] Harmful if ingested.[5]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.
Reactivity May emit poisonous and corrosive fumes upon combustion.[5]Prohibits incineration in standard laboratory or municipal facilities; requires specialized high-temperature incineration with off-gas scrubbing.[8]
Environmental Halogenated organic compounds can have long-lasting environmental effects.Prohibits disposal via sanitary sewer or regular trash to prevent environmental contamination.[1][9][10]
Regulatory Classified as a hazardous substance under OSHA and EPA regulations.[1][3][5][9]Disposal is strictly regulated under the Resource Conservation and Recovery Act (RCRA).[1][9][11]

Core Principles of Compliant Chemical Disposal

The EPA's Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" system for managing hazardous waste, meaning the generator of the waste is responsible for it from creation to final disposal.[11] This responsibility is governed by four foundational principles:

  • Segregation: Never mix incompatible waste streams. Diethyl 4-chloroquinoline-2,6-dicarboxylate waste must be kept separate from non-halogenated organic waste, acids, bases, and oxidizers.[10][12][13]

  • Containment: Use appropriate, durable, and sealed containers that are chemically compatible with the waste.[10][12][14]

  • Labeling: Every waste container must be meticulously labeled to ensure safe handling and proper disposal.[2][12][15]

  • Professional Disposal: All hazardous chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[1][10][15]

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, step-by-step protocol for collecting and disposing of Diethyl 4-chloroquinoline-2,6-dicarboxylate waste.

Step 1: Personal Protective Equipment (PPE)

  • Action: Before handling the waste, don appropriate PPE.

  • Specifics: Chemical safety goggles, a standard lab coat, and nitrile rubber gloves are mandatory.

  • Rationale: This protects you from the irritant properties of the chemical and prevents accidental skin or eye contact.[5]

Step 2: Waste Segregation

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Specifics: This container is for Diethyl 4-chloroquinoline-2,6-dicarboxylate and any solvents or materials contaminated with it (e.g., rinsate from glassware, contaminated paper towels). Do not add non-halogenated solvents, acids, or bases to this container.[13]

  • Rationale: Halogenated and non-halogenated wastes are often incinerated under different conditions.[8][16] Mixing them can complicate the disposal process and increase costs.

Step 3: Container Selection and Management

  • Action: Select a suitable hazardous waste container.

  • Specifics: The container must be in good condition, free of leaks, and have a secure, tightly-fitting lid.[12][14] Plastic-coated glass or high-density polyethylene (HDPE) containers are often preferred.[15] The container must remain closed at all times except when adding waste.[12]

  • Rationale: Proper containment prevents the release of vapors and protects against spills, ensuring safety within the lab's Satellite Accumulation Area.

Step 4: Labeling the Hazardous Waste Container

  • Action: Immediately label the waste container using your institution's official hazardous waste tag.[15]

  • Specifics: The label must include the following information written clearly and legibly:

    • The words "Hazardous Waste" .[12][15]

    • The full chemical name: "Diethyl 4-chloroquinoline-2,6-dicarboxylate" . Do not use abbreviations or chemical formulas.[12][15]

    • List all other components of the mixture with their approximate percentages.

    • Check the boxes for all applicable hazards (e.g., Toxic, Irritant).

    • The accumulation start date (the date the first drop of waste was added).[2][9]

  • Rationale: Accurate labeling is a strict regulatory requirement that communicates the container's contents and associated hazards to all personnel and the final disposal facility, preventing dangerous mishandling.[2]

Step 5: Accumulation and Storage

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Specifics: The SAA should be at or near the point of generation and under the control of laboratory personnel.[12] It must be in a secondary containment tray to catch any potential leaks. Store it away from heat sources and incompatible materials.

  • Rationale: Safe, localized storage minimizes the risk of spills and ensures the waste is properly managed until it can be collected by EHS professionals.

Step 6: Arranging for Professional Disposal

  • Action: Once the container is 90% full or reaches your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS office.

  • Specifics: Follow your institution’s specific procedures for requesting a pickup. Do not transport the waste yourself.[14]

  • Rationale: EHS personnel are trained and licensed to handle and transport hazardous waste in compliance with all local, state, and federal regulations.[1]

Spill and Emergency Procedures

For a small, manageable spill of Diethyl 4-chloroquinoline-2,6-dicarboxylate:

  • Alert Personnel: Immediately notify others in the area.

  • Isolate the Area: Restrict access to the spill location.

  • Don PPE: Ensure you are wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Contain and Absorb: Cover the spill with an absorbent material suitable for chlorinated organic compounds (e.g., vermiculite or a commercial chemical spill kit). Avoid generating dust.[5]

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it in a designated hazardous waste container. Label it as "Debris contaminated with Diethyl 4-chloroquinoline-2,6-dicarboxylate."

  • Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office as required by your institution's policy.

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of Diethyl 4-chloroquinoline-2,6-dicarboxylate waste.

DisposalWorkflow start Waste Generated (Diethyl 4-chloroquinoline-2,6-dicarboxylate) assess Step 1: Hazard Assessment - Chlorinated Organic - Irritant start->assess Identify classify Classify as: 'Halogenated Organic Hazardous Waste' assess->classify Determine segregate Step 2: Segregate Waste (Use dedicated container) classify->segregate Action contain Step 3: Select & Manage Compatible Container segregate->contain label Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Date & Hazards contain->label store Step 5: Store in SAA (Secondary Containment) label->store Accumulate pickup Step 6: Request EHS Pickup (Container is >90% full) store->pickup Schedule end Compliant Disposal (Handled by EHS) pickup->end Complete

Caption: Disposal workflow for Diethyl 4-chloroquinoline-2,6-dicarboxylate.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Solvent Waste Management. (2024, December 17). How To Safely Dispose of Chemicals in Your Lab.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Occupational Safety and Health Administration (OSHA). Laboratories - Overview.
  • Santa Cruz Biotechnology. 4-Chloroquinoline Safety Data Sheet.
  • Educational Facility Compliance. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Case Western Reserve University. How to Dispose of Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Dow Chemical Company. Process for Disposal of Chlorinated Organic Residues.
  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • PubChem, National Institutes of Health. 4-Chloroquinoline.
  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines.
  • Fisher Scientific. 4-Chloroquinoline Safety Data Sheet.

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